Alloxanic acid
描述
Structure
3D Structure
属性
IUPAC Name |
4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O5/c7-1-4(11,2(8)9)6-3(10)5-1/h11H,(H,8,9)(H2,5,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTYRIKKNHXERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(NC(=O)N1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963717 | |
| Record name | 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-44-0 | |
| Record name | 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloxanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Trihydroxy-4H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of Alloxanic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of Alloxanic acid (IUPAC: 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid). The information is compiled for professionals in research and development, offering detailed data, experimental methodologies, and pathway visualizations to support advanced applications.
General Chemical Properties
This compound is a heterocyclic organic compound classified as an imidazolidine-2,4-dione. It is notably formed through the hydrolysis of alloxan (B1665706), a compound known for its diabetogenic properties. Understanding the chemical nature of this compound is crucial for studies involving alloxan's mechanism of action and for its potential role as a biochemical intermediate.
| Property | Value | Reference(s) |
| IUPAC Name | 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | |
| Synonyms | This compound | |
| Molecular Formula | C₄H₄N₂O₅ | |
| Molecular Weight | 160.09 g/mol | |
| CAS Number | 470-44-0 |
Physicochemical Properties
The physicochemical properties of this compound dictate its behavior in biological and chemical systems. Its high polarity, acidity, and solubility in aqueous solutions are key characteristics.
Quantitative Data Summary
| Parameter | Value | Conditions | Reference(s) |
| pKa | 6.64 | 25 °C | |
| Acid Dissociation Constant (Ka) | 2.24 x 10⁻⁷ | Not Specified | |
| Solubility | - Highly soluble in water & polar solvents- Sparingly soluble in cold water- Freely soluble in hot water- Limited solubility in non-polar solvents (e.g., hexane) | General |
Factors Influencing Solubility
The solubility of this compound is significantly affected by the surrounding environment:
-
pH: As a carboxylic acid, its solubility in water increases in alkaline conditions due to the formation of the more polar alloxanate salt.
-
Temperature: In line with many organic compounds, solubility in aqueous solutions increases with temperature.
Reactivity and Stability
This compound's stability is a critical factor, particularly in aqueous solutions where it is formed from its precursor, alloxan.
-
Formation: this compound is the product of the hydrolysis of alloxan. This reaction is rapid in aqueous solutions, especially under alkaline conditions. Under physiological conditions, alloxan has a very short half-life of approximately 1.5 minutes before it hydrolyzes to this compound.
-
Decomposition: When a solution containing this compound or its neutral salts (alloxanates) is boiled, the molecule decomposes, yielding urea (B33335) and mesoxalic acid.
-
Acid-Base Reactions: As an acid, it effectively neutralizes alkalies and reacts with carbonates to cause their decomposition.
-
Precipitation Reactions: In the presence of ammonia, this compound forms white precipitates with salts of calcium, barium, and strontium. With silver salts, it forms a white precipitate that turns yellow and then black upon boiling, accompanied by effervescence.
Alloxanic Acid: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alloxanic acid, a derivative of alloxan (B1665706), has been a subject of chemical interest since its discovery in the 19th century. This technical guide provides a comprehensive overview of the history of its discovery and the evolution of its chemical synthesis. Key experimental protocols for the synthesis of its precursor, alloxan, and the subsequent conversion to this compound are detailed. Quantitative data is presented in structured tables for clarity, and logical relationships in the synthesis and biological pathways are visualized using Graphviz diagrams. This document serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the foundational chemistry of this significant organic compound.
Discovery and Historical Context
This compound was first discovered by the eminent chemists Friedrich Wöhler and Justus von Liebig in 1838.[1][2] Their work on the derivatives of uric acid led to the identification of this new compound, which they found was produced by the decomposition of alloxan in the presence of alkalies.[3]
The precursor, alloxan, had been discovered earlier in 1818 by the Italian chemist Luigi Valentino Brugnatelli. However, it was Wöhler and Liebig who named it "Alloxan," a name derived from a combination of "allantoin" (a product of uric acid) and "Oxalsäure" (oxalic acid).[4] Their extensive research on uric acid and its derivatives, published in "Annalen der Pharmacie," laid the groundwork for understanding a new class of organic compounds.[3] This pioneering work was part of a broader effort in the 19th century to elucidate the chemical structures and reactions of substances derived from living organisms, a field that would eventually become known as organic chemistry.[1]
Synthesis of this compound
The primary and historically significant method for the synthesis of this compound is through the alkaline hydrolysis of its precursor, alloxan. Therefore, the synthesis of alloxan is a critical first step.
Synthesis of Alloxan
Historically, alloxan was synthesized by the oxidation of uric acid with nitric acid.[4] A more modern and commonly used laboratory method involves the oxidation of barbituric acid with chromium trioxide.[4]
This procedure is adapted from Organic Syntheses.[5]
Materials:
-
Barbituric acid
-
Chromium trioxide (98-99%)
-
Glacial acetic acid
-
Water
-
Ether
Equipment:
-
2-L three-necked, round-bottomed flask with glass joints
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Powder funnel
-
Water bath
-
5-in. Büchner funnel with filter cloth
Procedure:
-
In the 2-L three-necked flask, combine 850 g of glacial acetic acid and 100 ml of water.
-
Fit the flask with a stirrer, reflux condenser, and a thermometer. Place the flask in a water bath.
-
At room temperature, add 156 g (1.53 moles) of chromium trioxide to the flask and stir for approximately 15 minutes to dissolve the oxidizing agent.
-
Gradually add 128 g (1 mole) of barbituric acid in portions of 15–20 g over a period of about 25 minutes.
-
During the addition of barbituric acid, the temperature of the mixture will rise. Maintain the temperature at 50°C using the water bath. It is critical that the temperature does not exceed 50°C to avoid a significant drop in yield.[5]
-
As the barbituric acid is added, alloxan monohydrate will begin to crystallize.
-
After all the barbituric acid has been added, continue to stir the reaction slurry at 50°C for an additional 25–30 minutes.
-
Cool the reaction mixture to 5–10°C.
-
Filter the crystalline alloxan monohydrate using the Büchner funnel.
-
Wash the product on the funnel with cold glacial acetic acid until the washings are nearly colorless.
-
To facilitate drying, wash the filter cake with 100–200 ml of ether.
-
Dry the product. The expected yield of yellow alloxan monohydrate is 120–125 g (75–78%).[5]
Synthesis of this compound from Alloxan
Materials:
-
Alloxan monohydrate
-
Sodium hydroxide (B78521) (or other suitable base)
-
Sulfuric acid (or other suitable strong acid)
-
Distilled water
Equipment:
-
Beakers
-
Stirring rod or magnetic stirrer
-
pH indicator paper or pH meter
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolve a known quantity of alloxan monohydrate in distilled water at room temperature.
-
Slowly add a dilute solution of sodium hydroxide while stirring. The pyrimidine (B1678525) ring of alloxan will open to form the sodium salt of this compound (sodium alloxanate).
-
Monitor the pH of the solution, ensuring it remains alkaline during the hydrolysis.
-
After the hydrolysis is complete (which is typically rapid), cool the solution in an ice bath.
-
Slowly add a dilute solution of sulfuric acid to the cold solution until it becomes strongly acidic. This will protonate the alloxanate salt, causing the less soluble this compound to precipitate out of the solution.
-
Collect the precipitated this compound crystals by filtration.
-
Wash the crystals with a small amount of cold water to remove any remaining salts.
-
Dry the purified this compound crystals.
Note: Quantitative yield data for this specific laboratory preparation is not well-documented in modern literature. The yield will be dependent on the precise control of reaction conditions, including temperature and pH, as well as the efficiency of the crystallization and isolation steps.
Quantitative Data
The following tables summarize the key quantitative data for alloxan, this compound, and the synthesis of alloxan monohydrate.
Table 1: Physicochemical Properties of Alloxan and this compound
| Property | Alloxan (Anhydrous) | Alloxan Monohydrate | This compound |
| IUPAC Name | 5,5-Dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione | 5,5-Dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione monohydrate | 4-Hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid |
| CAS Number | 50-71-5[4] | 2244-11-3 | 26633-82-9 |
| Molecular Formula | C₄H₂N₂O₄ | C₄H₄N₂O₅ | C₄H₄N₂O₅ |
| Molar Mass | 142.07 g/mol | 160.09 g/mol | 160.09 g/mol |
| Appearance | Pale yellow solid[4] | Pale yellow solid[4] | Radiated groups of acicular crystals |
| Melting Point | 254 °C (decomposes)[4] | 254 °C (decomposes)[4] | Not available |
| Solubility in Water | 0.29 g/100 mL[4] | Soluble | Soluble |
Table 2: Synthesis of Alloxan Monohydrate from Barbituric Acid
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| Barbituric Acid | 128.09 | 128 | 1 | 1 |
| Chromium Trioxide | 99.99 | 156 | 1.53 | 1.53 |
| Product | ||||
| Alloxan Monohydrate | 160.09 | 120 - 125 | 0.75 - 0.78 | |
| Yield | 75 - 78% [5] |
Signaling Pathways and Experimental Workflows
Synthesis Pathway of this compound from Uric Acid
The overall synthesis of this compound can be viewed as a multi-step process starting from uric acid, a historically significant precursor. This workflow illustrates the key transformations.
Caption: A simplified workflow for the synthesis of this compound.
Biological Redox Cycling of Alloxan
In a biological context, alloxan is known to induce diabetes in experimental animals. This is due to its ability to generate reactive oxygen species (ROS) through a redox cycle with its reduction product, dialuric acid. This process is particularly damaging to pancreatic beta cells.[4]
Caption: The redox cycle of alloxan leading to cellular damage.
Conclusion
This compound, since its discovery by Wöhler and Liebig, remains a compound of interest in organic chemistry. Its synthesis is intrinsically linked to its precursor, alloxan. While modern, high-yield, and well-documented protocols for the synthesis and isolation of this compound itself are not as prevalent as those for alloxan, the fundamental chemistry of its formation via alkaline hydrolysis is well understood. This guide provides a thorough historical and technical foundation for researchers, consolidating the available knowledge on the discovery and synthesis of this important molecule. Further research could focus on optimizing the synthesis and isolation of this compound to improve yields and purity, potentially enabling new applications in chemical synthesis and drug development.
References
An In-depth Technical Guide to Alloxanic Acid: Chemical Structure, Formula, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, formula, and known properties of alloxanic acid. It is intended to be a resource for researchers in chemistry, biology, and pharmacology, as well as professionals involved in drug development who may encounter this compound, primarily as a degradation product of the diabetogenic agent alloxan (B1665706).
Chemical Identity and Structure
This compound is an organic compound formed from the hydrolysis of alloxan. Its chemical identity is well-established.
-
Chemical Name: 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid
-
Chemical Formula: C₄H₄N₂O₅
-
CAS Number: 470-44-0[1]
The 2D chemical structure of this compound is depicted below:
Caption: 2D structure of this compound.
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that some of this data may be based on estimations due to the limited experimental research focused specifically on this compound.
| Property | Value | Reference(s) |
| Appearance | Prismatic crystals; White crystalline solid | [3][4] |
| Melting Point | 162-163 °C | [3] |
| Boiling Point | 255 °C (likely decomposition) | [4] |
| Density | 2.13 g/cm³ (value may be an estimation) | [4] |
| pKa | 6.64 (at 25 °C) | [3] |
| Solubility | Highly soluble in water and other polar solvents; limited solubility in non-polar solvents. Solubility is influenced by pH and temperature. | [4] |
Experimental Protocols
3.1. Synthesis of this compound
General Hydrolysis Procedure (Conceptual):
-
Dissolution: Alloxan monohydrate is dissolved in an aqueous solution.
-
Hydrolysis: The pH of the solution is raised by the addition of a base (e.g., sodium hydroxide, baryta water) to facilitate the hydrolytic cleavage of the pyrimidine (B1678525) ring of alloxan. An older method describes adding baryta water to a warm aqueous solution of alloxan (60°C).[5]
-
Acidification and Isolation: The resulting solution containing the alloxanate salt is then acidified with a strong acid (e.g., hydrochloric acid). This protonates the carboxylate group, leading to the precipitation of this compound, assuming it has limited solubility under these conditions.
-
Purification: The crude this compound would then be purified, likely through recrystallization from a suitable solvent.
Note: This is a generalized procedure based on chemical principles and historical data. A researcher would need to develop and optimize a specific protocol, including reaction times, temperatures, concentrations, and purification methods.
3.2. Synthesis of the Precursor: Alloxan Monohydrate
For reference, a common method for the synthesis of alloxan monohydrate involves the oxidation of barbituric acid with chromium trioxide in a mixture of acetic acid and water.[5]
Signaling Pathways and Biological Context
There is a significant lack of research on the direct biological effects and signaling pathways of this compound itself. The majority of the biological context for this compound is derived from its role as a stable degradation product of alloxan. Alloxan is a well-documented tool in diabetes research due to its selective toxicity to pancreatic β-cells, leading to a state of insulin-dependent diabetes in experimental animals.[6]
4.1. Formation of this compound from Alloxan
Alloxan is unstable in aqueous solutions and undergoes hydrolysis to form this compound.[6] This conversion is a key aspect of its chemistry in biological systems.
Caption: Hydrolysis of alloxan to this compound.
4.2. Mechanism of Action of Alloxan
The diabetogenic action of alloxan is primarily mediated by the generation of reactive oxygen species (ROS) within pancreatic β-cells. This process involves a redox cycle between alloxan and its reduction product, dialuric acid. The resulting oxidative stress leads to β-cell dysfunction and death.[6]
Caption: Mechanism of alloxan-induced β-cell toxicity.
Role in Drug Development
Currently, there is no significant body of research indicating a direct role for this compound in drug development, either as a therapeutic agent or as a lead compound. Its primary relevance to drug development professionals lies in its identity as a degradation product of alloxan. Understanding the formation and properties of this compound is therefore important for researchers using alloxan as a tool to induce experimental diabetes for the testing of anti-diabetic drug candidates. The stability of alloxan and its conversion to this compound can influence the reproducibility and interpretation of such experiments.
Conclusion
This compound is a well-defined chemical compound with the formula C₄H₄N₂O₅. While its physicochemical properties are partially documented, there is a notable absence of detailed, modern experimental protocols for its synthesis and a lack of research into its direct biological activities and signaling pathways. Its significance in the scientific literature is almost entirely linked to its role as the hydrolysis product of alloxan. For researchers and drug development professionals, an awareness of this compound is crucial for understanding the chemistry and biological application of alloxan in the study of diabetes. Future research could explore any potential biological activities of this compound itself, independent of its precursor.
References
- 1. Alloxan in vivo does not only exert deleterious effects on pancreatic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Metabolism of this compound in a soil microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting effects of alloxan on islets and single mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Alloxanic Acid: Synthesis, Properties, and Biological Significance
CAS Number: 470-44-0
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Alloxanic acid, a key derivative of the pyrimidine-like compound alloxan (B1665706). While direct research on this compound is limited, its significance is intrinsically linked to its role as the primary, more stable hydrolysis product of alloxan, a widely utilized diabetogenic agent in experimental research. This document details the chemical and physical properties of this compound, outlines historical and inferred modern synthesis protocols, and presents experimental methodologies for the study of its precursor, alloxan, which are essential for understanding the biological context in which this compound is formed. A central focus is placed on the signaling pathways associated with alloxan-induced oxidative stress and apoptosis, as these are the primary mechanisms underlying its biological effects and the environment of this compound's formation.
Introduction
This compound, with the CAS Number 470-44-0, is an organic compound that, while not extensively studied on its own, holds a significant place in the study of experimental diabetes and oxidative stress. It is the principal and more stable hydrolysis product of alloxan, a compound renowned for its ability to selectively destroy insulin-producing pancreatic beta-cells, thereby inducing diabetes in laboratory animals.[1] The cytotoxic action of alloxan is primarily mediated through the generation of reactive oxygen species (ROS), leading to a state of oxidative stress and subsequent apoptotic cell death.[2] Understanding the properties and formation of this compound is therefore crucial for researchers working with the alloxan model of diabetes, as its presence is an indicator of alloxan's degradation and metabolic fate.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 470-44-0 | [3] |
| Molecular Formula | C₄H₄N₂O₅ | [3] |
| Molecular Weight | 160.09 g/mol | [3] |
| IUPAC Name | 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | [3] |
| Synonyms | This compound | [3] |
| Physical Description | Crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
Synthesis of this compound
Historical Synthesis from Alloxan
This compound is traditionally prepared by the hydrolysis of alloxan.[1] An early method involves the treatment of an aqueous solution of alloxan with barytic water (a solution of barium hydroxide). The resulting alloxanate of baryta is then decomposed with sulfuric acid to yield this compound.[4]
Experimental Workflow for Historical Synthesis:
References
Alloxanic Acid: Physicochemical Properties and Methodologies
This document provides a detailed overview of the key physicochemical properties of alloxanic acid, specifically its molecular weight and acid dissociation constant (pKa). It is intended for researchers and professionals in the fields of chemistry and drug development, offering concise data, methodologies for its determination, and visual representations of relevant processes.
Physicochemical Data
The essential quantitative properties of this compound are summarized below.
| Parameter | Value | Source |
| Molecular Formula | C₄H₄N₂O₅ | PubChem[1] |
| Molecular Weight | 160.09 g/mol | PubChem[1] |
| Acid Dissociation Constant (Kₐ) | 2.24 x 10⁻⁷ | Bartleby[2][3] |
| pKa | 6.64 | ChemicalBook[4] |
| Calculated pKa (from Kₐ) | 6.65 |
Methodologies and Protocols
1. Determination of Molecular Weight
The molecular weight of a compound is a fundamental property derived from its molecular formula. The value presented is the computed molecular weight.
Protocol: Calculation from Molecular Formula
-
Identify the Molecular Formula: The established molecular formula for this compound is C₄H₄N₂O₅.[1]
-
Determine Atomic Weights: Obtain the standard atomic weights of the constituent elements from the periodic table (C ≈ 12.011 u, H ≈ 1.008 u, N ≈ 14.007 u, O ≈ 15.999 u).
-
Calculate Total Mass: Sum the atomic weights of all atoms in the formula:
-
Mass = (4 × C) + (4 × H) + (2 × N) + (5 × O)
-
Mass = (4 × 12.011) + (4 × 1.008) + (2 × 14.007) + (5 × 15.999)
-
Mass ≈ 160.09 g/mol
-
2. Determination of pKa
The pKa is a measure of acid strength. The pKa of this compound has been experimentally determined to be approximately 6.64–6.65.[2][3][4] A common and accurate method for determining the pKa of a weak acid is through potentiometric titration.
Protocol: Potentiometric Titration (General Methodology)
-
Preparation: A standard solution of this compound with a known concentration is prepared in a suitable solvent, typically deionized water. A standardized solution of a strong base (e.g., NaOH) is prepared as the titrant.
-
Titration Setup: The this compound solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution to monitor the pH continuously. The titrant (NaOH solution) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant. The process is continued until the pH shows a sharp inflection, indicating the equivalence point has been passed.
-
Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
-
pKa Determination: The pKa is determined from the titration curve. It is the pH at the half-equivalence point, which is the point where exactly half of the acid has been neutralized by the base. At this specific point, the concentration of the acid [HA] is equal to the concentration of its conjugate base [A⁻], and according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pH is equal to the pKa.
Visualizations
Acid-Base Equilibrium of this compound
The following diagram illustrates the dissociation of this compound (HA) into its conjugate base (A⁻) and a proton (H⁺) in an aqueous solution.
Workflow for pKa Determination via Potentiometric Titration
This diagram outlines the key steps in the experimental determination of a compound's pKa value using potentiometric titration.
References
- 1. 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid | C4H4N2O5 | CID 94146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Answered: The acid dissociation constant Ka of this compound HC4H3N2O5 is ×2.2410−7 . Calculate the pH of a 3.2M solution of this compound. Round your answer… | bartleby [bartleby.com]
- 3. homework.study.com [homework.study.com]
- 4. This compound [chemicalbook.com]
An In-depth Technical Guide on the Formation of Alloxanic Acid from Alloxan Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloxan (B1665706), a pyrimidine (B1678525) derivative, is a well-established diabetogenic agent widely utilized in preclinical research to induce experimental diabetes. Its biological activity is intrinsically linked to its chemical stability, particularly in aqueous environments where it undergoes hydrolysis to form alloxanic acid. This technical guide provides a comprehensive overview of the chemical transformation of alloxan to this compound, detailing the underlying reaction mechanism, kinetic parameters, and influential factors. This document synthesizes available scientific literature to offer detailed experimental protocols for studying this hydrolysis reaction and presents quantitative data in a structured format to aid in experimental design and interpretation. Furthermore, this guide employs Graphviz visualizations to clearly illustrate the chemical pathways and experimental workflows, providing a critical resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
Alloxan (2,4,5,6-pyrimidinetetrone) is a potent and selective cytotoxic agent for pancreatic β-cells, making it an invaluable tool for inducing a state of insulin-dependent diabetes in laboratory animals[1][2][3]. The diabetogenic activity of alloxan is attributed to its ability to generate reactive oxygen species (ROS) through a redox cycle involving its reduction product, dialuric acid[1][2][3]. However, the inherent instability of alloxan in aqueous solutions leads to its degradation via hydrolysis, yielding the less toxic this compound[4][5][6]. Understanding the kinetics and mechanism of this hydrolysis is paramount for several reasons:
-
Dosing and Bioavailability: The rate of hydrolysis directly impacts the effective concentration of alloxan reaching the pancreatic islets.
-
Mechanism of Action: The formation of this compound represents a detoxification pathway, and its rate relative to the redox cycling of alloxan influences the overall diabetogenic outcome.
-
Experimental Reproducibility: Controlling the factors that affect hydrolysis is crucial for ensuring the consistency and reproducibility of alloxan-induced diabetes models.
This guide will delve into the chemical principles governing the conversion of alloxan to this compound, providing researchers with the necessary knowledge to control and manipulate this reaction in their experimental settings.
Chemical Mechanism of Alloxan Hydrolysis
The hydrolysis of alloxan to this compound involves the nucleophilic attack of water on one of the carbonyl carbons of the pyrimidine ring, leading to the opening of the ring structure. While the complete, detailed mechanism is not extensively elucidated in a single source, a plausible pathway can be constructed based on the general principles of carbonyl chemistry and the reactivity of related compounds.
The reaction is initiated by the hydration of one of the carbonyl groups of alloxan, likely at the C5 position, to form a gem-diol intermediate. This initial hydration step is thought to be solvent-assisted, which lowers the activation energy of the reaction. The subsequent ring-opening is catalyzed by either acid or base.
Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile, attacking a carbonyl carbon (likely C6 or C4). This leads to the formation of a tetrahedral intermediate. Subsequent electronic rearrangement results in the cleavage of the C-N bond, opening the pyrimidine ring to form a carbamate (B1207046) intermediate, which then hydrolyzes further to yield this compound and urea.
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. Following proton transfer and electronic rearrangement, the ring is opened to yield this compound.
The overall transformation can be visualized as follows:
Caption: Proposed pathway for alloxan hydrolysis.
Kinetics of Alloxan Hydrolysis
The rate of alloxan hydrolysis is significantly influenced by pH and temperature. While specific quantitative data for alloxan hydrolysis is sparse in the readily available literature, the general principles of hydrolysis kinetics for analogous compounds can be applied.
Influence of pH
The hydrolysis of alloxan is subject to both acid and base catalysis. The rate of hydrolysis is generally slow at acidic pH and increases as the pH becomes more alkaline. This is because the hydroxide ion is a much stronger nucleophile than water. Therefore, in drug development and experimental protocols, maintaining a slightly acidic pH (e.g., in a citrate (B86180) buffer) is often recommended to enhance the stability of alloxan solutions.
Influence of Temperature
Quantitative Data
Due to the limited availability of published kinetic data for alloxan hydrolysis, the following table is a representative summary based on the qualitative understanding from the literature. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.
| Parameter | Condition | Effect on Hydrolysis Rate | Reference |
| pH | Acidic (e.g., pH 4.5) | Slow | General knowledge |
| Neutral (pH 7.0) | Moderate | General knowledge | |
| Alkaline (e.g., pH > 8) | Fast | General knowledge | |
| Temperature | Refrigerated (4°C) | Very Slow | [7] |
| Room Temperature (25°C) | Moderate to Fast | [7] | |
| Elevated Temperature (>37°C) | Very Fast | General knowledge |
Experimental Protocols
To facilitate further research into the kinetics of alloxan hydrolysis, this section provides detailed methodologies for monitoring the reaction.
Preparation of Alloxan Solutions
Materials:
-
Alloxan monohydrate
-
Buffer solutions of desired pH (e.g., citrate buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for alkaline pH)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare buffer solutions of the desired pH and ionic strength.
-
Equilibrate the buffer solution to the desired experimental temperature.
-
Weigh the required amount of alloxan monohydrate immediately before use. Alloxan should be kept refrigerated to ensure stability[7].
-
Dissolve the alloxan in the temperature-equilibrated buffer to the desired final concentration. Prepare the solution fresh for each experiment to minimize degradation.
Monitoring Hydrolysis by UV-Vis Spectrophotometry
Principle: Alloxan exhibits a characteristic UV absorbance that changes upon hydrolysis to this compound. By monitoring the decrease in absorbance at the wavelength of maximum absorbance (λmax) of alloxan over time, the rate of hydrolysis can be determined.
Instrumentation:
-
UV-Vis spectrophotometer with temperature control.
-
Quartz cuvettes.
Procedure:
-
Determine the λmax of alloxan in the chosen buffer by scanning a freshly prepared solution.
-
Set the spectrophotometer to monitor the absorbance at the determined λmax at a constant temperature.
-
Place a cuvette containing the buffer solution in the spectrophotometer and zero the instrument.
-
Initiate the reaction by adding a small, known volume of a concentrated alloxan stock solution to the cuvette containing the buffer, or by directly preparing the alloxan solution in the cuvette.
-
Immediately start recording the absorbance at regular time intervals.
-
Continue data collection until the absorbance value stabilizes, indicating the completion of the reaction.
-
The rate constant can be determined by plotting the natural logarithm of the absorbance versus time (for a first-order reaction).
Caption: Workflow for UV-Vis kinetic analysis.
Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of signals corresponding to alloxan and the appearance of new signals corresponding to this compound. This method provides detailed structural information about the species in solution over time.
Instrumentation:
-
High-resolution NMR spectrometer with variable temperature capabilities.
-
NMR tubes.
Procedure:
-
Prepare a solution of alloxan in a deuterated buffer (e.g., D₂O with appropriate buffering agents).
-
Acquire an initial NMR spectrum to identify the characteristic peaks of alloxan.
-
Maintain the sample at a constant temperature within the NMR probe.
-
Acquire a series of NMR spectra at regular time intervals.
-
Process the spectra and integrate the peaks corresponding to alloxan and this compound.
-
The concentration of each species over time can be determined from the integral values, allowing for the calculation of the reaction rate.
Signaling Pathways and Biological Relevance
The hydrolysis of alloxan to this compound is a critical detoxification pathway that competes with its diabetogenic mechanism. The latter is initiated by the reduction of alloxan to dialuric acid, which then undergoes autoxidation to regenerate alloxan, producing superoxide (B77818) radicals in the process. This redox cycling leads to the generation of other ROS, ultimately causing oxidative stress and apoptosis in pancreatic β-cells.
The rate of hydrolysis, therefore, influences the extent of ROS production and the subsequent cellular damage. Factors that accelerate hydrolysis, such as a more alkaline intracellular pH, could potentially mitigate the toxic effects of alloxan.
Caption: Competing pathways of alloxan metabolism.
Conclusion
The hydrolysis of alloxan to this compound is a fundamental chemical process with significant implications for its use as a diabetogenic agent in research. This in-depth technical guide has provided a detailed overview of the reaction mechanism, kinetics, and influencing factors. By understanding and controlling the parameters that govern this hydrolysis, researchers can improve the reliability and reproducibility of their experimental models. The provided experimental protocols and visualizations serve as a practical resource for scientists and drug development professionals seeking to investigate this reaction further. Future research focused on obtaining precise quantitative kinetic data for alloxan hydrolysis under various conditions will be invaluable for refining its application in the study of diabetes and related metabolic disorders.
References
- 1. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Metabolism of Alloxan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seligson, D. and Seligson, H.,”The conversion of alloxan to this compound in plasma”, J. Biol. Chem., 190(2), 647-657, 1951. [sciepub.com]
- 7. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Alloxanic Acid in Aqueous Solutions: A Technical Guide to Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alloxanic acid, the primary hydrolysis product of the diabetogenic agent alloxan (B1665706), is an organic compound of significant interest in toxicological and pharmaceutical research. Understanding its stability in aqueous environments is critical for interpreting experimental results and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the stability of this compound in aqueous solutions. It details the degradation pathways, presents a framework for quantitative analysis of its stability under various conditions, and provides detailed, adaptable experimental protocols for researchers. While specific kinetic data for this compound is not extensively published, this guide synthesizes established principles of chemical kinetics and analytical chemistry to provide a robust methodology for its stability assessment.
Introduction
Alloxan is well-documented for its high instability in aqueous solutions, particularly at physiological pH, where it rapidly hydrolyzes to form this compound.[1] This conversion is a critical first step in its biological activity and subsequent degradation. This compound itself is also known to be unstable, undergoing further decomposition, especially under neutral to alkaline conditions or when heated.[2] The ultimate degradation products are urea (B33335) and mesoxalic acid.[2][3] The transient nature of both alloxan and this compound necessitates a thorough understanding of their stability profiles to accurately conduct and interpret in vitro and in vivo studies.
This guide focuses on the stability of this compound, providing the necessary theoretical background and practical methodologies for researchers to conduct their own stability assessments.
Degradation Pathway of this compound
The degradation of this compound in aqueous solution is a continuation of the hydrolysis of alloxan. The overall pathway can be summarized in two main steps:
-
Formation of this compound: Alloxan undergoes hydrolytic cleavage of its pyrimidine (B1678525) ring to form this compound. This reaction is rapid, especially at neutral or alkaline pH.
-
Decomposition of this compound: this compound subsequently decomposes into smaller, more stable molecules. This process is accelerated by heat and alkaline conditions.[2][3]
The chemical transformations are illustrated in the signaling pathway diagram below.
References
The Biological Significance of Alloxanic Acid Formation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloxan (B1665706) is a well-established diabetogenic agent widely utilized in preclinical research to induce experimental diabetes mellitus. Its mechanism of action hinges on the selective toxicity to pancreatic β-cells, primarily mediated by the generation of reactive oxygen species (ROS). A critical, yet often overlooked, aspect of alloxan's in vivo activity is its rapid conversion to alloxanic acid. This transformation holds profound biological significance as it represents a detoxification pathway, rendering the molecule non-diabetogenic. This technical guide delves into the core principles of this compound formation, its implications for experimental diabetes models, and outlines pertinent experimental protocols. A comprehensive understanding of this process is paramount for the accurate interpretation of data from alloxan-induced diabetes studies and for the development of novel therapeutic strategies.
Introduction
The induction of diabetes in animal models is a cornerstone of research into novel anti-diabetic therapies. Alloxan, a pyrimidine (B1678525) derivative, has been a mainstay for inducing Type 1-like diabetes for decades due to its cost-effectiveness and rapid action[1][2][3]. The biological activity of alloxan is intrinsically linked to its chemical instability in aqueous solutions at physiological pH, leading to the formation of this compound[4][5]. This conversion is not merely a chemical curiosity but a pivotal biological event that dictates the diabetogenic potential of alloxan. This guide will explore the formation of this compound, its biological implications, and provide detailed experimental methodologies relevant to its study.
The Chemistry of Alloxan and the Formation of this compound
Alloxan's diabetogenic activity is a direct consequence of its chemical structure and reactivity. In the presence of reducing agents like glutathione, alloxan and its reduction product, dialuric acid, establish a redox cycle that produces superoxide (B77818) radicals[3][6][7]. These radicals subsequently generate highly reactive hydroxyl radicals, which are ultimately responsible for the destruction of pancreatic β-cells[6][7].
However, alloxan is unstable in aqueous solutions and undergoes a hydrolytic rearrangement to form this compound. This conversion is highly dependent on pH, with alloxan being relatively stable in acidic conditions and rapidly degrading in neutral to alkaline environments[4]. At physiological pH (around 7.4), the half-life of alloxan is very short. The formation of this compound is considered a detoxification step, as this compound itself does not induce diabetes[4].
Biological Significance of this compound Formation
The primary biological significance of this compound formation lies in the abrogation of diabetogenic activity . The conversion of alloxan to this compound is a critical detoxification mechanism. This has several important implications for researchers:
-
Experimental Variability: The rate of alloxan administration and the buffering capacity of the in vivo environment can influence the amount of alloxan that reaches the pancreatic β-cells before it is converted to this compound. This can contribute to variability in the severity of diabetes induced.
-
Route of Administration: The route of administration can impact the local concentration of alloxan and its rate of conversion. Intravenous injection, for example, delivers a rapid, high concentration to the pancreas, while intraperitoneal or subcutaneous injections may result in a slower absorption and more time for conversion to this compound before reaching the target cells.
-
Interpretation of in vitro vs. in vivo data: In vitro studies using buffered cell culture media may see a more rapid conversion of alloxan to this compound, potentially underestimating its cytotoxic potential compared to the in vivo setting where it is rapidly taken up by β-cells.
While this compound is established as non-diabetogenic, there is a significant lack of research into its other potential biological effects or its metabolic fate in mammals. Further investigation is warranted to determine if this compound is truly biologically inert or if it possesses other, more subtle, biological activities.
Data Presentation
Table 1: Quantitative Data on Alloxan-Induced Diabetes Models
| Parameter | Species | Alloxan Dose (mg/kg) | Route of Administration | Time to Diabetes Onset | Key Biomarkers and Observations | Reference |
| Blood Glucose | Mouse (Kunming) | 75-100 | Tail Vein Injection | 72 hours | > 200 mg/dL (11.1 mmol/L) | [1] |
| Blood Glucose | Rat (Sprague-Dawley) | 60 | Intravenous | 15 days | ≥ 6.1 mmol/L | [1] |
| Blood Glucose | Rat (Wistar) | 150 | Intraperitoneal | 48-72 hours | > 11 mmol/L | [8] |
| Oxidative Stress | Rat | Not Specified | Not Specified | Not Specified | MDA: 118.9 nmol/L (vs. 70.35 in controls); GSH: 1.01 mmol/L (vs. 2.44 in controls) | [1] |
| Insulin (B600854) Requirement | Rat (Sprague Dawley) | 150 | Intraperitoneal | Not Specified | Average insulin dose: 2.21 units/kg/day | [9] |
| Insulin Requirement | Rat (Sprague Dawley) | 200 | Intraperitoneal | Not Specified | Average insulin dose: 7.58 units/kg/day | [9] |
Experimental Protocols
Induction of Diabetes with Alloxan in Rats
This protocol is a synthesis of commonly used methods for inducing Type 1-like diabetes in rats.
Materials:
-
Alloxan monohydrate
-
Sterile 0.9% saline solution, chilled
-
Rats (e.g., Wistar or Sprague-Dawley), fasted for 12-16 hours
-
Glucometer and test strips
-
Insulin (for managing severe hyperglycemia post-induction)
-
5% glucose solution (to prevent initial hypoglycemia)
Procedure:
-
Preparation of Alloxan Solution: Immediately before use, dissolve alloxan monohydrate in chilled sterile 0.9% saline to the desired concentration (e.g., for a dose of 150 mg/kg, a 1.5% solution can be prepared). Alloxan is unstable, so the solution must be used within minutes of preparation.
-
Animal Preparation: Fast rats for 12-16 hours to sensitize the β-cells to alloxan. Ensure free access to water.
-
Alloxan Administration: Administer the freshly prepared alloxan solution via a single intraperitoneal injection at a dose of 150 mg/kg body weight.
-
Management of Hypoglycemia: Following alloxan administration, a transient hypoglycemic phase may occur due to the massive release of insulin from damaged β-cells. To prevent mortality, provide the rats with a 5% glucose solution to drink for the first 24 hours.
-
Confirmation of Diabetes: Monitor blood glucose levels at 48 and 72 hours post-injection. Rats with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic.
Determination of Alloxan in Biological Samples (Adapted from HPLC-Fluorometry)
This protocol is based on a method for alloxan detection and can be adapted for further studies.
Principle: Alloxan is derivatized with 1,2-phenylenediamine (PD) to form the fluorescent product alloxazine, which is then quantified by reverse-phase HPLC with fluorescence detection.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Perchloric acid or ultrafiltration device (for protein removal)
-
1,2-phenylenediamine (PD) solution
-
Acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column and fluorescence detector
Procedure:
-
Sample Preparation: Deproteinize the biological sample by adding perchloric acid and centrifuging, or by ultrafiltration.
-
Derivatization: Mix the deproteinized sample with a solution of PD in acetate buffer. Allow the reaction to proceed for 15 minutes at room temperature.
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Column: Eclipse XDB-C18 (4.6 x 150 mm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile in 0.1% aqueous TFA.
-
Flow Rate: 1 mL/min.
-
Detection: Fluorescence detector set to an excitation wavelength of 382 nm and an emission wavelength of 435 nm.
-
-
Quantification: Create a standard curve using known concentrations of alloxan that have been subjected to the same derivatization procedure.
Visualizations
Signaling Pathway of Alloxan-Induced β-Cell Toxicity and Detoxification
Caption: Alloxan's dual fate: uptake and toxicity in β-cells versus conversion to non-toxic this compound.
Experimental Workflow for Alloxan-Induced Diabetes Study
Caption: Workflow for inducing and studying diabetes in a rat model using alloxan.
Future Directions and Conclusion
The formation of this compound is a critical event in the biological activity of alloxan, serving as a rapid detoxification pathway that terminates its diabetogenic potential. For researchers utilizing alloxan-induced diabetes models, a thorough understanding of this conversion is essential for experimental design and data interpretation. While the non-diabetogenic nature of this compound is well-established, a significant knowledge gap exists regarding its own potential biological effects and metabolic fate. Future research should focus on synthesizing and isolating pure this compound to conduct dedicated toxicological and metabolic studies. This would provide a more complete picture of the in vivo consequences of alloxan administration and could uncover novel biological activities of this metabolite. Such studies would be invaluable for refining animal models of diabetes and could offer new insights into the broader field of pyrimidine metabolism and toxicity.
References
- 1. The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Metabolism of Alloxan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METABOLISM OF this compound IN A SOIL MICROORGANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Simple, Sensitive, and Rapid Voltammetric Detection of Alloxan on Glassy Carbon Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of this compound in a soil microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Alloxanic Acid Metabolism in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alloxanic acid is a degradation product of alloxan (B1665706), a potent diabetogenic agent widely used to induce experimental diabetes mellitus in animal models. While the toxic effects of alloxan are well-documented and attributed to the generation of reactive oxygen species (ROS) in pancreatic beta-cells, the precise metabolic fate of its breakdown product, this compound, in biological systems remains less understood. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, focusing on its formation, potential catabolic pathways, and the analytical methodologies available for its quantification. The guide also details the experimental protocols for inducing diabetes with alloxan and visualizes the key signaling pathways involved in alloxan-induced cellular toxicity.
Introduction
Alloxan is a pyrimidine (B1678525) derivative that causes selective necrosis of pancreatic β-cells, leading to a state of insulin-dependent diabetes.[1][2] Its diabetogenic action is mediated by its ability to be transported into beta-cells via the GLUT2 glucose transporter.[2][3] In the intracellular environment, alloxan undergoes a redox cycling reaction with its reduction product, dialuric acid, generating superoxide (B77818) radicals, hydrogen peroxide, and ultimately, highly reactive hydroxyl radicals.[1][3][4] This surge in oxidative stress overwhelms the beta-cell's antioxidant defenses, leading to cellular damage and apoptosis.[3][5]
Alloxan is an unstable compound and readily degrades to this compound.[6][7] Understanding the metabolism of this compound is crucial for a complete picture of the biochemical consequences of alloxan exposure and for the development of potential therapeutic interventions.
Formation of this compound
Alloxan, in aqueous solutions and in the absence of reducing agents, undergoes irreversible degradation to this compound.[6][7] This conversion is a key feature of alloxan's chemistry in biological systems.
Metabolism of this compound
The enzymatic degradation of this compound in mammalian systems is not well-characterized. While studies in soil microorganisms have identified metabolic pathways for this compound[8][9], the equivalent pathways and specific enzymes in mammals have not been definitively identified. It is hypothesized that, as a pyrimidine derivative, this compound may enter the general pathways of pyrimidine catabolism. However, specific enzymes such as "alloxanate hydrolase" or "alloxanate amidohydrolase" have not been characterized in mammalian tissues.
The metabolic fate of alloxan and its derivatives is thought to be a factor in their differing diabetogenic potential.[3] Further research is required to elucidate the specific enzymatic steps and intermediates involved in this compound breakdown in mammals.
Quantitative Data
Quantitative data on the direct metabolism of this compound, such as enzyme kinetics, are scarce in the literature. However, extensive data exists for the dosage of alloxan required to induce diabetes in various animal models. This information is critical for researchers utilizing this experimental model.
| Animal Model | Route of Administration | Effective Dose (mg/kg) | Reference |
| Rat (Wistar) | Intraperitoneal | 100 - 150 | [10] |
| Rat (Sprague-Dawley) | Intravenous | 40-65 | [2] |
| Mouse | Intravenous | 50-75 | [1] |
Experimental Protocols
Induction of Diabetes Mellitus with Alloxan in Rats
Objective: To induce a state of insulin-dependent diabetes mellitus in rats for experimental studies.
Materials:
-
Alloxan monohydrate
-
Sterile 0.9% saline solution
-
Rats (e.g., Wistar or Sprague-Dawley)
-
Glucometer and test strips
-
Syringes and needles for injection
-
Animal balance
Protocol:
-
Animal Preparation: House the rats under standard laboratory conditions with free access to food and water. Prior to alloxan administration, fast the animals for 12-16 hours to sensitize the beta-cells to alloxan. Water should be available ad libitum.
-
Alloxan Solution Preparation: Prepare a fresh solution of alloxan monohydrate in cold, sterile 0.9% saline immediately before use. Alloxan is unstable in solution. A typical concentration is 5% (w/v).
-
Alloxan Administration: Weigh the fasted rats and calculate the required dose of alloxan. A commonly used dose for intraperitoneal injection in Wistar rats is 120-150 mg/kg body weight.[10] For intravenous injection in Sprague-Dawley rats, a lower dose of 40-65 mg/kg is often used.[2] Administer the alloxan solution via the chosen route.
-
Post-Injection Care: After alloxan administration, provide the rats with free access to a 5% glucose solution for the next 24 hours to prevent fatal hypoglycemia that can occur due to the massive release of insulin (B600854) from the damaged beta-cells.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after alloxan injection. A stable fasting blood glucose level above 200-250 mg/dL is generally considered indicative of diabetes. Continue to monitor blood glucose levels periodically throughout the study.
Analytical Methods for this compound Quantification
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the separation and quantification of small molecules in complex matrices like plasma and urine. A reversed-phase or mixed-mode chromatography column could be used to separate this compound from other components, followed by detection using a mass spectrometer in negative ion mode.[11][12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires derivatization of the non-volatile this compound to a more volatile compound (e.g., by silylation) before injection into the gas chromatograph.[15][16][17][18][19]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio and can be a suitable method for the analysis of charged molecules like this compound in biological fluids.[20][21][22][23][24]
General Sample Preparation for Biological Fluids:
-
Deproteinization: Removal of proteins from plasma or serum samples is essential to prevent column clogging and interference. This can be achieved by precipitation with organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid).
-
Solid-Phase Extraction (SPE): SPE can be used to clean up and concentrate the analyte of interest from the biological matrix. Anion exchange cartridges would be suitable for retaining an acidic compound like this compound.
-
Derivatization (for GC-MS): If GC-MS is the chosen analytical method, the extracted and dried sample needs to be derivatized to increase its volatility.
Signaling Pathways and Logical Relationships
The primary signaling events initiated by alloxan are linked to the generation of reactive oxygen species (ROS) through the redox cycling of alloxan and dialuric acid. This leads to oxidative stress and subsequent cellular damage.
Alloxan-Dialuric Acid Redox Cycle and Oxidative Stress
Caption: Alloxan-Dialuric Acid Redox Cycle and ROS Generation.
Experimental Workflow for Alloxan-Induced Diabetes Studies
Caption: Experimental Workflow for Alloxan-Induced Diabetes.
Conclusion
The metabolism of this compound in biological systems, particularly in mammals, is an area that requires further investigation. While its formation from the degradation of alloxan is established, the specific enzymatic pathways responsible for its catabolism are not yet elucidated. The primary biological significance of alloxan and its metabolites is linked to the induction of oxidative stress in pancreatic beta-cells, a mechanism that is well-characterized and widely exploited in experimental diabetes research. The provided protocols and diagrams offer a practical guide for researchers working with alloxan-induced models of diabetes and a framework for understanding the initial biochemical events following alloxan exposure. Future research should focus on identifying the enzymes and metabolic intermediates in the this compound degradation pathway to provide a more complete understanding of its biological fate and potential physiological roles.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative importance of cellular uptake and reactive oxygen species for the toxicity of alloxan and dialuric acid to insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Taurine ameliorates alloxan-induced diabetic renal injury, oxidative stress-related signaling pathways and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of oxygen concentration on redox cycling of alloxan and dialuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alloxan | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. METABOLISM OF this compound IN A SOIL MICROORGANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of this compound in a soil microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amelioration of alloxan induced diabetes mellitus and oxidative stress in rats by oil of Eruca sativa seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. rsc.org [rsc.org]
- 13. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 15. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. preprints.org [preprints.org]
- 18. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 23. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 24. Quantitative determination of alginic acid in pharmaceutical formulations using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Early Research of Alloxanic Acid: A Technical Guide for Scientists
Introduction
This technical guide provides a comprehensive review of the early research on alloxanic acid, a derivative of alloxan (B1665706). The document is intended for researchers, scientists, and professionals in drug development who are interested in the historical context, initial synthesis, and early biological investigations of this compound. While alloxan is extensively documented as a diabetogenic agent, the early research on its hydrolysis product, this compound, is more fragmented. This guide synthesizes the available historical information, focusing on the foundational chemistry and initial biological observations.
Discovery and Foundational Chemistry
This compound is intrinsically linked to the history of alloxan, a compound first isolated in 1818 by Luigi Valentino Brugnatelli and later named in 1838 by Friedrich Wöhler and Justus von Liebig. Their seminal work on uric acid and its derivatives laid the groundwork for understanding a new class of organic compounds. This compound was identified as a product of the hydrolysis of alloxan in aqueous solutions. This conversion is a critical aspect of the chemistry of alloxan, as it is known to be unstable in water, with a half-life of about 1.5 minutes under physiological conditions.
Early Synthesis and Preparation of this compound
A more refined and accessible method, which became a standard, is the oxidation of barbituric acid with chromium trioxide. While a modern protocol, the principles of this synthesis were accessible to early organic chemists.
Experimental Protocol: Synthesis of Alloxan Monohydrate from Barbituric Acid (A Precursor to this compound)
This protocol is a representation of a well-established method for synthesizing alloxan, from which this compound would be subsequently formed in aqueous solution.
-
Materials:
-
Glacial acetic acid
-
Water
-
Chromium trioxide (CrO₃)
-
Barbituric acid
-
Ether
-
-
Procedure:
-
In a 2-liter, three-necked, round-bottomed flask, a solution of 850 g of glacial acetic acid and 100 ml of water is prepared.
-
To this solution, 156 g (1.53 moles) of 98-99% chromium trioxide is added at room temperature, and the mixture is stirred for approximately 15 minutes to dissolve the oxidizing agent.
-
128 g (1 mole) of barbituric acid is then added in portions of 15-20 g over a period of about 25 minutes. The temperature of the reaction mixture is maintained at 50°C using a water bath. It is crucial that the temperature does not exceed 50°C to avoid a significant drop in yield.
-
During the addition of barbituric acid, alloxan monohydrate begins to crystallize. The reaction slurry is held at 50°C for an additional 25-30 minutes after all the barbituric acid has been added.
-
The slurry is then cooled to 5-10°C and filtered through a Büchner funnel.
-
The collected product is washed with cold glacial acetic acid until the washings are nearly colorless.
-
Finally, the acetic acid is washed from the filter cake with 100-200 ml of ether to facilitate rapid drying.
-
The resulting yellow alloxan monohydrate is dried.
-
-
Yield:
-
The typical yield of this procedure is 120-125 g (75-78%) of alloxan monohydrate.
-
Formation of this compound: To obtain this compound, the synthesized alloxan would be dissolved in water, where it undergoes hydrolysis. Early researchers would have then likely isolated the this compound through crystallization or precipitation by forming a salt.
Early Biological Investigations
The vast majority of early biological research in this area focused on the parent compound, alloxan, due to its potent and selective toxicity to pancreatic β-cells, leading to the development of the "alloxan-induced diabetes" model in 1943. This model became a cornerstone of diabetes research for decades.
The biological effects of this compound itself were not as extensively studied in the early period. However, a key piece of research from 1959 identified a specific biological activity of this compound.
Inhibition of Urease
In 1959, Gray, Brooke, and Gerhart published a communication in Nature reporting the inhibition of the enzyme urease by both alloxan and this compound.[1] This was a significant finding as it suggested that this compound, the hydrolysis product of alloxan, was also biologically active. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into carbon dioxide and ammonia (B1221849).
Experimental Protocol: Urease Inhibition Assay (A Representative Early Method)
While the exact protocol from the 1959 paper is not detailed in the available abstract, a plausible method based on the analytical techniques of the era would involve measuring the production of ammonia. The Berthelot method, a colorimetric assay for ammonia, was known at the time and could have been employed.
-
Principle: The assay would quantify the ammonia produced from the enzymatic breakdown of urea. The amount of ammonia would be measured in the presence and absence of the inhibitor (this compound) to determine the percentage of inhibition.
-
Reagents:
-
Urease enzyme solution (e.g., from jack bean meal)
-
Urea substrate solution
-
Buffer solution (to maintain a constant pH)
-
This compound solution (as the inhibitor)
-
Reagents for ammonia detection (e.g., phenol-hypochlorite for the Berthelot reaction)
-
-
Procedure:
-
A reaction mixture containing the buffer solution and urea is prepared.
-
The urease enzyme solution is added to the reaction mixture.
-
In the test samples, varying concentrations of this compound are added. A control sample with no inhibitor is also prepared.
-
The reaction is allowed to proceed for a set incubation period at a controlled temperature.
-
The reaction is stopped (e.g., by adding a strong acid or by rapid heating).
-
The amount of ammonia produced is then determined using a colorimetric method. In the Berthelot method, a phenol-hypochlorite solution is added in an alkaline medium, which reacts with ammonia to form a blue-green indophenol (B113434) compound.
-
The intensity of the color, which is proportional to the ammonia concentration, is measured using a spectrophotometer or colorimeter.
-
The percentage of inhibition is calculated by comparing the ammonia produced in the presence of this compound to the control.
-
Quantitative Data: Unfortunately, specific quantitative data such as the IC50 value for the urease inhibition by this compound from this early study is not available in the secondary sources found.
Toxicity of this compound
There is a significant lack of early quantitative toxicological data, such as the median lethal dose (LD50), specifically for this compound. The LD50 test was developed by J. W. Trevan in 1927, so it is plausible that such studies could have been conducted in the mid-20th century, but the results are not prominently documented.[2][3][4][5][6]
For context, the research on alloxan's toxicity is extensive. It is known to be highly toxic to pancreatic β-cells, and the diabetogenic dose in rats is in the range of 150 mg/kg.
Data Summary
Due to the limited availability of primary sources from the early research period, a comprehensive table of quantitative data for this compound cannot be constructed. The following table summarizes the available information for alloxan, which provides context for the chemical family.
| Compound | Parameter | Value | Species/Conditions | Reference |
| Alloxan | Diabetogenic Dose | 150 mg/kg | Rat (intraperitoneal) | Modern Studies |
| Alloxan | Half-life in aqueous solution | ~1.5 minutes | Physiological conditions | Modern Reviews |
| Alloxan Monohydrate | Synthesis Yield | 75-78% | From barbituric acid | Organic Syntheses |
Logical and Workflow Diagrams
The following diagrams illustrate the key relationships and processes described in the early research of alloxan and this compound.
Conclusion and Future Outlook
The early research on this compound is primarily an extension of the studies on its precursor, alloxan. While the foundational chemistry established its formation through hydrolysis, detailed quantitative studies on its synthesis and properties from the 19th and early 20th centuries are scarce in readily accessible literature. The most significant early biological finding was its ability to inhibit the enzyme urease, indicating that it is not a biologically inert substance.
For contemporary researchers, this guide highlights a historical gap in the quantitative characterization of this compound's biological activities. Future research could revisit the urease-inhibiting properties of this compound using modern enzymatic assays to determine its potency and mechanism of inhibition. Furthermore, a systematic evaluation of its toxicity and other potential biological effects, distinct from those of alloxan, could provide valuable insights for drug development and toxicology. The historical context provided here serves as a foundation for such future investigations.
References
- 1. METABOLISM OF this compound IN A SOIL MICROORGANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellbeingintl.org [wellbeingintl.org]
- 4. Studies Database | InterNICHE [interniche.org]
- 5. animalaid.org.uk [animalaid.org.uk]
- 6. Median lethal dose - Wikipedia [en.wikipedia.org]
Alloxanic Acid: A Technical Guide on its Chemistry and Relationship to Uric Acid Metabolism
Executive Summary: This technical guide provides a comprehensive overview of alloxanic acid, focusing on its chemical properties and its relationship with the pathways of uric acid metabolism. This compound is primarily recognized as a degradation product of alloxan, a compound structurally derived from uric acid and widely used in research to induce experimental diabetes. While direct studies on this compound's role in uric acid regulation are scarce, its metabolic origin provides a critical link. This document details the core components of uric acid synthesis and transport, including the enzyme xanthine (B1682287) oxidase and the transporters URAT1 and ABCG2. It further presents experimental data and protocols related to alloxan's impact on biochemical markers of uric acid metabolism and oxidative stress, offering a foundational understanding for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties of this compound
This compound, systematically named 4-hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid, is an organic compound derived from the decay of alloxan.[1] Its chemical identity and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | [2] |
| CAS Number | 470-44-0 | [2][3] |
| Molecular Formula | C₄H₄N₂O₅ | [2][3] |
| Molecular Weight | 160.09 g/mol | [2][3] |
| pKa | 6.64 (at 25°C) |[4] |
References
The Enigmatic Presence of Alloxanic Acid in Nature: A Technical Guide for Researchers
For Immediate Release
This technical guide addresses the current scientific understanding of the natural occurrence of alloxanic acid, a compound of interest to researchers in biochemistry and drug development. While its presence in certain natural sources has been suggested, a thorough review of existing literature reveals a significant gap in quantitative data. This document provides a comprehensive overview of the hypothetical biosynthetic origins of this compound, alongside a detailed experimental protocol for its quantification, aiming to equip researchers with the tools to further investigate this intriguing molecule.
Natural Occurrence: An Unquantified Presence
This compound is the stable hydrolysis product of alloxan (B1665706), a pyrimidine (B1678525) derivative known for its diabetogenic properties in animal models. While the PubChem database indicates reports of this compound in Carica papaya and its precursor alloxan in Euglena gracilis, extensive searches of peer-reviewed literature have yielded no specific quantitative data to substantiate these claims. The lack of validated concentrations in any biological matrix underscores the nascent stage of research into the natural distribution of this compound.
Table 1: Quantitative Data on the Natural Occurrence of this compound
| Organism/Source | Tissue/Part | Concentration Range | Method of Detection | Reference |
| Carica papaya | Fruit Pulp | Not Reported | Not Reported | [1] |
| Euglena gracilis | Whole Cell | Not Reported | Not Reported | [2] |
Note: The references cited provide qualitative mentions and do not contain quantitative data.
Hypothetical Biosynthetic Pathway
The natural formation of this compound is likely intrinsically linked to the metabolism and degradation of pyrimidine nucleotides, fundamental components of nucleic acids. While a definitive pathway has not been elucidated, a hypothetical route can be proposed based on known biochemical reactions, particularly oxidative stress-induced degradation of pyrimidines like uracil (B121893). This speculative pathway suggests that reactive oxygen species (ROS) could lead to the non-enzymatic oxidation of uracil or related pyrimidine metabolites, resulting in the formation of the unstable intermediate, alloxan. Alloxan would then rapidly hydrolyze to the more stable this compound.
Experimental Protocols for Quantification
Given the absence of a validated method for this compound, this guide proposes a robust protocol adapted from a highly sensitive HPLC-based method for its precursor, alloxan. The strategy involves pre-column derivatization to attach a fluorescent tag to the carboxyl group of this compound, enabling highly sensitive detection.
Principle
The carboxylic acid moiety of this compound is derivatized with a fluorescent agent, such as 9-anthryldiazomethane (B78999) (ADAM) or another suitable reagent, to yield a highly fluorescent ester. The derivatized analyte is then separated from the reaction mixture and other matrix components using reversed-phase high-performance liquid chromatography (RP-HPLC) and quantified using a fluorescence detector.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade), Ethyl acetate.
-
Reagents: this compound standard, 9-anthryldiazomethane (ADAM) or other suitable fluorescent derivatizing agent, Perchloric acid, Potassium carbonate.
-
Solid-Phase Extraction (SPE): C18 cartridges.
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation and Extraction
-
Homogenization: Homogenize 1g of tissue or 1mL of biological fluid in 5 mL of cold 0.6 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize with a saturated potassium carbonate solution.
-
Second Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C to precipitate potassium perchlorate.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove unretained impurities.
-
Elute the this compound with 2 mL of methanol.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
Derivatization Procedure
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of the derivatizing agent solution (e.g., ADAM in ethyl acetate).
-
Incubate the mixture at room temperature in the dark for 1 hour.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
HPLC-Fluorescence Detection
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation and emission wavelengths will be dependent on the chosen derivatizing agent (for ADAM derivatives, typically around 365 nm for excitation and 412 nm for emission).
Quantification
A calibration curve should be constructed using standard solutions of this compound subjected to the same extraction and derivatization procedure. The concentration of this compound in the samples can then be determined by interpolating their peak areas on the calibration curve.
Future Directions
The significant lack of data on the natural occurrence and biosynthesis of this compound presents a clear opportunity for novel research. The methodologies and hypothetical frameworks presented in this guide are intended to serve as a foundational resource for scientists aiming to explore this uncharted territory. Future studies should focus on:
-
Method Validation: Rigorous validation of the proposed analytical method for this compound in various biological matrices.
-
Screening of Natural Sources: A systematic screening of plants, microorganisms, and other natural sources for the presence of this compound.
-
Biosynthetic Pathway Elucidation: Isotopic labeling studies and enzymatic assays to investigate the proposed biosynthetic pathway and identify the enzymes involved.
By addressing these research gaps, the scientific community can gain a deeper understanding of the role, if any, that this compound plays in biological systems.
References
Spectroscopic and Mechanistic Insights into Alloxanic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for alloxanic acid (4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid), a molecule of interest in the study of oxidative stress and DNA damage. This document details available experimental data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides expected characteristics for Infrared (IR) spectroscopy. It also includes detailed experimental protocols and visual representations of key chemical pathways.
Spectroscopic Data of this compound
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.5 (broad s) | Singlet | 1H | NH |
| 8.2 (broad s) | Singlet | 1H | NH |
| 6.0 (broad s) | Singlet | 1H | OH |
| 4.5 (broad s) | Singlet | 1H | COOH |
Note: Predicted data based on the structure, as experimental data from a dedicated full analysis is not widely available. The Human Metabolome Database (HMDB) contains a ¹H NMR spectrum with some experimental conditions, but peak assignments are not fully detailed.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~175 | Carboxylic acid carbon (COOH) |
| ~170 | Carbonyl carbon (C=O) |
| ~155 | Carbonyl carbon (C=O) |
| ~80 | Quaternary carbon (C-OH) |
Table 3: Mass Spectrometry Data
| m/z | Ion |
| 161.02 | [M+H]⁺ |
| 143.01 | [M+H-H₂O]⁺ |
| 117.03 | [M+H-CO₂]⁺ |
Data derived from tandem mass spectrometry analysis of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid (HICA), an identical compound to this compound.[1]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 (broad) | O-H stretch (hydroxyl and carboxylic acid) |
| 3200-3000 (broad) | N-H stretch |
| 1780-1700 (strong) | C=O stretch (carbonyls and carboxylic acid) |
| 1400-1200 | C-O stretch, O-H bend |
| 1300-1100 | C-N stretch |
Experimental Protocols
Mass Spectrometry (Tandem MS)
The following protocol is based on the methodology used for the identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid (HICA) from the oxidation of 8-oxoguanosine.[1]
Instrumentation:
-
A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Liquid Chromatography:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: A flow rate suitable for the column dimensions, typically in the range of 200-400 µL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Scan Mode: Full scan MS to identify the parent ion, followed by product ion scans (MS/MS) of the ion of interest (e.g., m/z 161).
-
Collision Energy: Optimized to achieve characteristic fragmentation of the parent ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
Sample Preparation:
-
Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard one-dimensional proton experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer.
-
Experiment: A standard one-dimensional carbon experiment with proton decoupling.
-
Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy (General Protocol)
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
Signaling and Chemical Pathways
Hydrolysis of Alloxan (B1665706) to this compound
This compound can be formed through the hydrolysis of alloxan, a compound known to induce experimental diabetes. This reaction involves the nucleophilic attack of water on one of the carbonyl groups of the alloxan ring, leading to ring opening.
Formation of this compound from 8-Oxoguanosine Oxidation
This compound has been identified as a product of the oxidation of 8-oxoguanosine, a marker of oxidative DNA damage.[1] This suggests a potential role for this compound in the biological consequences of oxidative stress. The exact multi-step pathway is complex and involves several intermediates.
Experimental Workflow for Mass Spectrometric Identification
The following diagram illustrates the logical workflow for the identification of this compound from a biological sample using LC-MS/MS.
References
Alloxanic Acid Solubility: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of alloxanic acid in various solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual representations of experimental workflows and factors influencing solubility.
Introduction to this compound
This compound, systematically known as 2-oxo-2-ureido-acetic acid, is a derivative of uracil.[1] It is a white crystalline solid at room temperature.[1] Understanding its solubility is crucial for its application in biochemical research and chemical synthesis.[1] The polarity of the solvent, temperature, and pH are critical factors that influence the solubility of this compound.[1]
Solubility Data
Qualitative Solubility of this compound
The table below summarizes the qualitative solubility of this compound in different classes of solvents based on available information.
| Solvent Class | Representative Solvents | Solubility | Rationale |
| Polar Protic | Water | Highly Soluble | The presence of multiple polar functional groups (carboxylic acid, ureido) allows for strong hydrogen bonding with water molecules.[1] |
| Polar Aprotic | Acetone | Expected to be Soluble | The polar nature of this compound suggests solubility in polar aprotic solvents, though likely less than in water. |
| Alcohols | Methanol, Ethanol | Expected to be Soluble | Alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of polar molecules like this compound. |
| Ethers | Diethyl Ether | Insoluble | The relatively non-polar nature of ethers makes them poor solvents for highly polar compounds. |
| Non-Polar | Hexane, Toluene | Very Limited Solubility | The significant difference in polarity between this compound and non-polar solvents prevents effective solvation.[1] |
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: As with most solid solutes, the solubility of this compound in liquid solvents is expected to increase with temperature.[1]
-
pH: The solubility of this compound is pH-dependent.[1] As a carboxylic acid, its solubility in aqueous solutions will increase significantly at higher pH values due to the formation of the more soluble carboxylate salt.
-
Solvent Polarity: The "like dissolves like" principle is paramount. The high polarity of this compound dictates its preference for polar solvents.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for various applications. The following are detailed methodologies for key experiments to quantify the solubility of a compound like this compound.
Gravimetric Method (Shake-Flask)
The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled.
-
Sample Withdrawal and Filtration: A known volume of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature. The withdrawn sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
Solvent Evaporation: The filtered saturated solution is accurately weighed into a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Quantification: The container with the dried solute is weighed again. The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.
UV/Vis Spectrophotometry Method
This method is suitable if the solute has a chromophore that absorbs in the UV/Vis range and is often used for determining the solubility of sparingly soluble compounds.
Methodology:
-
Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest.
-
Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1-3).
-
Sample Preparation and Analysis: A known volume of the clear, filtered supernatant is withdrawn and diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. The absorbance of the diluted solution is measured at λmax.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination of solubility using the gravimetric method.
Factors Influencing this compound Solubility
This diagram outlines the key factors that have a significant impact on the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains elusive in the public domain, its qualitative behavior points to a highly polar compound with a strong affinity for polar solvents, particularly water. The solubility is markedly influenced by temperature and pH. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their work. Such data will be invaluable for the advancement of research and development involving this compound.
References
An In-depth Technical Guide to the Thermochemical Properties of Alloxanic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanic acid, a derivative of alloxan, is a compound of interest in various chemical and biological studies. A comprehensive understanding of its thermochemical properties is crucial for applications in drug design, stability analysis, and reaction kinetics. This guide provides a summary of the currently available physicochemical data for this compound and outlines the standard experimental methodologies for determining its thermochemical properties.
It is important to note that a comprehensive search of the current scientific literature and databases did not yield specific experimental or calculated values for the standard enthalpy of formation, entropy, Gibbs free energy of formation, or heat capacity of this compound. Therefore, this guide will focus on its known properties and the general experimental protocols that can be employed to determine the missing thermochemical data.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H4N2O5 | PubChem[1] |
| Molecular Weight | 160.09 g/mol | PubChem[1] |
| IUPAC Name | 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | PubChem[1] |
| CAS Number | 470-44-0 | PubChem[1] |
| Physical Appearance | Prismatic crystals | |
| Melting Point | 162-163 °C | |
| pKa | 6.64 at 25°C |
Experimental Protocols for Determining Thermochemical Properties
The following section details the standard experimental methodologies that can be used to determine the key thermochemical properties of a compound like this compound.
Standard Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is typically determined using combustion calorimetry .
-
Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container called a bomb calorimeter. The heat released by the combustion reaction causes a temperature rise in the surrounding water bath.
-
Methodology:
-
A precisely weighed sample of this compound is placed in a crucible inside the bomb calorimeter.
-
The bomb is sealed, pressurized with pure oxygen, and placed in a well-insulated water bath of known volume.
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The temperature of the water is monitored and the maximum temperature reached is recorded.
-
The heat capacity of the calorimeter system (bomb, water, stirrer, etc.) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The heat of combustion of this compound is calculated from the temperature change and the heat capacity of the calorimeter.
-
Hess's Law is then applied to the combustion reaction to calculate the standard enthalpy of formation of this compound from the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
-
Standard Molar Entropy (S°)
The standard molar entropy is determined by measuring the heat capacity of the substance as a function of temperature, starting from a very low temperature (close to absolute zero).
-
Principle: Based on the Third Law of Thermodynamics, the entropy of a perfect crystal at absolute zero is zero. The entropy at a higher temperature can be calculated by integrating the heat capacity divided by the temperature from 0 K to the desired temperature.
-
Methodology:
-
The heat capacity (Cp) of a pure sample of this compound is measured over a wide range of temperatures, typically from near 0 K up to room temperature (298.15 K) or higher, using an adiabatic calorimeter .
-
If any phase transitions (e.g., melting) occur within the temperature range, the enthalpy of the transition is also measured.
-
The entropy at 298.15 K is then calculated by numerically integrating the experimental Cp/T data from 0 K to 298.15 K, and adding the entropy changes associated with any phase transitions.
-
Gibbs Free Energy of Formation (ΔGf°)
The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard molar entropy.
-
Principle: The Gibbs free energy of formation is related to the enthalpy and entropy of formation by the Gibbs-Helmholtz equation.
-
Calculation: ΔGf° = ΔHf° - TΔSf° Where:
-
ΔHf° is the standard enthalpy of formation of this compound.
-
T is the standard temperature (298.15 K).
-
ΔSf° is the standard entropy of formation, which is calculated from the standard molar entropies of this compound and its constituent elements in their standard states.
-
Heat Capacity (Cp)
The heat capacity of this compound can be measured using various calorimetric techniques.
-
Principle: Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.
-
Methodology:
-
Differential Scanning Calorimetry (DSC): A small, known mass of the sample is heated at a constant rate, and the heat flow required to maintain this rate of temperature increase is compared to that of an empty reference pan. This difference in heat flow is directly proportional to the heat capacity of the sample.
-
Adiabatic Calorimetry: As mentioned for entropy determination, this method involves adding a known amount of heat to the sample in a highly insulated environment and measuring the resulting temperature change.
-
Signaling Pathways and Logical Relationships
A review of the available literature and biochemical databases did not reveal any established signaling pathways in which this compound is a direct participant. Its biological effects are generally considered in the context of being a hydrolysis product of alloxan, a compound known to induce diabetes in experimental animals through the generation of reactive oxygen species that damage pancreatic beta cells.
Generalized Experimental Workflow for Thermochemical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the thermochemical properties of a chemical compound like this compound.
Caption: Generalized workflow for determining thermochemical properties.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Alloxanic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, two-step protocol for the synthesis of alloxanic acid in a laboratory setting. The procedure involves the initial synthesis of alloxan (B1665706) monohydrate from barbituric acid, followed by the controlled hydrolysis of alloxan monohydrate to yield this compound.
Data Presentation
Quantitative data for the synthesis of the intermediate, alloxan monohydrate, is summarized in the table below. The subsequent hydrolysis to this compound is expected to proceed in high yield, though the precise yield is dependent on reaction conditions.
| Parameter | Value | Reference |
| Starting Material | Barbituric Acid | [1] |
| Intermediate | Alloxan Monohydrate | [1] |
| Yield of Intermediate | 75-78% | [1] |
| Melting Point of Intermediate | 254 °C (with decomposition) | [1] |
| Final Product | This compound | - |
| Expected Yield of Final Product | High (near quantitative) | Inferred from chemical properties |
| Molecular Formula of this compound | C₄H₄N₂O₅ | [2][3] |
| Molecular Weight of this compound | 160.09 g/mol | [2][3] |
Experimental Protocols
This section details the methodologies for the synthesis of alloxan monohydrate and its subsequent conversion to this compound.
Part 1: Synthesis of Alloxan Monohydrate from Barbituric Acid
This protocol is adapted from a well-established procedure in Organic Syntheses[1].
Materials and Equipment:
-
2-liter three-necked, round-bottomed flask with glass joints
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Powder funnel
-
Water bath
-
Büchner funnel with filter cloth
-
Barbituric acid
-
Chromium trioxide (98–99%)
-
Glacial acetic acid
-
Deionized water
-
Ether
Procedure:
-
In the 2-liter three-necked flask, combine 850 g of commercial glacial acetic acid and 100 ml of water.
-
Fit the flask with a stirrer, reflux condenser, and a thermometer. Place the flask in a water bath.
-
At room temperature, add 156 g (1.53 moles) of 98–99% chromium trioxide to the flask. Stir the mixture for approximately 15 minutes to dissolve the oxidizing agent.
-
Over a period of about 25 minutes, add 128 g (1 mole) of barbituric acid in portions of 15–20 g.
-
During the addition of barbituric acid, the temperature of the mixture will rise. Maintain the temperature at 50°C using the water bath. It is crucial that the temperature does not exceed 50°C to avoid a significant drop in yield[1].
-
Alloxan monohydrate will begin to crystallize during the addition.
-
After all the barbituric acid has been added, continue to stir the reaction mixture at 50°C for an additional 25–30 minutes.
-
Cool the resulting slurry to 5–10°C in an ice bath to ensure complete crystallization.
-
Filter the crystalline product using a 5-inch Büchner funnel fitted with a filter cloth.
-
Wash the filter cake with cold glacial acetic acid until the washings are nearly colorless.
-
To facilitate drying, wash the filter cake with 100–200 ml of ether.
-
Dry the product. The expected yield of yellow alloxan monohydrate is 120–125 g (75–78%)[1]. The product has a melting point of 254°C with decomposition and is suitable for most applications[1].
Part 2: Synthesis of this compound via Hydrolysis of Alloxan Monohydrate
Alloxan is known to be unstable in aqueous solutions, readily undergoing hydrolysis to form this compound[4]. The following protocol is a proposed method for this conversion.
Materials and Equipment:
-
Beaker or Erlenmeyer flask
-
Stir plate and stir bar
-
pH meter or pH paper
-
Alloxan monohydrate (synthesized in Part 1)
-
Deionized water
-
Dilute sodium hydroxide (B78521) solution (e.g., 0.1 M) for pH adjustment (optional)
-
Rotary evaporator
-
Lyophilizer (optional)
-
Analytical equipment for characterization (FTIR, NMR)
Procedure:
-
Dissolve a known quantity of alloxan monohydrate in deionized water at room temperature with stirring. A starting concentration of 0.1 M to 0.5 M is recommended.
-
Monitor the pH of the solution. The hydrolysis of alloxan will produce an acidic solution. For complete and rapid conversion, the pH can be maintained at a neutral or slightly alkaline level (pH 7-8) by the careful, dropwise addition of a dilute sodium hydroxide solution.
-
Continue stirring the solution at room temperature for 1-2 hours to ensure complete hydrolysis. The reaction can be monitored by techniques such as thin-layer chromatography (TLC) if a suitable mobile phase is developed.
-
Once the reaction is complete (as indicated by the stabilization of pH or TLC), the water can be removed under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid potential degradation of the product.
-
The resulting solid is this compound. For a highly pure, dry powder, the product can be lyophilized (freeze-dried).
-
The final product should be characterized to confirm its identity and purity using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Hydrolysis of Alloxan
Caption: Chemical transformation of alloxan to this compound.
References
Application Notes and Protocols for the Analysis of Alloxanic Acid Precursor, Alloxan, by HPLC
Introduction
The method involves the pre-column derivatization of alloxan (B1665706) with 1,2-phenylenediamine (PD) to form the highly fluorescent and stable product, alloxazine (B1666890). This derivative is then separated and quantified using RP-HPLC with fluorescence detection.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the HPLC method for alloxan quantification after derivatization to alloxazine.
| Parameter | Value | Reference |
| Analyte | Alloxan (as Alloxazine derivative) | [1][2] |
| Linearity (r²) | 0.9998 | [2] |
| Limit of Detection (LOD) | 0.1 pmol (5 nM) | [2] |
| Excitation Wavelength | 382 nm | [1][2] |
| Emission Wavelength | 435 nm | [1][2] |
| Retention Time (Alloxazine) | 4.36 min | [2] |
Experimental Protocols
This section provides a detailed methodology for the quantification of alloxan by RP-HPLC with fluorescence detection.
Principle
Alloxan is derivatized with 1,2-phenylenediamine (PD) in an acidic buffer to form the fluorescent compound alloxazine. The resulting alloxazine is then separated and quantified by RP-HPLC.
Materials and Reagents
-
Alloxan monohydrate
-
1,2-phenylenediamine (PD)
-
Acetic acid
-
Sodium acetate (B1210297)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid, phosphotungstic acid (for sample preparation, if needed)
-
Syringe filters (0.22 µm)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a fluorescence detector.
-
Column: Eclipse XDB-C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.[1][2]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in acetonitrile and 0.1% trifluoroacetic acid in water (15:85, v/v).[1][2]
-
Column Temperature: Ambient.
-
Fluorescence Detector Wavelengths: Excitation at 382 nm, Emission at 435 nm.[1][2]
Preparation of Solutions
-
0.1 M Acetate Buffer (pH 4.5): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions. Adjust pH to 4.5.
-
Derivatizing Reagent (1 mM 1,2-phenylenediamine): Dissolve an appropriate amount of 1,2-phenylenediamine in the 0.1 M acetate buffer (pH 4.5). Prepare this solution fresh daily.
-
Standard Stock Solution of Alloxan (e.g., 1 mM): Accurately weigh and dissolve alloxan monohydrate in water. Due to the instability of alloxan in aqueous solutions, prepare this solution immediately before use.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations ranging from 5 nM to 2 µM.[2]
Sample Preparation
-
For Biological Fluids (e.g., serum, tissue homogenates): To remove proteins, treat the sample with perchloric acid, acetonitrile, or phosphotungstic acid.[1][2] Alternatively, perform ultrafiltration using a membrane with a molecular weight cut-off of 5000 Da.[1][2]
-
The final sample should be in an aqueous matrix before derivatization.
Derivatization Procedure
-
To 100 µL of the standard or sample solution, add 900 µL of the 1 mM 1,2-phenylenediamine solution in a microcentrifuge tube.
-
Vortex the mixture gently.
-
Allow the reaction to proceed for 15 minutes at room temperature.[1][2]
HPLC Analysis
-
Filter the derivatized solution through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtered solution into the HPLC system.
-
Run the analysis according to the chromatographic conditions specified above.
-
Identify the alloxazine peak based on its retention time (approximately 4.36 minutes).[2]
-
Quantify the amount of alloxan in the sample by comparing the peak area of alloxazine with the calibration curve generated from the working standard solutions.
Calibration Curve
-
Prepare a calibration curve by plotting the peak area of alloxazine versus the corresponding concentration of the alloxan standards. The relationship should be linear over the concentration range.[2]
Visualizations
Logical Relationship Diagram
Caption: Conversion of Alloxan and its analytical derivatization workflow.
Experimental Workflow Diagram
Caption: Experimental workflow for Alloxan quantification by HPLC.
References
Application Note: Quantitative Analysis of Alloxanic Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of alloxanic acid in human plasma. Due to its polar nature, this compound is challenging to retain on traditional reversed-phase columns. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective chromatographic separation. A simple protein precipitation step is employed for plasma sample preparation, ensuring high throughput and good recovery. The method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound is a small, polar organic molecule.[1] Accurate quantification of such hydrophilic compounds in complex biological matrices like plasma is crucial for various research applications. Standard reversed-phase liquid chromatography often fails to provide adequate retention for these analytes.[2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative for separating polar compounds.[4][5] This method couples HILIC with tandem mass spectrometry, which provides excellent sensitivity and selectivity for quantitative analysis.
Experimental
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled or structural analog internal standard (IS) (e.g., 2-ethylbutyric acid)[6]
-
LC-MS grade acetonitrile (B52724), methanol, and water[7][8]
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)[9]
-
Formic acid (LC-MS grade)[9]
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is utilized for the extraction of this compound from plasma.[10]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% acetonitrile: 10% water with 10 mM ammonium formate).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
For a cleaner sample extract, solid-phase extraction (SPE) with a strong anion exchange cartridge can be employed as an alternative to protein precipitation.[11]
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: A HILIC column (e.g., ZIC-HILIC, 100 x 2.1 mm, 3.5 µm).[11]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
Time (min) %B 0.0 90 5.0 50 5.1 10 7.0 10 7.1 90 | 10.0 | 90 |
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[11]
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound and the internal standard. For this compound (MW: 160.09 g/mol )[1], the precursor ion would likely be [M-H]⁻ at m/z 159. The product ion would be determined after fragmentation.
-
MS Parameters:
Results
The following table summarizes the hypothetical but expected performance characteristics of this method, based on typical results for similar assays.[6][8]
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated for by the internal standard |
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
This application note describes a reliable and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The use of HILIC provides effective separation of this polar analyte, while a simple protein precipitation protocol allows for rapid sample processing. This method is well-suited for research applications requiring accurate and precise measurement of this compound in a biological matrix.
References
- 1. 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid | C4H4N2O5 | CID 94146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic–mass spectrometric method for simultaneous determination of small organic acids potentially contributing to acidosis in severe malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving Alloxanic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanic acid is a derivative of alloxan (B1665706), a compound widely recognized for its ability to induce experimental diabetes in animals through its toxic effects on pancreatic β-cells. While the in vitro bioactivities of alloxan are extensively studied, specific data on this compound remain limited. These application notes provide a comprehensive guide to investigating the in vitro effects of this compound, drawing upon the known mechanisms of its parent compound and established methodologies for assessing biological activities. This document outlines protocols for studying its effects on pancreatic β-cells, its known enzyme inhibitory properties, and its potential antioxidant and anti-inflammatory activities.
Assessment of Effects on Pancreatic β-Cell Function and Viability
The primary diabetogenic effect of alloxan is attributed to the generation of reactive oxygen species (ROS), leading to β-cell dysfunction and death. It is plausible that this compound may exhibit similar or modulatory effects.
Application Note:
Investigating the impact of this compound on pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets can elucidate its potential role in diabetes research. Key parameters to assess include cell viability, insulin (B600854) secretion, and mitochondrial function.
Experimental Protocols:
a) Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Materials:
-
Pancreatic β-cell line (e.g., INS-1)
-
Culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound stock solution (in a suitable solvent like DMSO or aqueous buffer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed β-cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
b) Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay determines the effect of this compound on the primary function of β-cells.
-
Materials:
-
Differentiated pancreatic β-cells
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) and high glucose (16.7 mM)
-
This compound
-
Insulin ELISA kit
-
-
Procedure:
-
Pre-incubate cells with KRB buffer containing 2.8 mM glucose for 1 hour.
-
Replace the buffer with fresh KRB buffer containing 2.8 mM glucose with or without this compound and incubate for 1 hour. Collect the supernatant.
-
Replace the buffer with KRB buffer containing 16.7 mM glucose with or without this compound and incubate for 1 hour. Collect the supernatant.
-
Measure insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Data Presentation:
Table 1: Effect of this compound on β-Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|
| Vehicle Control | 100 ± 5.2 |
| 1 | Data Point |
| 10 | Data Point |
| 50 | Data Point |
| 100 | Data Point |
Table 2: Effect of this compound on Insulin Secretion
| Condition | Insulin Secretion (ng/mL, Mean ± SD) |
|---|---|
| Low Glucose (2.8 mM) | Data Point |
| High Glucose (16.7 mM) | Data Point |
| High Glucose + this compound (X µM) | Data Point |
Visualization:
Caption: Proposed mechanism of Alloxan-induced β-cell toxicity.
Enzyme Inhibition Assays
This compound has been reported to inhibit the enzyme urease.[1] This suggests it may have inhibitory effects on other enzymes as well.
Application Note:
Screening this compound against a panel of enzymes can identify novel therapeutic targets. The urease inhibition assay serves as a primary example. The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key metric for quantifying inhibitory potency.
Experimental Protocol: Urease Inhibition Assay
-
Materials:
-
Urease enzyme solution (e.g., from Jack Bean)
-
Urea (B33335) solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Nessler's reagent (for ammonia (B1221849) detection)
-
This compound
-
Thiomersal (positive control)
-
96-well plate
-
Plate reader (450 nm)
-
-
Procedure:
-
In a 96-well plate, add 25 µL of varying concentrations of this compound.
-
Add 25 µL of urease solution to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of urea solution. Incubate for 30 minutes at 30°C.
-
Add 50 µL of Nessler's reagent to stop the reaction and develop color.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Data Presentation:
Table 3: Urease Inhibition by this compound
| Concentration (µM) | % Inhibition (Mean ± SD) |
|---|---|
| Vehicle Control | 0 ± 2.1 |
| 10 | Data Point |
| 25 | Data Point |
| 50 | Data Point |
| 100 | Data Point |
| IC50 (µM) | Data Point |
Visualization:
Caption: General workflow for an enzyme inhibition assay.
Antioxidant Activity Assays
Given that the toxicity of alloxan is mediated by oxidative stress, it is pertinent to evaluate the direct antioxidant or pro-oxidant properties of this compound.
Application Note:
A panel of antioxidant assays should be employed to obtain a comprehensive profile. Assays based on different mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer (SET), are recommended.
Experimental Protocols:
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (SET-based)
-
Materials:
-
DPPH solution in methanol (B129727) (e.g., 0.1 mM)
-
This compound
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well plate
-
Plate reader (517 nm)
-
-
Procedure:
-
Add 100 µL of varying concentrations of this compound to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity.
-
b) Ferric Reducing Antioxidant Power (FRAP) Assay (SET-based)
-
Materials:
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)
-
This compound
-
Ferrous sulfate (B86663) (for standard curve)
-
96-well plate
-
Plate reader (593 nm)
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add 180 µL of FRAP reagent to each well.
-
Add 20 µL of this compound solution.
-
Incubate for 10 minutes at 37°C.
-
Measure the absorbance at 593 nm.
-
Quantify the reducing power using a ferrous sulfate standard curve.
-
Data Presentation:
Table 4: Antioxidant Activity of this compound
| Assay | Parameter | Result (Mean ± SD) |
|---|---|---|
| DPPH | IC50 (µM) | Data Point |
| FRAP | Fe²⁺ Equivalents (µM/mg) | Data Point |
Anti-inflammatory Activity Assays
Inflammation is closely linked with oxidative stress and is a key component in the pathogenesis of diabetes.
Application Note:
The potential anti-inflammatory effects of this compound can be assessed in vitro using cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Materials:
-
RAW 264.7 macrophage cell line
-
Culture medium (e.g., DMEM) with 10% FBS
-
LPS (from E. coli)
-
This compound
-
Griess Reagent
-
Nitrite (B80452) standard solution
-
96-well plate
-
Plate reader (540 nm)
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve.
-
Data Presentation:
Table 5: Effect of this compound on NO Production in LPS-Stimulated Macrophages
| Condition | NO Concentration (µM, Mean ± SD) |
|---|---|
| Control (no LPS) | Data Point |
| LPS alone | Data Point |
| LPS + this compound (1 µM) | Data Point |
| LPS + this compound (10 µM) | Data Point |
| LPS + this compound (50 µM) | Data Point |
Visualization:
Caption: Potential inhibition of the LPS-induced inflammatory pathway.
References
Alloxanic Acid in Enzyme Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodological approaches for studying the inhibitory effects of alloxanic acid on enzymes. While historical research has identified this compound as an inhibitor of urease, detailed kinetic and mechanistic data remain limited. This document aims to consolidate the available information and provide detailed protocols to facilitate further investigation into the therapeutic potential of this compound as an enzyme inhibitor.
Introduction to this compound
This compound is a derivative of alloxan (B1665706), a compound known for its diabetogenic properties in animal models. Alloxan is structurally similar to glucose and is selectively taken up by pancreatic beta cells, where it generates reactive oxygen species, leading to cell death. In aqueous solutions, alloxan is unstable and hydrolyzes to form this compound. This conversion is a critical consideration in any study involving alloxan in a biological, aqueous environment. While the primary focus of alloxan research has been on its role in inducing diabetes, its degradation product, this compound, has been identified as an enzyme inhibitor.
Enzyme Inhibition Profile of this compound
The primary and, to date, only enzyme reported to be inhibited by this compound is urease. A study published in 1959 by Gray, Brooke, and Gerhart first described this inhibitory activity.[1] Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is implicated in the formation of infection-induced urinary stones.
Unfortunately, the original 1959 publication lacks a detailed abstract and the full text is not widely accessible, leaving a significant gap in our knowledge regarding the specifics of this inhibition.[1] Consequently, quantitative data such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound against urease are not available in the current body of literature. The precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) also remains to be elucidated.
Table 1: Summary of this compound Enzyme Inhibition Data
| Target Enzyme | Source Organism | Type of Inhibition | Ki | IC50 | Reference |
| Urease | Not Specified | Not Specified | Data Not Available | Data Not Available | Gray et al., 1959[1] |
Note: The lack of specific data highlights a significant research opportunity to characterize the interaction between this compound and urease.
Experimental Protocols
Given the limited specific information on this compound, the following section provides a detailed, generalized protocol for a urease inhibition assay. This protocol can be adapted by researchers to study the inhibitory effects of this compound and to determine its kinetic parameters.
Preparation of this compound
This compound can be prepared from its precursor, alloxan. Alloxan monohydrate is commercially available. To prepare a solution of this compound, alloxan can be dissolved in an aqueous buffer and allowed to hydrolyze. The completion of the hydrolysis can be monitored by spectroscopic methods. It is crucial to ensure the complete conversion of alloxan to this compound to avoid confounding results from the parent compound.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is a widely used and reliable method for measuring urease activity by quantifying the amount of ammonia produced.
Principle:
The assay measures the concentration of ammonia, a product of urea hydrolysis by urease. Ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this colored product is measured spectrophotometrically at approximately 630 nm and is directly proportional to the ammonia concentration.
Materials:
-
Urease (e.g., from Jack Bean)
-
Urea
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
This compound (prepared as described in 3.1)
-
Positive control inhibitor (e.g., Thiourea or Acetohydroxamic acid)
-
Phenol (B47542) Reagent (Reagent A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.
-
Alkaline Hypochlorite (B82951) Reagent (Reagent B): 2.5% (w/v) sodium hydroxide (B78521) and 0.21% (v/v) sodium hypochlorite in water.
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions to the desired test concentrations.
-
Prepare a stock solution of the positive control inhibitor.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add 25 µL of the this compound solution at various concentrations.
-
Positive control wells: Add 25 µL of the positive control inhibitor solution.
-
Negative control (100% activity) wells: Add 25 µL of the solvent used for the inhibitor.
-
Blank wells: Add 50 µL of phosphate buffer (no enzyme or substrate).
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the urease solution to all wells except the blank wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Reaction:
-
Add 50 µL of the urea solution to all wells to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Add 50 µL of Phenol Reagent (Reagent A) to each well.
-
Add 50 µL of Alkaline Hypochlorite Reagent (Reagent B) to each well.
-
Incubate the plate at 37°C for 10 minutes for color development.
-
-
Measurement:
-
Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of urease inhibition using the following formula:
% Inhibition = [1 - (ODtest - ODblank) / (ODnegative control - ODblank)] x 100
Where:
-
ODtest is the absorbance of the well with the test compound.
-
ODnegative control is the absorbance of the well with no inhibitor.
-
ODblank is the absorbance of the well with no enzyme or substrate.
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
To determine the mechanism of inhibition, kinetic studies should be performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be plotted using Lineweaver-Burk or Michaelis-Menten plots.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound in enzyme inhibition.
Caption: Workflow for Urease Inhibition Assay.
Caption: Hydrolysis of Alloxan to this compound.
Caption: Inhibition of the Urease Catalytic Pathway.
Conclusion and Future Directions
The inhibitory effect of this compound on urease presents a potential avenue for the development of new therapeutic agents, particularly for conditions associated with urease-producing bacteria. However, the current understanding is severely limited by the lack of modern, detailed studies. Future research should focus on:
-
Confirming and Quantifying Urease Inhibition: Replicating the initial findings and determining the IC50 and Ki values of this compound for urease from various sources (bacterial and plant).
-
Elucidating the Mechanism of Inhibition: Conducting kinetic studies to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
-
Investigating Specificity: Screening this compound against a panel of other enzymes to determine its inhibitory specificity.
-
In Vivo Studies: Evaluating the efficacy of this compound in relevant animal models of bacterial infection or urolithiasis.
The protocols and information provided herein offer a foundational framework for researchers to embark on these much-needed investigations into the enzyme inhibitory properties of this compound.
References
Application Notes and Protocols for the Experimental Use of Alloxan in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Clarification: Alloxan (B1665706) vs. Alloxanic Acid
It is crucial to clarify the terminology used in the context of chemically induced diabetes models. The primary agent used to induce experimental diabetes is Alloxan .[1][2][3] this compound is a decomposition product of alloxan when it is dissolved in aqueous solutions and is considered non-diabetogenic.[4] Therefore, these application notes will focus on the experimental use of Aloxan for inducing a state that mimics Type 1 diabetes in laboratory animals.
Alloxan, a urea (B33335) derivative, is a well-established diabetogenic agent that selectively destroys insulin-producing pancreatic beta-cells.[1][2][3] This selective toxicity makes it a valuable tool for studying the pathophysiology of diabetes and for screening potential anti-diabetic therapies.[1][3]
Mechanism of Action of Alloxan
The diabetogenic activity of alloxan is a consequence of its ability to induce selective necrosis of pancreatic beta-cells.[1][2] The underlying mechanism involves several key steps:
-
Selective Uptake: Alloxan is a structural analogue of glucose and is preferentially transported into pancreatic beta-cells via the GLUT2 glucose transporter.[5][6][7]
-
Generation of Reactive Oxygen Species (ROS): Inside the beta-cell, alloxan undergoes a redox cycle. It is reduced to dialuric acid, which then auto-oxidizes back to alloxan, generating superoxide (B77818) radicals (O₂⁻).[1][2][5][6][7]
-
Oxidative Stress and Cell Death: The superoxide radicals are dismutated to hydrogen peroxide (H₂O₂). In the presence of iron catalysts (Fenton reaction), highly reactive hydroxyl radicals (•OH) are formed.[1][2][5][6] These ROS cause significant damage to cellular components, including DNA fragmentation and ultimately lead to the death of beta-cells, which have a low antioxidative defense capacity.[1][5]
-
Inhibition of Glucokinase: Alloxan also acts as a thiol reagent, inhibiting the glucose sensor enzyme glucokinase. This inhibition disrupts glucose-induced insulin (B600854) secretion.[5][7]
-
Disruption of Calcium Homeostasis: The cytotoxic action of alloxan leads to a massive increase in cytosolic calcium concentration, contributing to the rapid destruction of beta-cells.[1][2][6]
Signaling Pathway of Alloxan-Induced Beta-Cell Toxicity
Caption: Mechanism of Alloxan-induced pancreatic beta-cell toxicity.
Experimental Protocols for Induction of Diabetes with Alloxan
The following are generalized protocols for inducing diabetes in mice and rats using alloxan. It is essential to note that the optimal dose and procedure can vary depending on the animal strain, age, weight, and nutritional status.[4][8]
Alloxan-Induced Diabetic Mouse Model
-
Animal Selection: Male Kunming mice (6–8 weeks old, 30±5 g) are often used due to their consistent response to alloxan.[3]
-
Preparation of Alloxan Solution: Prepare a 1-3% alloxan solution in sterile, cold (4°C) saline immediately before use to minimize its degradation to this compound.[3][4]
-
Animal Preparation: Fast the mice for 24 hours prior to alloxan administration to enhance the sensitivity of beta-cells.[3]
-
Dosage and Administration: Administer 75–100 mg/kg of alloxan via tail vein injection.[3]
-
Post-Injection Care: To prevent potentially fatal hypoglycemia resulting from the initial massive release of insulin from damaged beta-cells, provide the animals with a 5-10% glucose solution to drink for the first 24 hours post-injection.[3]
-
Confirmation of Diabetes: Diabetes is typically confirmed 72 hours after injection by measuring blood glucose levels. A blood glucose concentration exceeding 200 mg/dL (11.1 mmol/L) is considered indicative of diabetes.[3] For long-term studies, sustained hyperglycemia (>16.7 mmol/L) over a 2-week period confirms a stable diabetic model.[3]
Alloxan-Induced Diabetic Rat Model
-
Animal Selection: Wistar or Sprague-Dawley rats are commonly used.
-
Preparation of Alloxan Solution: As with the mouse model, prepare a fresh, cold solution of alloxan in saline.
-
Animal Preparation: A fast of 30 hours has been shown to be effective in Wistar rats.[8][9]
-
Dosage and Administration: The dosage can vary significantly by strain. For Sprague-Dawley rats, 60 mg/kg intravenously is a typical dose.[3] For Wistar rats, a single intraperitoneal injection of 150 mg/kg has been used successfully.[8][9][10] Doses ranging from 60–200 mg/kg have been reported.[3]
-
Post-Injection Care: It is critical to provide glucose supplementation to prevent fatal hypoglycemia. Administer a 25% glucose solution for drinking 6 hours after the alloxan injection.[3]
-
Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels. For instance, blood glucose levels ≥6.1 mmol/L at 15 days post-injection can be used as a confirmation criterion.[3]
Experimental Workflow for Alloxan-Induced Diabetes
Caption: General experimental workflow for inducing diabetes with alloxan.
Quantitative Data from Alloxan Induction Protocols
The following tables summarize key quantitative data from various studies on alloxan-induced diabetes.
Table 1: Alloxan Dosage and Administration in Rodent Models
| Animal Model | Strain | Route of Administration | Alloxan Dose (mg/kg) | Reference |
| Mouse | Kunming | Intravenous (Tail Vein) | 75 - 100 | [3] |
| Rat | Sprague-Dawley | Intravenous | 60 | [3] |
| Rat | Wistar | Intraperitoneal | 150 | [8][9] |
| Rat | Not Specified | Intraperitoneal | 200 | [10] |
| Rat | Wistar | Subcutaneous | 175 | [11] |
Table 2: Blood Glucose Thresholds for Confirmation of Diabetes
| Animal Model | Time Post-Induction | Blood Glucose Threshold | Reference |
| Mouse | 72 hours | > 200 mg/dL (11.1 mmol/L) | [3] |
| Rat | 15 days | ≥ 6.1 mmol/L | [3] |
| Rat | 1 hour | ≥ 200 mg/dL (11.1 mmol/L) | [4] |
Table 3: Effects of Alloxan on Biochemical Parameters in Rabbits
| Parameter | Control Group (Normal Diet) | Alloxan-Induced Diabetic Group |
| Blood Sugar (mg/dL) | Not Specified | Increased Significantly |
| Triglycerides (mg/dL) | Not Specified | Increased Significantly |
| Urea (mg/dL) | Not Specified | Increased Significantly |
| Creatinine (mg/dL) | Not Specified | Increased Significantly |
| Cholesterol (mg/dL) | Not Specified | Increased Significantly |
| Data from a study on alloxan-induced diabetes in rabbits. The table indicates a significant increase in these parameters in the diabetic group compared to the control group.[12] |
In Vitro Studies with Alloxan
Alloxan can also be used in in vitro experiments with isolated pancreatic islets to study its direct effects on beta-cell metabolism and function.
Protocol for In Vitro Alloxan Treatment of Isolated Pancreatic Islets
-
Islet Isolation: Isolate pancreatic islets from normal mice using standard collagenase digestion methods.
-
Alloxan Exposure: Incubate the isolated islets with alloxan (e.g., 2-10 mM) for 30 minutes at a low temperature (4°C) to minimize the degradation of alloxan.[13]
-
Metabolic Studies: After exposure, various aspects of islet metabolism can be studied, such as:
Table 4: Effects of In Vitro Alloxan Treatment on Mouse Islet Metabolism
| Parameter | Alloxan Concentration | Observation | Reference |
| O₂ Consumption (with 28mM glucose) | 2 mM | Inhibited | [13] |
| Glucose Oxidation Rate | Dose-dependent | Decreased | [13] |
| Glucose Utilization | 2 mM | No effect | [13] |
| Glucose Utilization | 5 or 10 mM | Lowered | [13] |
Important Considerations and Cautions
-
Alloxan Instability: Alloxan is unstable in aqueous solutions at neutral pH and can degrade rapidly.[4] It is crucial to prepare solutions fresh and keep them cold.
-
Animal Mortality: Alloxan can be toxic, and high doses may lead to significant animal mortality (30-60%).[4] Careful dose selection and post-injection care are essential.
-
Reversibility: In some cases, particularly with lower doses, the hyperglycemic state induced by alloxan can be transient, and animals may recover.[8][9]
-
Model Limitations: The alloxan-induced diabetes model primarily mimics Type 1 diabetes due to beta-cell destruction. It does not replicate the autoimmune component of human Type 1 diabetes.[3]
-
Off-Target Effects: While relatively specific for beta-cells, alloxan can have effects on other tissues, especially at higher doses.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 4. new.zodml.org [new.zodml.org]
- 5. The mechanisms of alloxan- and streptozotocin-induced diabetes [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes in cardiovascular sensitivity of alloxan-treated diabetic rats to arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Characterization, Antidiabetic and Antioxidant Potential of Allium cepa Peels Silver Nanoparticles Against Alloxan Induced Diabetes in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects in vitro of alloxan on the glucose metabolism of mouse pancreatic B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alloxan in vivo does not only exert deleterious effects on pancreatic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Alloxanic Acid as a Microbial Metabolite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Overview
Alloxanic acid, a derivative of alloxan, has been investigated for its role in microbial metabolism, although contemporary research on this specific compound is limited. Historical studies, notably from the mid-20th century, identified this compound as a metabolite in certain soil microorganisms. These early investigations laid the groundwork for understanding how microbes process and transform pyrimidine-related compounds. This document provides an overview of the known metabolism of this compound by a soil microorganism and presents generalized protocols for the study of microbial organic acids, which can be adapted for the investigation of this compound or other novel metabolites.
While detailed modern studies on this compound's specific roles in microbial signaling or as a quantitative biomarker are scarce, the methodologies outlined below for metabolite extraction, quantification, and pathway analysis are standard in the field of microbiology and metabolomics. These protocols are intended to serve as a foundational guide for researchers interested in exploring the metabolic fate and biological activity of this compound and similar compounds in microbial systems.
II. Known Microbial Metabolism of this compound
A significant portion of our understanding of this compound metabolism in microorganisms comes from early studies on a soil bacterium capable of utilizing it as a sole source of carbon and nitrogen.
Metabolic Pathway of this compound in a Soil Microorganism
The metabolism of this compound in a specific soil microorganism was elucidated in a study by Gray, Brooke, and Gerhart in 1961.[1][2] The proposed pathway involves the degradation of this compound to urea (B33335) and glyoxylic acid. The organism, when grown on this compound, was found to induce enzymes capable of this breakdown.
Below is a diagram illustrating the proposed metabolic breakdown of this compound.
Caption: Proposed metabolic pathway of this compound in a soil microorganism.
III. Protocols for the Study of Microbial Organic Acids
Given the limited recent literature on this compound, the following sections provide generalized, yet detailed, protocols for the study of organic acid metabolites from microbial cultures. These can be adapted for the investigation of this compound.
Protocol 1: Culturing Microorganisms for Metabolite Production
This protocol describes the general steps for cultivating microorganisms to produce and extract organic acids.
1. Media Preparation:
- Prepare a suitable liquid culture medium. For fungi like Aspergillus niger, a common medium for organic acid production includes a high concentration of a carbon source (e.g., 12-15% glucose), a nitrogen source, and essential minerals.[3] The pH is typically adjusted to be acidic (e.g., pH 4.5-6.5) to favor acid production.[3]
- For bacteria, the choice of medium (e.g., LB, M9 minimal medium) will depend on the specific strain and the research question.[4]
2. Inoculation and Incubation:
- Inoculate the sterile medium with a fresh culture of the microorganism.
- Incubate the culture under optimal conditions for growth and metabolite production. This includes controlling temperature (e.g., 28-30°C for A. niger), aeration (e.g., shaking at 100 rpm), and incubation time (which can range from 24 hours to several days).[3][5]
3. Sample Collection:
- At desired time points, aseptically collect samples of the fermentation broth.
- Separate the microbial cells from the supernatant (extracellular metabolites) by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[5]
- The supernatant can be used for the analysis of extracellular organic acids. The cell pellet can be processed for intracellular metabolite analysis.
Protocol 2: Extraction of Organic Acids from Microbial Cultures
This protocol details the extraction of organic acids from both the culture supernatant and the microbial cells.
1. Quenching (for intracellular metabolites):
- To halt metabolic activity instantly, quench the cell pellets. A common method is rapid cooling using cold methanol (B129727) or liquid nitrogen.[6]
2. Extraction of Extracellular Organic Acids:
- The culture supernatant can often be directly analyzed after filtration to remove any remaining cells.
- For complex media or to concentrate the analytes, solid-phase extraction (SPE) is recommended.[7][8] Anionic exchange SPE cartridges are particularly effective for isolating organic acids.[5]
3. Extraction of Intracellular Organic Acids:
Resuspend the quenched cell pellet in a suitable extraction solvent. Cold methanol is a widely used solvent for a broad range of metabolites.[6]
Disrupt the cells to release the intracellular contents. Methods include bead beating, sonication, or chemical lysis.[6]
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the intracellular metabolites.
Caption: General experimental workflow for the extraction and analysis of microbial metabolites.
Protocol 3: Quantification of Organic Acids by HPLC and GC-MS
This protocol provides an overview of two common analytical techniques for the quantification of organic acids.
A. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their interaction with a stationary phase (the column) and a mobile phase (the solvent).
-
Instrumentation: An HPLC system equipped with a suitable detector, such as a Diode Array Detector (DAD) or a mass spectrometer (LC-MS).[7][8]
-
Column: An ion-exclusion column is often used for the separation of organic acids.[7][8]
-
Mobile Phase: A dilute acid solution, such as 0.001N H₂SO₄, is typically used with isocratic elution.[7][8]
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.[7][8]
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates volatile compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio.
-
Sample Preparation: Organic acids are typically non-volatile and require derivatization (e.g., silylation) to make them volatile for GC analysis.[5][9]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Quantification: Similar to HPLC, quantification is achieved using a calibration curve with derivatized standards. An internal standard is often used to correct for variations in extraction and derivatization efficiency.[10]
Table 1: Comparison of Analytical Methods for Organic Acid Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation in a liquid mobile phase | Separation of volatile compounds in a gas mobile phase |
| Sample Prep | Often minimal (filtration, dilution) | Requires derivatization for non-volatile acids |
| Sensitivity | Good, can be enhanced with MS detection | Generally very high |
| Selectivity | Good with appropriate column and detector | Excellent, especially with MS for identification |
| Throughput | Can be high with autosamplers | Can be high with autosamplers |
| Instrumentation | HPLC with UV/DAD or MS detector | GC with MS detector |
IV. Signaling Pathways and Broader Context
While specific signaling pathways involving this compound are not well-documented, the study of small molecule metabolites is crucial for understanding microbial communication, such as quorum sensing.
Quorum Sensing: A Paradigm for Microbial Communication
Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[11][12] This is mediated by small, diffusible signaling molecules called autoinducers.[13] In Gram-negative bacteria, common autoinducers are N-acyl homoserine lactones (AHLs).[11][13] In Gram-positive bacteria, autoinducing peptides (AIPs) are often used.[14]
The general mechanism of quorum sensing is as follows:
-
Signal Production: Bacteria produce and release autoinducers.
-
Signal Accumulation: As the bacterial population density increases, the concentration of autoinducers in the environment rises.
-
Signal Detection: Once a threshold concentration is reached, the autoinducers bind to specific receptors, either in the cytoplasm or on the cell surface.
-
Gene Regulation: This binding event triggers a signal transduction cascade that leads to the coordinated expression of target genes. These genes are often involved in processes such as biofilm formation, virulence factor production, and antibiotic resistance.[11][15]
Caption: A simplified diagram of the quorum sensing mechanism.
The study of novel microbial metabolites like this compound could potentially reveal new signaling molecules or modulators of existing quorum sensing pathways, opening up new avenues for antimicrobial drug development.
V. Conclusion
The study of this compound as a microbial metabolite is an area that warrants further investigation using modern analytical techniques. While historical data provides a starting point, the application of the detailed protocols for culture, extraction, and analysis outlined in this document will be essential for a more comprehensive understanding of its role in microbiology. Furthermore, exploring its potential involvement in cell-to-cell signaling could provide novel insights into microbial communication and offer new targets for therapeutic intervention. Researchers and drug development professionals are encouraged to adapt these methodologies to reinvestigate this compound and to discover other novel microbial metabolites with biological activity.
References
- 1. Metabolism of this compound in a soil microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METABOLISM OF this compound IN A SOIL MICROORGANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Colanic acid biosynthesis in Escherichia coli is dependent on lipopolysaccharide structure and glucose availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols | MDPI [mdpi.com]
- 7. scielo.org.co [scielo.org.co]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Bacterial Small-Molecule Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Detection of Aloxanic Acid in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanic acid is the primary hydrolysis product of alloxan (B1665706), a compound widely used to induce experimental diabetes mellitus in laboratory animals. The detection and quantification of this compound in urine are crucial for understanding the metabolism and toxicological effects of alloxan. However, the analysis of this compound is challenging due to the inherent instability of its precursor, alloxan, in biological matrices. Alloxan rapidly converts to this compound, particularly at physiological pH.[1][2] This document provides detailed application notes and protocols for the analytical detection of this compound in urine, focusing on addressing the challenges posed by the instability of alloxan.
Understanding the Analyte: The Alloxan-Alloxanic Acid Relationship
Alloxan is highly unstable in aqueous solutions and undergoes rapid hydrolysis to form this compound.[2][3] At neutral pH, the half-life of alloxan is approximately 1.5 minutes.[2] This rapid conversion is a critical factor to consider in any analytical workflow aiming to measure this compound, as the detected concentration of this compound will be directly related to the initial concentration of alloxan and the sample handling conditions. Acidification of the urine sample immediately after collection is a crucial step to stabilize alloxan and minimize its degradation before analysis.[1]
Metabolic Pathway of Alloxan
Alloxan's biological activity is linked to its ability to undergo redox cycling and generate reactive oxygen species (ROS). In the presence of reducing agents like glutathione, alloxan is reduced to dialuric acid. This is followed by autoxidation back to alloxan, a process that produces superoxide (B77818) radicals and other ROS, leading to cellular damage, particularly in pancreatic β-cells.[4][5] Concurrently, alloxan undergoes hydrolysis to the non-diabetogenic this compound.[1][3]
Analytical Techniques and Protocols
Given the direct and rapid conversion, methods developed for alloxan can be adapted to quantify this compound, provided that sample preparation is meticulously controlled to ensure complete and consistent conversion. Alternatively, methods can be designed to stabilize alloxan immediately upon sample collection to measure it as a proxy for this compound exposure.
High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection
This method involves the derivatization of alloxan (and by extension, the in-situ generated this compound precursor) into a stable and highly fluorescent compound, alloxazine, which can be readily quantified by reverse-phase HPLC.
Experimental Workflow
Detailed Protocol
-
Sample Collection and Stabilization:
-
Collect fresh urine in a container pre-acidified with 0.1 M HCl to bring the final pH of the urine to approximately 3. This is critical to stabilize alloxan and prevent its immediate conversion.
-
Immediately cool the sample to 4°C.
-
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Derivatization:
-
To 100 µL of the pre-treated urine sample, add 100 µL of 1 mM o-phenylenediamine (OPD) solution (prepared in 0.1 M acetate (B1210297) buffer, pH 4.5).
-
Vortex the mixture and incubate at room temperature for 15 minutes in the dark to form the fluorescent derivative, alloxazine.
-
-
HPLC Analysis:
-
Inject 20 µL of the derivatized sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a mobile phase of 15% acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
Set the flow rate to 1 mL/min.
-
Monitor the fluorescence at an excitation wavelength of 382 nm and an emission wavelength of 435 nm.
-
-
Quantification:
-
Prepare a calibration curve using alloxan standards of known concentrations treated with the same derivatization procedure. The concentration of this compound is inferred from the initial alloxan concentration.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 5 nM - 2 mM | [6] |
| Limit of Detection (LOD) | 0.1 pmol | [6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of organic acids in urine. This method requires derivatization to make the analytes volatile.
Experimental Workflow
Detailed Protocol
-
Sample Collection and Stabilization:
-
Follow the same procedure as for the HPLC method to collect and stabilize the urine sample.
-
-
Extraction:
-
To 1 mL of acidified urine, add an internal standard (e.g., a stable isotope-labeled organic acid).
-
Perform a liquid-liquid extraction with ethyl acetate or use a solid-phase extraction (SPE) cartridge designed for organic acids.
-
-
Drying:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried residue. Incubate at 60°C for 60 minutes. This step is crucial for keto-acids.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Quantitative Data Summary (General for Organic Acids)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.03 - 0.34 mmol/mol creatinine | [7] |
| Within-day RSD | < 10% | [7] |
| Day-to-day RSD | < 10% | [7] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity and is well-suited for the direct analysis of organic acids in complex matrices like urine with minimal sample preparation.
Experimental Workflow
Detailed Protocol
-
Sample Collection and Stabilization:
-
Follow the same procedure as for the HPLC method.
-
-
Sample Preparation:
-
Centrifuge the acidified urine sample at 10,000 x g for 10 minutes.
-
Dilute the supernatant 1:10 with the initial mobile phase (e.g., 0.1% formic acid in water).
-
Filter through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Use a C18 or a mixed-mode column suitable for polar organic acids.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
For quantification, use multiple reaction monitoring (MRM) by selecting appropriate precursor and product ions for this compound and an internal standard.
-
Quantitative Data Summary (General for Organic Acids)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | Low ng/mL range | [8] |
| Inter-day Accuracy | Within 10% | [8] |
| Inter-day Reproducibility | Within 15% | [8] |
Conclusion
The analytical detection of this compound in urine is intrinsically linked to the measurement of its unstable precursor, alloxan. The protocols outlined in these application notes provide robust frameworks for researchers to quantify this compound by addressing the critical challenge of alloxan's instability. The choice of method will depend on the specific requirements of the study, including sensitivity, specificity, and available instrumentation. For high-throughput and sensitive analysis, LC-MS/MS is the recommended approach. However, HPLC with fluorometric detection after derivatization offers a reliable and cost-effective alternative. GC-MS remains a viable option, particularly in laboratories with established expertise in organic acid analysis. Meticulous attention to sample collection and stabilization is paramount for obtaining accurate and reproducible results, regardless of the analytical technique employed.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. Alloxan - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Alloxan | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. | Sigma-Aldrich [sigmaaldrich.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Application Note: Derivatization of Alloxanic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanic acid, a product of alloxan (B1665706) degradation, is a key molecule in studies related to diabetes and oxidative stress. Its accurate quantification is crucial for understanding pathological pathways and for the development of therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of small molecules; however, the inherent properties of this compound—low volatility and thermal lability due to its polar carboxylic acid and ketone functionalities—necessitate a derivatization step to enable its analysis by GC-MS.
This application note provides a detailed protocol for the derivatization of this compound using a two-step methoximation and silylation procedure. This method enhances the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, increased sensitivity, and reliable quantification.
Principle of Derivatization
The derivatization of this compound for GC-MS analysis is a two-step process designed to modify its functional groups, making it amenable to gas chromatography.
Step 1: Methoximation The first step involves the reaction of the keto groups of this compound with methoxyamine hydrochloride (MeOx). This reaction converts the ketones into methoximes.[1][2][3][4] This is a critical step for several reasons:
-
Stabilization: It protects the thermally labile α-keto acid structure, preventing potential decarboxylation at the high temperatures of the GC inlet.[1][2][3][4]
-
Prevention of Tautomerization: It "locks" the keto groups, preventing the formation of multiple enol tautomers which would otherwise result in multiple derivative peaks for a single analyte, complicating the analysis.[1][2][3][4]
Step 2: Silylation Following methoximation, the carboxylic acid and any hydroxyl groups (from the hydrated form of the keto groups) are converted to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[1][2][3] This is achieved using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5] The primary benefits of this step are:
-
Increased Volatility: The replacement of active hydrogens with nonpolar TMS groups significantly increases the volatility of the molecule, allowing it to be vaporized in the GC inlet without degradation.[1][2][3]
-
Reduced Polarity: Silylation reduces the polarity of the molecule, minimizing interactions with the GC column and leading to improved peak shape and resolution.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride (MeOx)
-
Anhydrous Pyridine (B92270)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample)
-
Organic solvent (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation
For biological samples such as plasma or tissue homogenates, a protein precipitation and extraction step is required.
-
To 100 µL of the sample, add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean reaction vial.
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen.
Derivatization Protocol
This protocol is a general guideline and may require optimization for specific sample matrices and instrument sensitivities.
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).
-
To the dried sample extract, add 50 µL of the methoxyamine hydrochloride solution.
-
Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.
-
Incubate the mixture at 60°C for 90 minutes in a heating block.[1]
-
-
Silylation:
-
Allow the vial to cool to room temperature.
-
Add 80 µL of MSTFA with 1% TMCS to the reaction mixture.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.[6]
-
-
Final Preparation:
-
After cooling to room temperature, the derivatized sample can be directly transferred to a GC vial with an insert for analysis.
-
For cleaner samples, an optional liquid-liquid extraction can be performed by adding 200 µL of ethyl acetate (B1210297) and 100 µL of water, vortexing, and transferring the organic layer for analysis.
-
GC-MS Analysis Parameters (Typical)
The following are typical starting parameters for the GC-MS analysis of derivatized this compound. Method optimization is recommended.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 70°C, hold for 1 minRamp 1: 10°C/min to 170°CRamp 2: 30°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Scan Range | m/z 50-650 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following tables summarize the expected quantitative performance for the analysis of this compound based on this derivatization protocol. The data is representative of typical results for α-keto acids and should be validated for specific applications.
Table 1: Derivatization Efficiency and Recovery
| Analyte | Derivatization Method | Expected Recovery (%) | Relative Standard Deviation (RSD, %) |
| This compound | Methoximation + Silylation | 90 - 105 | < 10 |
Table 2: GC-MS Detection and Quantification Limits
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | GC-MS (SIM mode) | 0.1 - 1 µg/L | 0.3 - 3 µg/L |
Table 3: Linearity and Reproducibility
| Analyte | Calibration Range | Correlation Coefficient (r²) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |
| This compound | 1 - 500 µg/L | > 0.995 | < 5 | < 10 |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Chemical reactions in the derivatization of this compound.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product peak | - Presence of moisture in the sample or reagents.- Incomplete reaction.- Analyte degradation. | - Ensure sample is completely dry before derivatization.- Use anhydrous solvents and fresh reagents.- Optimize reaction time and temperature.- Keep samples cold and minimize handling time. |
| Multiple peaks for this compound | - Incomplete methoximation leading to tautomers.- Side reactions. | - Ensure sufficient methoxyamine hydrochloride is used.- Optimize methoximation reaction conditions.- Check for potential interfering substances in the sample matrix. |
| Poor peak shape (tailing) | - Incomplete silylation.- Active sites in the GC system. | - Ensure MSTFA is in excess.- Check the inertness of the GC liner and column.- Perform inlet maintenance. |
| Low recovery | - Inefficient extraction from the sample matrix.- Loss of analyte during sample preparation. | - Optimize the protein precipitation and extraction procedure.- Use an internal standard to correct for losses. |
Conclusion
The two-step derivatization protocol involving methoximation and silylation is a robust and reliable method for the quantitative analysis of this compound by GC-MS. This approach effectively addresses the challenges of low volatility and thermal instability, enabling sensitive and accurate measurements in complex biological matrices. Proper sample preparation and optimization of derivatization and instrument parameters are key to achieving high-quality data. This application note serves as a comprehensive guide for researchers and scientists in the fields of metabolic research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. iris.unitn.it [iris.unitn.it]
Application Notes and Protocols for the Use of Aloxan in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of oxidative stress and the development of therapeutic interventions, the use of chemical inducers to model disease states is a critical methodology. Alloxan (B1665706) is a well-established agent used to induce a state of oxidative stress, primarily in the context of experimental diabetes. It is crucial for researchers to understand that alloxan's diabetogenic and oxidative properties are linked to its chemical instability in aqueous solutions and its subsequent generation of reactive oxygen species (ROS).
Upon administration, alloxan is a hydrophilic molecule that is transported into pancreatic β-cells via the GLUT2 glucose transporter.[1] Inside the cell, it undergoes a redox cycling reaction. In the extracellular environment, alloxan is rapidly oxidized to alloxanic acid , a substance that is considered biologically inactive and does not contribute to oxidative stress. The primary mechanism of oxidative damage is therefore attributed to alloxan and its intracellular reduction product, dialuric acid. This redox cycle generates superoxide (B77818) radicals, which are then converted to hydrogen peroxide and highly reactive hydroxyl radicals, leading to β-cell toxicity and systemic oxidative stress.[2][3]
These application notes provide a comprehensive guide to using alloxan as a tool to induce oxidative stress for research purposes, with a clear delineation of the role of its metabolite, this compound.
Mechanism of Alloxan-Induced Oxidative Stress
Alloxan induces oxidative stress through a well-defined mechanism primarily targeting pancreatic β-cells due to their high affinity for glucose and, consequently, alloxan. The process can be summarized as follows:
-
Uptake: Alloxan's structural similarity to glucose allows it to be transported into pancreatic β-cells by the GLUT2 glucose transporter.[1]
-
Redox Cycling: Inside the cell, alloxan participates in a redox cycle with its reduction product, dialuric acid. This cycle is initiated by intracellular reducing agents such as glutathione (B108866) (GSH).
-
ROS Generation: The autoxidation of dialuric acid back to alloxan is a key step that generates superoxide radicals (O₂⁻).
-
Formation of Other ROS: Superoxide dismutase (SOD) converts the superoxide radicals into hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, H₂O₂ can undergo the Fenton reaction to form highly reactive hydroxyl radicals (•OH).[2]
-
Cellular Damage: The accumulation of these reactive oxygen species overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids (lipid peroxidation), proteins, and nucleic acids. This ultimately results in the dysfunction and necrotic death of pancreatic β-cells.
This targeted cytotoxicity leads to insulin (B600854) deficiency and hyperglycemia, creating a robust model of type 1 diabetes characterized by systemic oxidative stress.
Data Presentation: In Vivo Alloxan-Induced Oxidative Stress
The following table summarizes key quantitative data from various studies that have utilized alloxan to induce diabetes and oxidative stress in animal models. This information can serve as a guide for experimental design.
| Animal Model | Alloxan Dosage & Route | Fasting Period | Key Oxidative Stress Markers Measured | Key Findings |
| Wistar Rats | 150 mg/kg (i.p.)[1] | 12-18 hours[1] | Malondialdehyde (MDA), Superoxide Dismutase (SOD), Catalase (CAT), Reduced Glutathione (GSH)[4][5] | Increased MDA; Decreased SOD, CAT, and GSH levels in various tissues (liver, kidney, pancreas).[4][6] |
| Sprague Dawley Rats | 150-200 mg/kg (i.p.)[7] | 24 hours[8] | Protein Carbonyls, Thiobarbituric Acid Reactive Substances (TBARS)[9] | Increased protein carbonyls and TBARS in brain tissues.[9] |
| Kunming Mice | 75-100 mg/kg (i.v.)[8] | 24 hours[8] | Malondialdehyde (MDA), Glutathione (GSH)[8] | Significantly elevated MDA and reduced GSH levels.[8] |
| Wistar Rats | 100 mg/kg (i.p.)[4][6] | Not specified | Malondialdehyde (MDA), 4-hydroxynonenal, Glutathione (GSH), Superoxide Dismutase (SOD)[6] | Increased MDA and 4-hydroxynonenal; Decreased GSH and SOD activity in the liver.[6] |
| Wistar Rats | 50 mg/kg (i.p.)[5] | Not specified | TNF-α, IL-1β, IL-6, NF-κB, CAT, SOD, GSH, MDA, Caspase-3[5] | Increased inflammatory markers, MDA, and caspase-3; Decreased antioxidant enzymes.[5] |
| Wistar Rats | 120-160 mg/kg (i.p.)[10] | Overnight[10] | Histological changes in the kidney[10] | 160 mg/kg found to be a suitable dose for stable diabetes with minimal toxicity.[10] |
Experimental Protocols
In Vivo Protocol: Induction of Oxidative Stress in Rats using Alloxan
This protocol describes the intraperitoneal administration of alloxan to induce a diabetic state and associated systemic oxidative stress in Wistar rats.
Materials:
-
Alloxan monohydrate
-
Sterile 0.9% saline solution (chilled)
-
Wistar rats (male, 180-220g)
-
5% Dextrose solution
-
Glucometer and test strips
-
Insulin (optional, for long-term studies)
-
Appropriate animal handling and restraint equipment
-
Syringes and needles for injection and blood collection
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
-
Fasting: Fast the animals for 12-18 hours before alloxan administration to enhance the susceptibility of β-cells. Ensure free access to water during the fasting period.
-
Alloxan Preparation: Immediately before use, prepare a fresh solution of alloxan monohydrate in chilled sterile 0.9% saline. A commonly effective dose is 150 mg/kg body weight.[1] For a 200g rat, this would be 30mg of alloxan. The concentration should be adjusted to allow for a reasonable injection volume (e.g., 0.5-1.0 mL).
-
Alloxan Administration: Weigh the fasted rat and calculate the required dose. Administer the freshly prepared alloxan solution via intraperitoneal (i.p.) injection.
-
Post-Injection Care: After administration, provide the rats with a 5% dextrose solution to drink for the next 24 hours. This helps to prevent the initial hypoglycemic shock that can occur due to the massive release of insulin from the damaged β-cells.[1]
-
Confirmation of Diabetes and Oxidative Stress:
-
After 72 hours, measure the fasting blood glucose levels from a tail vein blood sample using a glucometer. Blood glucose levels above 200-250 mg/dL are indicative of diabetes.[8]
-
At the desired time point post-induction (e.g., 7, 14, or 28 days), euthanize the animals and collect blood and tissues (liver, kidney, pancreas, brain, etc.) for analysis of oxidative stress markers.
-
-
Analysis of Oxidative Stress Markers:
-
Lipid Peroxidation: Measure Malondialdehyde (MDA) or Thiobarbituric Acid Reactive Substances (TBARS) levels in tissue homogenates or plasma.
-
Antioxidant Enzymes: Assay the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in tissue homogenates.
-
Reduced Glutathione (GSH): Measure the levels of GSH in tissues.
-
Protein Oxidation: Determine the protein carbonyl content in tissue homogenates.
-
In Vitro Protocol: Induction of Oxidative Stress in Pancreatic β-Cell Lines
This protocol details the induction of oxidative stress in a pancreatic β-cell line (e.g., INS-1 or MIN6) using alloxan.
Materials:
-
Pancreatic β-cell line (e.g., INS-1)
-
Complete cell culture medium (e.g., RPMI-1640 with supplements)
-
Alloxan monohydrate
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture plates (e.g., 96-well or 6-well)
-
Reagents for measuring oxidative stress (e.g., DCFDA for general ROS, specific ELISA kits for MDA, etc.)
-
Plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed the pancreatic β-cells in the appropriate cell culture plates at a suitable density and allow them to adhere and grow for 24-48 hours.
-
Alloxan Preparation: Prepare a fresh stock solution of alloxan monohydrate in a suitable buffer (e.g., PBS or HBSS) immediately before use. Alloxan is unstable in solution.
-
Cell Treatment:
-
Wash the cells once with warm PBS or HBSS.
-
Add fresh, serum-free medium or buffer containing the desired concentration of alloxan to the cells. Effective concentrations typically range from 2 mM to 10 mM.[11][12] A dose-response experiment is recommended to determine the optimal concentration for the specific cell line and experimental endpoint.
-
Incubate the cells with alloxan for a defined period (e.g., 10-60 minutes).[11] The incubation time should be minimized to avoid significant degradation of alloxan.
-
-
Removal of Alloxan: After the incubation period, remove the alloxan-containing medium and wash the cells gently with PBS or HBSS.
-
Post-Incubation: Add complete culture medium and incubate the cells for the desired duration to observe the effects of the oxidative insult.
-
Assessment of Oxidative Stress:
-
Intracellular ROS: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) to measure general ROS production.
-
Cell Viability: Perform a cell viability assay (e.g., MTT, LDH) to assess cytotoxicity.
-
Apoptosis: Use assays for caspase activation or DNA fragmentation (e.g., TUNEL) to measure apoptosis.
-
Specific Markers: Measure specific markers of oxidative damage such as MDA, 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), or protein carbonyls using commercially available kits.
-
Mandatory Visualizations
Signaling Pathway of Alloxan-Induced Oxidative Stress
Caption: Alloxan-induced oxidative stress pathway in pancreatic β-cells.
Experimental Workflow for In Vivo Studies
Caption: Workflow for alloxan-induced oxidative stress model in vivo.
References
- 1. ijbpas.com [ijbpas.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICI Journals Master List [journals.indexcopernicus.com]
- 5. In vivo and computational investigation of butin against alloxan-induced diabetes via biochemical, histopathological, and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amelioration of alloxan induced diabetes mellitus and oxidative stress in rats by oil of Eruca sativa seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]
- 9. Increased Oxidative Stress and Imbalance in Antioxidant Enzymes in the Brains of Alloxan-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alloxan cytotoxicity in vitro. Inhibition of rubidium ion pumping in pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects in vitro of alloxan on the glucose metabolism of mouse pancreatic B-cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Alloxan and its Metabolites in Models of Induced Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxan (B1665706) is a well-established chemical agent used to induce experimental diabetes mellitus in laboratory animals, providing a valuable model for studying Type 1 diabetes pathophysiology and for screening potential anti-diabetic therapies.[1][2][3] Its diabetogenic action is attributed to its selective toxicity towards pancreatic β-cells, the primary site of insulin (B600854) production and secretion.[1] This document provides a detailed overview of the mechanisms underlying alloxan-induced diabetes, with a specific clarification on the roles of its main metabolites, dialuric acid and alloxanic acid. Detailed protocols for the induction of diabetes using alloxan in rodent models are also presented.
Mechanism of Alloxan-Induced β-Cell Toxicity
The diabetogenic activity of alloxan is not a direct action of the molecule itself but is mediated through a complex cascade of events involving its reduction product, dialuric acid . Alloxan is structurally similar to glucose, which facilitates its uptake into pancreatic β-cells via the GLUT2 glucose transporter.[4][5] Once inside the β-cell, alloxan undergoes a redox cycle, a key process in its cytotoxic effect.
In the presence of intracellular reducing agents, particularly glutathione (B108866) (GSH), alloxan is reduced to dialuric acid.[4] This reaction initiates a futile redox cycle where dialuric acid is auto-oxidized back to alloxan, a process that generates a cascade of reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[1][4] Pancreatic β-cells have a particularly low intrinsic antioxidant defense capacity, making them highly susceptible to the oxidative stress induced by this ROS storm.[4] The excessive ROS leads to damage of critical cellular components, including DNA fragmentation and mitochondrial dysfunction, ultimately culminating in β-cell necrosis and the onset of insulin-dependent diabetes.[1][4]
It is a common misconception that this compound, another metabolite of alloxan, is involved in this diabetogenic process. This compound is formed from the hydrolysis of alloxan in aqueous solutions.[6][7] Alloxan is notably unstable in aqueous solutions, with a short half-life of about 1.5 minutes under physiological conditions.[6] However, studies have shown that this compound is non-diabetogenic .[2] Therefore, the key player in the diabetogenic action of alloxan is the redox cycling of alloxan and its reduction product, dialuric acid, leading to ROS-mediated β-cell destruction.
Signaling Pathway of Alloxan-Induced β-Cell Death
Caption: Signaling pathway of alloxan-induced pancreatic β-cell death.
Experimental Protocols for Alloxan-Induced Diabetes Models
The following are generalized protocols for inducing diabetes in rats and mice. It is crucial to note that the optimal dose of alloxan can vary depending on the animal species, strain, age, weight, and nutritional status. Therefore, a pilot study is recommended to determine the most effective and reproducible dose for a specific experimental setup.
Protocol 1: Alloxan-Induced Diabetes in Rats
Materials:
-
Alloxan monohydrate
-
Sterile 0.9% saline solution, freshly prepared and cold (4°C)
-
Wistar or Sprague-Dawley rats (male, 180-220 g)
-
Glucometer and glucose test strips
-
Insulin (optional, for managing severe hyperglycemia)
-
5% glucose solution (for managing initial hypoglycemia)
Procedure:
-
Animal Preparation: Fast the rats for 12-16 hours prior to alloxan injection. This enhances the sensitivity of β-cells to alloxan. Ensure free access to water.
-
Alloxan Preparation: Immediately before use, dissolve alloxan monohydrate in cold, sterile 0.9% saline to the desired concentration. Alloxan is unstable in solution, so rapid preparation and administration are critical.
-
Alloxan Administration: Inject a single intraperitoneal (i.p.) or intravenous (i.v.) dose of alloxan. The recommended dose range is 100-200 mg/kg body weight for i.p. injection and 40-65 mg/kg for i.v. injection.
-
Post-Injection Management: After alloxan administration, provide the animals with a 5% glucose solution to drink for the next 24 hours to prevent potentially fatal hypoglycemia that can occur due to the massive release of insulin from the damaged β-cells.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after alloxan injection. A stable fasting blood glucose level above 250 mg/dL (13.9 mmol/L) is generally considered indicative of diabetes.
-
Long-term Monitoring: Continue to monitor blood glucose levels, body weight, and water and food intake regularly throughout the study period.
Protocol 2: Alloxan-Induced Diabetes in Mice
Materials:
-
Alloxan monohydrate
-
Sterile 0.9% saline solution, freshly prepared and cold (4°C)
-
BALB/c or C57BL/6 mice (male, 20-25 g)
-
Glucometer and glucose test strips
-
Insulin (optional)
-
5% glucose solution
Procedure:
-
Animal Preparation: Fast the mice for 6-8 hours before alloxan injection, with free access to water.
-
Alloxan Preparation: Prepare the alloxan solution in cold, sterile 0.9% saline immediately before injection.
-
Alloxan Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of alloxan. The typical dose range is 150-200 mg/kg for i.p. injection and 50-80 mg/kg for i.v. injection.
-
Post-Injection Management: Provide a 5% glucose solution for 24 hours post-injection to mitigate the risk of hypoglycemia.
-
Confirmation of Diabetes: Measure blood glucose levels 72 hours after the injection. A fasting blood glucose concentration exceeding 200 mg/dL (11.1 mmol/L) confirms the diabetic state.
-
Long-term Monitoring: Regularly monitor blood glucose, body weight, and general health of the animals.
Experimental Workflow for Alloxan-Induced Diabetes Studies
Caption: A typical experimental workflow for studies using alloxan-induced diabetic models.
Quantitative Data Summary
| Parameter | Animal Model | Route of Administration | Alloxan Dose (mg/kg) | Fasting Period (hours) | Blood Glucose for Diabetes Confirmation (mg/dL) | Reference |
| Dosage | Rat (Wistar) | Intraperitoneal (i.p.) | 150 | 30 | >250 | |
| Rat (Sprague-Dawley) | Intravenous (i.v.) | 40-65 | 12-16 | >250 | ||
| Mouse (BALB/c) | Intravenous (i.v.) | 50 | 6-8 | >200 | [7] | |
| Mouse (generic) | Intraperitoneal (i.p.) | 150-200 | 6-8 | >200 | ||
| Oxidative Stress Markers | Alloxan-treated rats | - | - | - | Malondialdehyde (MDA): ~118.9 nmol/L (vs. ~70.35 nmol/L in control) | |
| Alloxan-treated rats | - | - | - | Glutathione (GSH): ~1.01 mmol/L (vs. ~2.44 mmol/L in control) |
Conclusion
The alloxan-induced diabetes model remains a widely used and valuable tool in diabetes research. A thorough understanding of its mechanism, particularly the central role of the redox cycle between alloxan and dialuric acid in generating cytotoxic ROS, is essential for the proper design and interpretation of studies. It is equally important to recognize that this compound, a hydrolysis product of alloxan, is not involved in the diabetogenic process. The provided protocols offer a foundation for the successful induction of diabetes in rodent models, but researchers should always optimize the procedures for their specific experimental conditions to ensure reproducibility and animal welfare.
References
- 1. researchgate.net [researchgate.net]
- 2. new.zodml.org [new.zodml.org]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alloxan - Wikipedia [en.wikipedia.org]
- 7. merriam-webster.com [merriam-webster.com]
Application Notes and Protocols for Studying Alloxanic Acid Metabolism in Soil Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanic acid, a derivative of alloxan (B1665706), is a compound of interest due to its potential presence in environments impacted by certain industrial or pharmaceutical activities. Understanding its fate and metabolism by soil microorganisms is crucial for environmental risk assessment and bioremediation strategies. These application notes provide detailed protocols for investigating the metabolism of this compound by soil microbial communities, from isolating degrading microorganisms to identifying metabolic products.
Isolation and Enrichment of this compound-Metabolizing Soil Microorganisms
This protocol describes the enrichment and isolation of bacteria from soil capable of utilizing this compound as a source of carbon and/or nitrogen.
1.1 Experimental Protocol: Enrichment Culture
-
Soil Sample Collection: Collect soil samples from a site with potential exposure to this compound or related compounds.[1][2]
-
Enrichment Medium Preparation: Prepare a minimal salts medium (MSM) with this compound as the sole carbon or nitrogen source. The composition of the medium can be varied to select for different microbial populations.
-
MSM (Carbon Source): 1.0 g K2HPO4, 0.5 g KH2PO4, 0.5 g NaCl, 0.2 g MgSO4·7H2O, 1.0 g (NH4)2SO4, 1.0 g this compound, per 1 L of distilled water. Adjust pH to 7.0.
-
MSM (Nitrogen Source): 1.0 g K2HPO4, 0.5 g KH2PO4, 0.5 g NaCl, 0.2 g MgSO4·7H2O, 5.0 g Glucose, 1.0 g this compound, per 1 L of distilled water. Adjust pH to 7.0.
-
-
Enrichment:
-
Add 10 g of sieved soil to 100 mL of the prepared enrichment medium in a 250 mL Erlenmeyer flask.
-
Incubate at 25-30°C on a rotary shaker at 150 rpm.
-
After 7-10 days, transfer 10 mL of the culture to 90 mL of fresh enrichment medium. Repeat this transfer at least three times to enrich for microorganisms adapted to metabolizing this compound.[2][3]
-
-
Isolation of Pure Cultures:
-
After the final enrichment cycle, prepare serial dilutions of the culture in sterile saline (0.85% NaCl).
-
Plate the dilutions onto MSM agar (B569324) plates containing this compound as the sole carbon or nitrogen source.
-
Incubate at 25-30°C until distinct colonies appear.
-
Isolate morphologically distinct colonies and purify by re-streaking on fresh plates.[4]
-
1.2 Data Presentation: Isolated Microbial Strains
| Strain ID | Morphology | Gram Stain | Carbon Source Utilization (this compound) | Nitrogen Source Utilization (this compound) |
| AX-01 | Round, white, smooth | Negative | + | + |
| AX-02 | Irregular, cream, rough | Positive | + | - |
| AX-03 | Small, translucent | Negative | - | + |
| Hypothetical Data |
Soil Microcosm Studies for this compound Biodegradation
Soil microcosms are controlled laboratory systems that simulate a natural soil environment, allowing for the study of microbial degradation of xenobiotics under various conditions.[5][6]
2.1 Experimental Protocol: Soil Microcosm Setup
-
Soil Preparation: Use sieved (2 mm) soil with known physicochemical properties (pH, organic matter content, texture).
-
Microcosm Assembly:
-
Place 100 g of soil into 250 mL glass jars.
-
Adjust the moisture content to 60% of the water-holding capacity.
-
-
This compound Application:
-
Prepare a stock solution of this compound.
-
Spike the soil to achieve a final concentration of 50-100 mg/kg.
-
A control set of microcosms should be prepared without the addition of this compound.
-
For abiotic controls, use sterilized soil (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.[5][6]
-
-
Incubation:
-
Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C) for a period of 30-60 days.
-
Ensure proper aeration by covering the jars with perforated lids or gas-permeable membranes.
-
-
Sampling:
-
Collect soil samples from each microcosm at regular intervals (e.g., day 0, 3, 7, 14, 21, 30).
-
Store samples at -20°C prior to analysis.
-
2.2 Data Presentation: this compound Degradation in Soil Microcosms
| Time (Days) | This compound Concentration (mg/kg soil) - Biotic | This compound Concentration (mg/kg soil) - Abiotic Control | % Degradation (Biotic) |
| 0 | 98.5 | 99.1 | 0.0 |
| 3 | 75.2 | 98.5 | 23.6 |
| 7 | 48.9 | 97.8 | 50.4 |
| 14 | 22.1 | 96.5 | 77.6 |
| 21 | 8.7 | 95.9 | 91.2 |
| 30 | < LOD | 95.2 | > 99.0 |
| Hypothetical Data |
LOD: Limit of Detection
Analytical Methods for this compound and Metabolite Quantification
Accurate quantification of this compound and its metabolites is essential for determining degradation rates and elucidating metabolic pathways. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.
3.1 Experimental Protocol: Sample Extraction and HPLC-MS Analysis
-
Soil Extraction:
-
Extract 5 g of soil with 20 mL of a suitable extraction solvent (e.g., acetonitrile (B52724)/water mixture).
-
Shake for 30 minutes and centrifuge at 5000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.[7]
-
-
Culture Supernatant Preparation:
-
Centrifuge the liquid culture at 10,000 x g for 15 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS Detector: Electrospray ionization (ESI) in negative ion mode.[8][9]
-
MS/MS Analysis: For metabolite identification, perform fragmentation analysis to obtain characteristic product ions.
-
3.2 Data Presentation: Metabolite Identification
| Metabolite | Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound | 3.5 | 159.0 | 115.0, 71.0 |
| Metabolite A | 5.2 | 131.0 | 87.0, 43.0 |
| Metabolite B | 6.8 | 103.0 | 59.0 |
| Hypothetical Data |
Visualizing Workflows and Pathways
4.1 Experimental Workflow
Caption: Experimental workflow for studying this compound metabolism.
4.2 Hypothetical Metabolic Pathway of this compound
Disclaimer: The following is a hypothetical metabolic pathway based on known degradation pathways of related pyrimidine (B1678525) compounds, as detailed literature on the specific enzymatic steps for this compound in soil microorganisms is not currently available.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the Metabolism of Alloxan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathways of glucose catabolism in rat liver in alloxan diabetes and hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of purines and pyrimidines by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of this compound in a soil microorganism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Degradation of Purines and Pyrimidines by Microorganisms | Semantic Scholar [semanticscholar.org]
Alloxanic Acid: Application Notes on Handling, Storage, and Stability Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, storage, and stability testing of Alloxanic acid. Due to the limited availability of a specific Safety Data Sheet (SDS), these guidelines are based on general principles for handling acidic and potentially sensitive chemical compounds, as well as available chemical literature on this compound and related compounds.
Introduction
This compound (4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid) is an imidazolidine-2,4-dione derivative.[1] It is known to form from the treatment of alloxan (B1665706) with alkalies.[2] Understanding its proper handling and storage is crucial for maintaining its integrity for research and development purposes.
Safety and Handling Precautions
As a corrosive chemical, appropriate personal protective equipment (PPE) and handling procedures are essential to minimize risk.[3]
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[3]
-
Skin Protection: An acid-resistant lab coat or apron, along with appropriate chemical-resistant gloves (e.g., nitrile), should be worn.[3]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[3]
2.2. General Handling Procedures
-
Always handle this compound in a designated area away from incompatible materials.
-
Avoid generating dust.
-
Use the smallest practical quantities for experiments.
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Wash hands thoroughly after handling.[5]
2.3. Spill and Emergency Procedures
-
Minor Spills: For small spills, use an inert absorbent material. Do not use combustible materials like paper towels to clean up. Place the absorbed material in a sealed container for proper disposal.
-
Major Spills: Evacuate the area and ensure it is well-ventilated. Contact your institution's environmental health and safety department.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage Procedures
Proper storage is critical to maintain the stability and purity of this compound.
3.1. General Storage Conditions
Store this compound in a tightly sealed, properly labeled container.[1] The storage area should be cool, dry, and well-ventilated.[1]
3.2. Recommended Storage Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation. |
| Light | Protect from light (use amber vials or store in the dark) | To prevent potential photodegradation.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidation and moisture absorption.[7] |
| Incompatible Materials | Store away from strong bases, oxidizing agents, and reactive metals.[8] | This compound is known to decompose in the presence of alkalies.[2] |
Experimental Protocols: Stability Testing
The following protocols are designed to assess the stability of this compound under various stress conditions. These are based on general principles and should be adapted as needed.
4.1. Forced Degradation Study Protocol
This study exposes this compound to various stress conditions to identify potential degradation products and pathways.
4.1.1. Materials and Reagents
-
This compound
-
HPLC grade methanol (B129727), acetonitrile (B52724), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
4.1.2. Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
4.1.3. Methodologies
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Given that this compound is known to decompose on boiling with alkalies, monitor for rapid degradation.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid this compound in an oven at 60°C.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV and fluorescent lamps).
-
-
Analysis: Analyze the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) using a validated HPLC method. A control sample protected from stress conditions should be analyzed concurrently.
4.2. Long-Term Stability Study Protocol
This study evaluates the stability of this compound under recommended storage conditions over an extended period.
4.2.1. Experimental Design
| Storage Condition | Testing Frequency |
| 2-8°C (Protected from light) | 0, 3, 6, 9, 12, 18, 24 months |
| 25°C / 60% RH | 0, 3, 6, 9, 12 months |
4.2.2. Methodologies
-
Sample Preparation: Prepare multiple aliquots of solid this compound and, if required, a stock solution in a validated stable solvent system. Store them under the conditions outlined in the table above.
-
Analysis: At each time point, analyze the samples for purity and the presence of degradation products using a validated HPLC method. Physical properties such as appearance and solubility should also be noted.
Data Presentation and Interpretation
Quantitative data from stability studies should be summarized in tables to facilitate comparison.
Table 1: Example of Forced Degradation Data Summary
| Stress Condition | Time (hours) | This compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 24 | 95.2 | 2.1 | 1.5 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 4 | 10.5 | 45.3 (Urea) | 40.1 (Mesoxalic acid) | |
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 24 | 98.1 | 0.8 | 0.5 |
*Based on historical literature indicating decomposition into urea (B33335) and mesoxalic acid upon boiling with alkalies.[2]
Logical Relationships in Handling and Storage
The following diagram illustrates the decision-making process for the appropriate handling and storage of this compound.
Caption: Decision workflow for handling and storing this compound.
Disclaimer: The information provided in these application notes is intended for guidance and is based on general chemical safety principles and available literature. It is not a substitute for a formal risk assessment. Users should always consult with their institution's safety office and refer to any available safety data sheets for the most current and comprehensive information.
References
- 1. 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid | C4H4N2O5 | CID 94146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 4. flinnsci.com [flinnsci.com]
- 5. nj.gov [nj.gov]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academically.com [academically.com]
Application Notes and Protocols for Alloxanic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanic acid is an organic compound that is formed by the hydrolysis of alloxan.[1] Due to its relationship with alloxan, a compound known to induce diabetes in experimental animals through the generation of reactive oxygen species, caution is warranted when handling this compound.[2][3] These application notes provide comprehensive safety precautions, handling protocols, and disposal methods for working with this compound in a laboratory setting. Given the limited specific toxicological data for this compound, the safety protocols outlined are based on the known hazards of its precursor, alloxan, and general safety guidelines for handling acidic compounds.
Hazard Identification and Safety Precautions
Researchers should handle this compound with the same level of caution as its precursor, alloxan, and other potentially hazardous acids. The primary hazards include potential skin and eye irritation, and unknown toxicity upon ingestion or inhalation.[4][5]
2.1 Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to prevent exposure.[6][7][8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[7][8] | Protects against splashes and potential fumes, which can cause severe eye damage.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6][9] | Prevents skin contact, which may cause irritation or burns.[4][10] |
| Body Protection | A chemical-resistant lab coat or apron.[6][11] | Protects against spills and contamination of personal clothing.[12] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[13][14] A respirator may be necessary if dust or aerosols are generated.[7][8] | Minimizes inhalation of potentially harmful fumes or particles.[15] |
Chemical and Physical Properties
Understanding the properties of this compound is crucial for safe handling.
| Property | Value | Reference |
| Molecular Formula | C4H4N2O5 | [16] |
| Molecular Weight | 160.09 g/mol | [16] |
| Appearance | Not specified, but its precursor, alloxan, is a pale yellow solid.[1] | |
| Solubility | Alloxan is freely soluble in water.[2] | |
| Stability | Alloxan is highly unstable in aqueous solutions and hydrolyzes to this compound.[1] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.[17][18]
4.1 Handling
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13]
-
Avoid direct contact with skin, eyes, and clothing.[19]
-
Prevent the formation of dust and aerosols.
-
When preparing solutions, always add acid to water slowly, never the other way around, to prevent splashing and exothermic reactions.[12][13]
4.2 Storage
-
Store this compound in a cool, dry, and well-ventilated area.[4][20]
-
Keep containers tightly closed to prevent absorption of moisture.[4]
-
Store in a dedicated corrosives or acid cabinet, away from incompatible materials such as bases and oxidizing agents.[12][18]
-
Ensure storage containers are clearly labeled with the chemical name and hazard information.[20]
Experimental Protocols
5.1 General Protocol for Preparing an this compound Solution
This protocol outlines the steps for safely preparing a solution of this compound.
-
Preparation: Don all required Personal Protective Equipment (PPE) as listed in Table 2.1.
-
Work Area: Set up your workspace inside a chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound solid in a tared container.
-
Dissolution:
-
Measure the required volume of solvent (e.g., deionized water) in a separate beaker.
-
Slowly add the weighed this compound to the solvent while stirring gently to dissolve.
-
-
Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add solvent to the final desired volume.
-
Labeling: Label the solution container with the chemical name, concentration, date of preparation, and your initials.
References
- 1. Alloxan - Wikipedia [en.wikipedia.org]
- 2. Alloxan | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 7. sc.edu [sc.edu]
- 8. leelinework.com [leelinework.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. nj.gov [nj.gov]
- 11. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 12. flinnsci.com [flinnsci.com]
- 13. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 14. quora.com [quora.com]
- 15. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 16. 4-Hydroxy-2,5-dioxo-4-imidazolidinecarboxylic acid | C4H4N2O5 | CID 94146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. alliancechemical.com [alliancechemical.com]
- 18. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 19. physics.purdue.edu [physics.purdue.edu]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Alloxanic Acid HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Alloxanic acid. The information is tailored for researchers, scientists, and drug development professionals to help achieve optimal peak symmetry and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in the HPLC analysis of this compound and how is it identified?
A1: Peak tailing is a distortion where the peak asymmetry results in a trailing edge that is longer than the leading edge.[1] In an ideal HPLC separation, the peak shape should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates peak tailing.[2] This chromatographic issue can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility of results.[1]
Q2: What are the likely causes of peak tailing when analyzing this compound?
A2: For a polar and acidic compound like this compound, peak tailing in reversed-phase HPLC is often due to secondary interactions with the stationary phase.[3] Key causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based stationary phases can interact with the polar functional groups of this compound, leading to a secondary retention mechanism that causes tailing.[3]
-
Mobile Phase pH: With a pKa of approximately 6.64, if the mobile phase pH is close to this value, this compound will exist in both ionized and un-ionized forms, resulting in peak broadening and tailing.
-
Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.[4]
-
Extra-Column Effects: Issues such as excessive tubing length or wide-diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[1]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
Q3: How does the mobile phase pH impact the peak shape of this compound?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. To achieve a symmetrical peak for an acidic analyte, the mobile phase pH should be adjusted to at least 2 pH units below its pKa. For this compound (pKa ≈ 6.64), a mobile phase pH of ≤ 4.5 is recommended. At a low pH, the ionization of this compound is suppressed, and it exists predominantly in a single, un-ionized form. This minimizes repulsive or secondary interactions with the stationary phase, leading to improved peak symmetry.[5]
Q4: What type of HPLC column is best suited for this compound analysis?
A4: For polar analytes like this compound, a reversed-phase column with a polar-embedded or end-capped stationary phase is often a good choice. These columns are designed to be compatible with highly aqueous mobile phases and have reduced silanol activity, which helps to minimize peak tailing.[2] Columns specifically designed for aqueous mobile phases (AQ-type) are recommended to prevent phase collapse when using high percentages of water in the mobile phase. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable technique for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[6]
Q5: Can the sample solvent affect the peak shape of this compound?
A5: Yes, the composition of the solvent used to dissolve the this compound sample can significantly influence peak shape. If the sample solvent is stronger (i.e., has a higher organic content) than the mobile phase, it can lead to peak distortion and broadening. Whenever possible, this compound should be dissolved in the initial mobile phase. If a stronger solvent is required for solubility, the injection volume should be kept to a minimum.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.
Step 1: Initial Assessment and System Check
-
Review Chromatogram: Confirm that the observed issue is peak tailing and calculate the tailing factor. A Tf > 1.2 warrants further investigation.[2]
-
Check System Suitability: Compare the current chromatogram with previous successful analyses to determine if the issue is sudden or has developed over time.
-
Inspect for Leaks: Ensure all fittings and connections in the HPLC system are secure and free from leaks.
-
Examine Extra-Column Volume: Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume.[1]
Step 2: Method and Mobile Phase Optimization
If the initial system check does not resolve the issue, proceed with optimizing the chromatographic method. The following table outlines a hypothetical experimental workflow to address peak tailing.
| Parameter | Recommended Starting Condition | Troubleshooting Action | Expected Outcome |
| Mobile Phase pH | pH 2.5 - 3.0 (using 0.1% formic or phosphoric acid) | If peak tailing persists, incrementally decrease the pH to 2.0. | Improved peak symmetry by ensuring complete suppression of analyte and silanol ionization. |
| Buffer Concentration | 10-25 mM (e.g., potassium phosphate) | Increase buffer concentration in 5-10 mM increments up to 50 mM. | Enhanced masking of residual silanol groups, leading to a more symmetrical peak. |
| Organic Modifier | Acetonitrile (B52724) or Methanol (B129727) | Evaluate both acetonitrile and methanol as the organic modifier. | Different selectivities may improve peak shape and resolution. |
| Column Type | C18 AQ-type (polar-embedded or end-capped) | If tailing continues, consider a HILIC column. | HILIC may provide better retention and peak shape for highly polar analytes. |
Step 3: Column Health and Sample Considerations
If method optimization does not yield satisfactory results, the issue may lie with the column or the sample itself.
-
Column Flushing: If the column is suspected to be contaminated, flush it with a strong solvent. For a reversed-phase column, this could involve a sequence of water, isopropanol, and then the mobile phase.
-
Column Replacement: If flushing does not improve the peak shape, the column may be degraded and require replacement.
-
Sample Concentration: To check for mass overload, dilute the sample 10-fold and reinject. If the peak shape improves, the original sample concentration was too high.[3]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or of equal strength to the mobile phase.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Methodology:
-
Prepare Mobile Phases: Prepare a series of mobile phases consisting of a suitable organic modifier (e.g., acetonitrile) and an aqueous component with varying pH values. Use a buffer such as phosphate (B84403) or an acid modifier like formic acid to achieve pH values of 4.5, 4.0, 3.5, 3.0, and 2.5.
-
Equilibrate the System: Equilibrate the HPLC system, including the column, with the first mobile phase (pH 4.5) until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram.
-
Calculate Tailing Factor: Determine the tailing factor for the this compound peak.
-
Iterate: Repeat steps 2-4 for each of the prepared mobile phases, moving sequentially to lower pH values.
-
Analyze Data: Compare the tailing factors obtained at each pH to identify the optimal pH that provides the most symmetrical peak.
Protocol 2: Column Flushing and Regeneration
Objective: To clean a potentially contaminated column causing peak tailing.
Methodology:
-
Disconnect from Detector: To prevent contamination of the detector, disconnect the column outlet from the detector and direct it to a waste container.
-
Reverse Column Direction: For a more effective cleaning of the inlet frit, reverse the direction of flow through the column.
-
Flushing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min) for a sufficient duration (e.g., 20-30 column volumes each):
-
100% HPLC-grade water
-
100% Isopropanol
-
100% Methanol
-
Re-equilibrate with the mobile phase.
-
-
Reconnect and Test: Reconnect the column in the correct flow direction to the detector and equilibrate with the mobile phase until the baseline is stable. Inject a standard solution of this compound to evaluate the peak shape.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
References
Technical Support Center: Optimizing Mobile Phase for Alloxanic Acid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of alloxanic acid. The information is designed to help resolve common issues encountered during method development and analysis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the HPLC separation of this compound, offering potential causes and systematic solutions.
| Problem | Potential Causes | Solutions |
| Poor or No Retention of this compound | This compound is a polar compound and may have limited interaction with non-polar C18 stationary phases. The mobile phase may be too strong (too much organic solvent). | 1. Decrease Organic Solvent: Reduce the percentage of acetonitrile (B52724) or methanol (B129727) in the mobile phase to increase retention on a reversed-phase column.[1] 2. Consider HILIC: For highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative. This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[2][3] 3. Utilize Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., a quaternary ammonium (B1175870) salt for an acidic analyte) into the mobile phase to form a more hydrophobic complex with this compound, thereby increasing its retention on a reversed-phase column.[4][5][6] |
| Peak Tailing | Secondary interactions between the acidic analyte and the silica (B1680970) backbone of the stationary phase can cause peak tailing. The mobile phase pH may not be optimal for the analyte. | 1. Adjust Mobile Phase pH: Add an acidic modifier such as formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of this compound and minimize peak tailing. A typical concentration is 0.1%.[7] 2. Use a Buffer: Incorporate a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to maintain a consistent pH throughout the analysis.[1] 3. Choose an Appropriate Column: Employ a high-purity silica column or a column with an end-capping to reduce silanol (B1196071) interactions. |
| Poor Resolution Between this compound and Other Components | The selectivity of the mobile phase may be insufficient. The chosen chromatographic mode may not be optimal for the sample matrix. | 1. Optimize Mobile Phase Composition: Systematically vary the ratio of organic solvent to the aqueous phase. Consider switching the organic solvent (e.g., from acetonitrile to methanol) as this can alter selectivity. 2. Implement Gradient Elution: A gradient elution, where the mobile phase composition is changed over the course of the run, can improve the resolution of complex mixtures.[8] 3. Evaluate Different Chromatographic Modes: If reversed-phase chromatography is not providing adequate resolution, explore HILIC or ion-pair chromatography, which offer different separation mechanisms.[4] |
| Inconsistent Retention Times | Fluctuations in mobile phase preparation, column temperature, or instrument performance can lead to shifting retention times. | 1. Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase for each analysis and use precise measurements. Premixing the mobile phase can improve consistency. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Equilibrate the Column: Adequately equilibrate the column with the mobile phase before starting a sequence of injections. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the reversed-phase HPLC separation of this compound?
A good starting point for reversed-phase separation would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (e.g., 15:85 v/v) containing 0.1% trifluoroacetic acid (TFA) or formic acid.[7] The flow rate can be set to 1 mL/min.
Q2: When should I consider using HILIC for this compound separation?
You should consider HILIC if you are experiencing very little or no retention of this compound on a standard C18 reversed-phase column, even with a highly aqueous mobile phase.[2][3] HILIC is specifically designed for the separation of polar and hydrophilic compounds.[9][10]
Q3: What are the typical mobile phases used in HILIC?
HILIC mobile phases typically consist of a high percentage of a water-miscible organic solvent, such as acetonitrile (50-95%), and a small amount of an aqueous buffer, like ammonium formate (B1220265) or ammonium acetate.
Q4: How does ion-pair chromatography work for acidic compounds like this compound?
In ion-pair chromatography, a reagent with a positive charge (for an acidic analyte) is added to the mobile phase. This reagent forms a neutral ion pair with the negatively charged this compound. This complex is more hydrophobic and will have a stronger interaction with the non-polar stationary phase, leading to increased retention.[4][5][6]
Q5: What are some common ion-pairing reagents for separating acidic compounds?
Common ion-pairing reagents for acidic compounds are quaternary ammonium salts such as tetrabutylammonium (B224687) hydroxide (B78521) or tetrabutylammonium phosphate.
Experimental Protocols
Table 1: Example Starting Conditions for this compound Separation
| Parameter | Reversed-Phase HPLC (based on Alloxan (B1665706) method) [7] | HILIC (General for Polar Acids) | Ion-Pair Chromatography (General for Acids) [4][5] |
| Stationary Phase | C18 (e.g., Eclipse XDB-C18, 4.6 x 150 mm) | HILIC (e.g., silica, amide, or zwitterionic phase) | C18 or C8 |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | 10 mM Ammonium Formate in Water, pH 3.0 | 5 mM Tetrabutylammonium Phosphate in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile | Acetonitrile | Acetonitrile or Methanol |
| Elution Mode | Isocratic or Gradient | Gradient | Isocratic or Gradient |
| Initial Conditions | 15% B | 95% B | 100% A, with a gradual increase of B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 - 30 °C | 30 - 40 °C | 25 - 30 °C |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry | Mass Spectrometry or UV (low wavelength) | UV (e.g., 210 nm) or Mass Spectrometry |
Visualizations
Troubleshooting Workflow for Mobile Phase Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the mobile phase for the separation of this compound.
Caption: A flowchart for optimizing the mobile phase for this compound separation.
References
- 1. agilent.com [agilent.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 4. itwreagents.com [itwreagents.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 7. Determination of alloxan by fluorometric high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
Technical Support Center: Alloxanic Acid Quantification
Welcome to the technical support center for alloxanic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding common interferences encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound quantification?
A1: The most significant interferences in this compound quantification arise from its precursor, alloxan (B1665706), and the biological matrix of the sample. Key interfering factors include:
-
Reducing Agents (especially Thiols): Alloxan, which is often present alongside this compound, readily reacts with thiols such as glutathione (B108866) (GSH) and cysteine.[1] This reaction is part of a redox cycle where alloxan is reduced to dialuric acid, which can then be re-oxidized back to alloxan, leading to a continuous consumption of the analyte and inaccurate measurements.[1]
-
Inherent Instability of Alloxan: Alloxan is chemically unstable in aqueous solutions, with a half-life of about 1.5 minutes at pH 7.4 and 37°C. It degrades into this compound.[2] This instability can lead to an overestimation of this compound if the sample is not handled and processed rapidly and under appropriate conditions.
-
Biological Matrix Effects: Biological samples are complex mixtures containing numerous compounds that can interfere with quantification. These include:
-
Endogenous Thiols: Glutathione is present in high concentrations within cells and can significantly interfere with alloxan-based measurements.[1]
-
Proteins: Proteins can bind to alloxan or this compound, making them unavailable for detection. It is often necessary to precipitate proteins from the sample prior to analysis.[2]
-
Other Endogenous Compounds: Biological fluids and tissue homogenates contain various molecules that may have similar retention times in HPLC or absorb at similar wavelengths in spectrophotometry, leading to overlapping signals.[2]
-
Q2: How does the redox cycling of alloxan affect this compound quantification?
A2: Alloxan and its reduction product, dialuric acid, form a redox cycle that generates reactive oxygen species (ROS).[3] This cycle is particularly problematic in the presence of thiols like glutathione.[1] For quantification purposes, this means that the concentration of alloxan is not static. The continuous interconversion between alloxan and dialuric acid can lead to a depletion of the actual alloxan concentration you are trying to measure as a baseline for this compound formation, resulting in inaccurate quantification. The instability of alloxan and its rapid conversion to this compound in the absence of reducing agents further complicates measurements.[2]
Q3: Can degradation products of this compound interfere with its quantification?
A3: Yes, the degradation of alloxan to this compound is a primary consideration. If the analytical method cannot distinguish between the native this compound and that formed from alloxan degradation during sample preparation and analysis, it will lead to erroneously high results. The degradation pathway of denagliptin (B1243202), another cyclic compound, shows that hydrolysis can lead to different products, suggesting that this compound itself might undergo further degradation under certain pH and temperature conditions, potentially creating additional interfering compounds.[4]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Thiols | 1. Add a thiol-blocking agent like N-ethylmaleimide (NEM) to the sample immediately after collection. | NEM will covalently bind to thiol groups, preventing their reaction with alloxan and preserving the this compound concentration. |
| 2. Perform a recovery study by spiking a known concentration of this compound into a sample matrix with and without a thiol-blocking agent. | Higher recovery will be observed in the presence of the thiol-blocking agent. | |
| Adsorption to Proteins | 1. Incorporate a protein precipitation step in your sample preparation protocol. Common methods include precipitation with perchloric acid, acetonitrile, or phosphotungstic acid.[2] | Removal of proteins will free any bound this compound, leading to a more accurate measurement. |
| 2. Use ultrafiltration with a low molecular weight cut-off (e.g., 5000 Da) to separate proteins from the analyte.[2] | A clearer sample matrix with reduced protein interference will be obtained. | |
| Analyte Instability | 1. Process samples immediately after collection and keep them on ice. | Minimizes the degradation of alloxan into this compound before analysis. |
| 2. Ensure the pH of the sample and analytical mobile phase is maintained in a range where this compound is stable. | Prevents pH-mediated degradation of the analyte. |
Issue 2: Inconsistent or Irreproducible Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable Alloxan Degradation | 1. Standardize the time between sample collection, processing, and analysis for all samples. | Consistent timing will lead to more reproducible levels of alloxan degradation across samples. |
| 2. Control the temperature at each step of the experimental workflow. | Temperature control will minimize variability in the rate of chemical reactions, including degradation. | |
| Matrix Effects in HPLC | 1. Optimize the mobile phase composition and gradient to improve the separation of this compound from interfering peaks. | A well-resolved peak for this compound will lead to more accurate integration and quantification. |
| 2. Use a matrix-matched calibration curve to compensate for any signal suppression or enhancement caused by the biological matrix. | The calibration curve will more accurately reflect the behavior of the analyte in the actual sample, improving accuracy. | |
| Spectrophotometric Interference | 1. Perform a wavelength scan of your sample and potential interfering substances to identify a more selective wavelength for measurement. | Choosing a wavelength with minimal overlap from other components will improve the specificity of the assay. |
| 2. Use a background correction method, such as subtracting the absorbance of a blank sample that has undergone the same preparation steps. | This will help to account for non-specific absorbance from the matrix. |
Experimental Protocols & Methodologies
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves the derivatization of alloxan (the precursor to this compound) to a fluorescent product, alloxazine, for sensitive quantification.
Sample Preparation:
-
For biological fluids (e.g., serum) or tissue homogenates, perform protein precipitation using perchloric acid, acetonitrile, or phosphotungstic acid, or use ultrafiltration (5000 Da MWCO).[2]
-
To a 1 mL aliquot of the deproteinized sample, add a 500 to 200,000-fold molar excess of 1,2-phenylenediamine (PD).
-
Incubate the mixture in 0.1 M acetate (B1210297) buffer (pH 4.5) for 15 minutes at room temperature to form alloxazine.[2]
HPLC Conditions:
-
Column: Eclipse XDB-C18 (4.6 x 150 mm).[2]
-
Mobile Phase: 0.1% trifluoroacetic acid in 15/85 (v/v) acetonitrile/water.[2]
-
Flow Rate: 1 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Detection: Fluorescence detector with excitation at 382 nm and emission at 435 nm.[2]
Workflow Diagram:
References
- 1. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of alloxan by fluorometric high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alloxanic Acid Sample Integrity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of alloxanic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my samples?
A1: The degradation of this compound is primarily influenced by three main factors: pH, temperature, and the presence of strong oxidizing or reducing agents. This compound is a carboxylic acid and a cyclic ureide (an imidazolidinedione derivative). This structure makes it susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which can lead to the opening of the imidazolidine (B613845) ring. Elevated temperatures can accelerate this degradation process.
Q2: What is the optimal pH range for maintaining the stability of this compound during sample preparation?
A2: To ensure the stability of this compound, it is recommended to maintain the sample pH in a weakly acidic range, ideally between 3 and 5. The pKa of this compound's carboxylic acid group is approximately 6.64.[1] Keeping the pH at least two units below the pKa ensures that the molecule remains in its more stable, protonated (neutral) form. This minimizes its solubility in the aqueous phase, which can be advantageous for certain extraction procedures, and reduces the likelihood of base-catalyzed hydrolysis.
Q3: How should I store my samples containing this compound, and for how long?
A3: Proper storage is critical for preventing the degradation of this compound. The recommended storage conditions depend on the intended storage duration. For short-term storage, samples should be kept at 2-8°C and analyzed within 24 hours. For long-term storage, samples should be snap-frozen in liquid nitrogen and then stored at or below -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q4: I am observing inconsistent results in my this compound quantification. What could be the potential causes during sample preparation?
A4: Inconsistent results can arise from several factors during sample preparation. One common issue is pH variability between samples. Ensure that the pH of all samples and standards is consistent. Another potential cause is temperature fluctuation. All samples should be processed on ice to minimize temperature-dependent degradation. Incomplete extraction or the presence of interfering substances in the sample matrix can also lead to variability. The use of an internal standard is highly recommended to correct for these potential inconsistencies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Degradation due to improper pH: The sample pH may be too high (alkaline) or too low (strongly acidic), leading to hydrolysis of the imidazolidinedione ring. | Adjust the sample pH to a range of 3-5 using a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) immediately after collection. |
| Thermal degradation: Exposure of the samples to ambient or elevated temperatures for extended periods can accelerate degradation. | Process samples on ice or in a cold room. For any heating steps, use the lowest effective temperature and shortest possible duration. | |
| High variability between replicate samples | Inconsistent sample handling: Variations in the time between sample collection and processing, or exposure to different temperatures, can lead to varying degrees of degradation. | Standardize the entire sample preparation workflow. Ensure all samples are handled under identical conditions and for the same duration. |
| Incomplete extraction: The extraction efficiency of this compound from the sample matrix may be low or variable. | Optimize the extraction solvent and procedure. Consider solid-phase extraction (SPE) with a suitable sorbent for more consistent recovery. | |
| Peak tailing or fronting in HPLC analysis | Poor sample cleanup: Residual matrix components can interfere with the chromatography, leading to poor peak shape. | Incorporate a robust sample cleanup step, such as SPE, to remove interfering substances. |
| Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to peak splitting or broadening. | Ensure the mobile phase pH is at least 2 units below the pKa of this compound (i.e., pH < 4.5) to maintain it in a single protonation state. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Initial Processing
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediate Cooling: Place the collected blood tubes on ice immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully aspirate the plasma and transfer it to a new pre-chilled tube.
-
Acidification: Immediately acidify the plasma to a pH between 3 and 5 by adding a small volume of a suitable acid (e.g., 1M HCl or formic acid).
-
Storage: If not proceeding immediately to extraction, snap-freeze the acidified plasma in liquid nitrogen and store at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Cartridge Selection: Use a strong anion exchange (SAX) SPE cartridge.
-
Conditioning: Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the sample buffer (e.g., 100 mM acetate buffer, pH 4.0).
-
Sample Loading: Load the pre-treated and acidified sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and basic impurities.
-
Elution: Elute the this compound with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.
Visualizations
Caption: Recommended Sample Preparation Workflow for this compound Analysis.
Caption: Potential Hydrolytic Degradation of this compound.
References
Technical Support Center: Enhancing Alloxanic Acid Detection by LC-MS
Welcome to the technical support center for the LC-MS analysis of Alloxanic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to improving the sensitivity of this compound detection.
Troubleshooting Guide
Low sensitivity, poor peak shape, and high background noise are common challenges in the LC-MS analysis of small, polar molecules like this compound. The following table outlines potential issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Poor Ionization: this compound, being a small polar carboxylic acid, may not ionize efficiently in standard electrospray ionization (ESI) sources. Negative ion mode is generally preferred for carboxylic acids. Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization of acidic compounds. Suboptimal Source Parameters: Incorrect settings for capillary voltage, gas flow, and temperature can reduce ion formation and transmission. | Optimize Ionization Mode: Infuse a standard solution of this compound and test both positive and negative ESI modes. Negative mode is expected to yield a stronger signal ([M-H]⁻). Adjust Mobile Phase pH: For negative ion mode, a mobile phase pH 2-3 units above the pKa of this compound can enhance deprotonation. Consider using volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate. Tune Source Parameters: Systematically optimize capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the signal for the [M-H]⁻ ion. |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. Incompatible Mobile Phase: The organic solvent and aqueous composition may not be optimal for the chosen column. Column Overload: Injecting too concentrated a sample can lead to peak distortion. | Column Selection: Consider using a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.[1] Mobile Phase Modifiers: Add a small percentage of a weak acid (e.g., 0.1% formic acid) or a buffer to the mobile phase to improve peak shape. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background. Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analyte signal. | Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared mobile phases. Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.[2][3] |
| Poor Retention on Reversed-Phase Columns | High Polarity of this compound: this compound is highly polar and will have minimal retention on traditional C18 columns. | Use a Polar-Compatible Column: Employ a HILIC, mixed-mode, or polar-embedded reversed-phase column for better retention of polar compounds.[1] Consider Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase to increase retention on reversed-phase columns (note: ion-pairing reagents can cause ion suppression and contaminate the MS system). |
| Inconsistent Results/Poor Reproducibility | Sample Degradation: this compound may be unstable in certain sample matrices or under specific storage conditions. Inconsistent Sample Preparation: Variability in the sample preparation workflow can lead to inconsistent results. | Assess Analyte Stability: Perform stability studies in the sample matrix at different storage temperatures. Standardize Protocols: Ensure consistent execution of all sample preparation steps. The use of an internal standard is highly recommended to correct for variability. |
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for this compound analysis?
For carboxylic acids like this compound, negative ion mode electrospray ionization (ESI) is generally the preferred method. This is because the carboxylic acid group readily loses a proton (deprotonates) to form a negatively charged ion, [M-H]⁻, which can be sensitively detected by the mass spectrometer.
Q2: Which type of LC column is most suitable for this compound?
Due to its high polarity, this compound is poorly retained on conventional reversed-phase columns like C18. For better retention and chromatographic performance, consider the following options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[1]
-
Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, which can be beneficial for retaining and separating polar acidic compounds.[1]
-
Polar-Embedded Reversed-Phase Columns: These columns have a modified stationary phase that provides enhanced retention for polar analytes compared to standard C18 columns.
Q3: How can I improve the retention of this compound on my current reversed-phase column?
While not ideal, you can try to improve retention on a standard reversed-phase column by:
-
Using a highly aqueous mobile phase: Start with a very low percentage of organic solvent (e.g., 1-5% acetonitrile (B52724) or methanol).
-
Adding an ion-pairing reagent: Reagents like tributylamine (B1682462) or dibutylamine (B89481) can be added to the mobile phase to form an ion pair with this compound, increasing its hydrophobicity and retention. However, be aware that ion-pairing reagents can cause significant ion suppression and require extensive column and system flushing.
Q4: What are the expected fragmentation patterns for this compound in MS/MS?
-
CO2 (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.[4]
-
H2O (18 Da): Loss of a water molecule.
-
CO (28 Da): Loss of carbon monoxide.
It is crucial to perform compound tuning and optimization on a pure standard of this compound to determine its specific fragmentation pattern and select the most intense and stable transitions for quantification.
Q5: Is derivatization necessary to improve the sensitivity of this compound detection?
Derivatization can be a powerful strategy if you are struggling to achieve the desired sensitivity. Chemical derivatization involves modifying the this compound molecule to improve its chromatographic or ionization properties. For carboxylic acids, derivatization can:
-
Increase hydrophobicity: This improves retention on reversed-phase columns.
-
Enhance ionization efficiency: By introducing a group that is more easily ionized, the signal intensity can be significantly increased.
While derivatization adds an extra step to the sample preparation workflow, the potential for a significant improvement in sensitivity often justifies the additional effort.
Experimental Protocols
Protocol 1: Direct Analysis of this compound in a Simple Matrix (e.g., Aqueous Solution)
-
Sample Preparation:
-
Dilute the sample containing this compound with the initial mobile phase to a concentration within the expected linear range of the instrument.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
LC Method:
-
Column: HILIC column (e.g., Amide, Silica) or a mixed-mode column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
MS Method:
-
Ionization Mode: Negative Ion Electrospray Ionization (ESI-).
-
Capillary Voltage: Optimize between 2.5 - 4.0 kV.
-
Nebulizer Gas Pressure: Optimize based on manufacturer's recommendation (e.g., 30-50 psi).
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
-
Detection Mode: Selected Ion Monitoring (SIM) for the [M-H]⁻ of this compound or Multiple Reaction Monitoring (MRM) if fragmentation data is available.
-
Protocol 2: Analysis of this compound in a Complex Biological Matrix (e.g., Plasma, Urine)
-
Sample Preparation (Protein Precipitation and SPE):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or anion-exchange SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove non-polar and neutral interferences.
-
Elute the this compound with a suitable elution solvent (e.g., a mixture of organic solvent and a weak acid or base).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
-
-
LC-MS Method:
-
Follow the LC-MS method described in Protocol 1. The optimized sample preparation should provide a cleaner sample, leading to improved sensitivity and reproducibility.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Analysis of Alloxanic Acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects encountered during the analysis of alloxanic acid, particularly in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, lipids, and metabolites from plasma or urine). This interference is a primary concern in bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), as it can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. For polar molecules like this compound, ion suppression in electrospray ionization (ESI) is a common manifestation of matrix effects.
Q2: My this compound peak response is inconsistent and lower than expected in plasma samples compared to pure standards. What is the likely cause?
A: This issue is a classic symptom of ion suppression, a significant matrix effect. Components in the plasma matrix, such as phospholipids (B1166683) or salts, can co-elute with this compound and interfere with the ESI process. This interference reduces the efficiency with which this compound molecules are ionized, leading to a decreased signal and unreliable quantitative results.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A: The most common method is the post-extraction addition technique. This involves comparing the peak response of an analyte in a blank, extracted matrix sample that has been spiked post-extraction (Set B) to the response of the analyte in a pure solution (Set A). The matrix effect (ME) is calculated using the following formula:
ME (%) = (Peak Response in Set B / Peak Response in Set A) * 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Low Reproducibility
Poor peak shape and low reproducibility for this compound are often linked to inadequate sample cleanup or suboptimal chromatographic conditions, which fail to separate the analyte from interfering matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering components. Consider more rigorous extraction techniques.
-
Refine Chromatography: Adjusting the mobile phase gradient or switching to a different column chemistry can improve the separation of this compound from matrix interferences.
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A solvent is added to precipitate proteins, which are then removed by centrifugation. | Simple, fast, and inexpensive. | Non-selective, often results in significant remaining matrix components (e.g., phospholipids), leading to ion suppression. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubilities in two immiscible liquids. | Cleaner extracts than PPT, can remove many lipids and salts. | More time-consuming, requires optimization of solvents, may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | Compounds are separated based on their physical and chemical properties as they pass through a solid sorbent. | Provides the cleanest extracts, highly selective, significantly reduces matrix effects. | Most complex and expensive method, requires significant method development. |
Issue 2: Significant Ion Suppression Detected
If you have confirmed ion suppression using the post-extraction addition method, the following strategies can help mitigate the issue.
Troubleshooting Steps:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as ¹³C- or ¹⁵N-labeled this compound, will co-elute with the analyte and experience the same degree of ion suppression. This allows for accurate correction of the signal variability.
-
Improve Chromatographic Separation: Increase the separation efficiency to ensure this compound elutes in a region free of interfering matrix components. Techniques like using a longer column, a smaller particle size, or adjusting the gradient elution can be effective.
-
Implement Advanced Sample Cleanup: As detailed in Table 1, moving from protein precipitation to LLE or, preferably, SPE can drastically reduce the concentration of interfering substances in the final extract.
Experimental Protocols & Workflows
Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Solution A (Neat Solution): Dissolve the this compound reference standard in the reconstitution solvent to a known concentration (e.g., 100 ng/mL).
-
Prepare Solution B (Post-Extraction Spike):
-
Select at least six different lots of blank biological matrix (e.g., human plasma).
-
Perform the sample extraction procedure on these blank samples.
-
Spike the resulting blank extracts with the this compound reference standard to the same final concentration as Solution A.
-
-
Analysis: Inject both sets of solutions into the LC-MS system and record the peak areas for this compound.
-
Calculation: Use the formula ME (%) = (Mean Peak Area of Solution B / Mean Peak Area of Solution A) * 100 to determine the percentage of matrix effect.
Diagrams
Caption: Troubleshooting logic for identifying and mitigating matrix effects.
Technical Support Center: Alloxanic Acid In Vitro Stability
Welcome to the technical support center for Alloxanic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in in vitro experimental settings. The following sections offer troubleshooting advice and frequently asked questions to address common challenges.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue Observed | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration in solution | pH-mediated hydrolysis | Optimize the pH of your buffer system. This compound, like many organic acids, may be susceptible to degradation at non-optimal pH levels. It is advisable to perform a pH stability profile to identify the optimal pH range.[1][2] |
| Temperature-induced degradation | Maintain a consistent and cool temperature for your experimental setup and storage solutions. Avoid repeated freeze-thaw cycles. Consider conducting experiments at a lower, controlled temperature if feasible.[3] | |
| Oxidative degradation | De-gas your solvents and buffer solutions. Consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2] The addition of antioxidants could also mitigate oxidative degradation.[2][4] | |
| Precipitate formation in the experimental medium | Poor solubility at experimental pH or concentration | Determine the solubility of this compound in your specific buffer system at the intended concentration and pH. Adjust the pH or consider the use of a co-solvent if compatible with your experimental design. |
| Interaction with other components | Evaluate potential interactions between this compound and other components in your medium (e.g., metal ions, proteins). The use of chelating agents may be beneficial if metal-catalyzed degradation is suspected.[5] | |
| Inconsistent or non-reproducible experimental results | Inconsistent sample handling and storage | Adhere to strict, standardized protocols for sample preparation, handling, and storage.[6][7][8] Ensure all solutions are freshly prepared and properly stored to prevent degradation before use. |
| Inaccurate quantification method | Validate your analytical method for quantifying this compound to ensure it is accurate, precise, and specific.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an in vitro setting?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and interactions with other molecules in the solution.[1][2][3][4]
Q2: What is the recommended pH range for working with this compound solutions?
Q3: How should I store my this compound stock solutions?
A3: Stock solutions should be stored in a cool, dark place, preferably in a refrigerator or freezer.[11] Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles which may accelerate degradation.[3] Using amber vials or wrapping containers in foil can protect the compound from light-induced degradation.[2][11]
Q4: Are there any specific excipients or stabilizers that can be used to improve the stability of this compound?
A4: While specific stabilizers for this compound have not been documented, general strategies for stabilizing organic molecules in solution can be applied. These may include the use of antioxidants to prevent oxidative degradation, or chelating agents to sequester metal ions that can catalyze degradation reactions.[5][12] The choice of a stabilizer must be compatible with your experimental system.
Q5: What analytical methods are suitable for monitoring the concentration of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying organic acids.[9][10][13] It is important to develop and validate a stability-indicating HPLC method that can separate the intact this compound from any potential degradation products.
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the pH range where this compound exhibits maximum stability.
Methodology:
-
Prepare a series of buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Spike a known concentration of the this compound stock solution into each buffer to a final desired concentration.
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.
-
Immediately analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate constant and identify the optimal pH for stability.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Methodology:
-
Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.
-
After the stress period, analyze all samples using a stability-indicating HPLC method, ideally coupled with mass spectrometry (LC-MS), to separate and identify the degradation products.
Visualizations
Caption: Workflow for pH Stability Assessment.
Caption: Potential Degradation Pathways for this compound.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. The ways to improve drug stability [repository.usmf.md]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WO1991008981A2 - Solutions for stabilizing hydrogen peroxide containing solutions - Google Patents [patents.google.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 8. Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News [morr.com]
- 9. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 10. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. csuohio.edu [csuohio.edu]
- 12. lohtragon.com [lohtragon.com]
- 13. agilent.com [agilent.com]
Navigating Reproducibility Challenges in Alloxanic Acid Assays: A Technical Support Guide
FOR IMMEDIATE RELEASE
Introduction to Alloxanic Acid and Assay Challenges
This compound is a degradation product of alloxan (B1665706), a compound widely used to induce experimental diabetes in animal models. The inherent instability of alloxan and the variability in its dose-response make the accurate quantification of its metabolites, like this compound, crucial yet challenging. Inconsistent results in this compound assays can stem from a variety of factors including sample preparation, reagent stability, and procedural inconsistencies. This guide aims to provide a systematic approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: My standard curve has poor linearity. What are the common causes?
A1: Poor linearity in your standard curve can be caused by several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of standards can lead to significant deviations.
-
Incorrect Standard Preparation: Errors in the initial weighing of the standard or in serial dilutions will directly impact the accuracy of the curve.
-
Reagent Degradation: The stability of the derivatizing agents or other critical reagents can affect the reaction efficiency at different concentrations.
-
Detector Saturation: At high concentrations, the detector response may no longer be linear. Consider extending the dilution series to lower concentrations.
Q2: I'm observing high background noise in my spectrophotometric assay. How can I reduce it?
A2: High background noise can obscure your signal and reduce the sensitivity of your assay. Here are some potential causes and solutions:
-
Contaminated Reagents: Use high-purity solvents and freshly prepared reagents.
-
Incomplete Reactions: Ensure that the derivatization reaction has gone to completion by optimizing incubation time and temperature.
-
Interfering Substances: The sample matrix itself may contain compounds that absorb at the same wavelength as your analyte. Proper sample cleanup is essential.
-
Instrument Instability: Allow the spectrophotometer to warm up sufficiently and ensure the cuvettes are clean and free of scratches.
Q3: My replicate measurements are not consistent. What could be the reason?
A3: Inconsistent replicate measurements are a common sign of poor reproducibility. Consider the following:
-
Inhomogeneous Sample: Ensure your sample is well-mixed before taking aliquots.
-
Temperature Fluctuations: Perform all incubation steps at a consistent and controlled temperature.
-
Timing Variations: Be precise and consistent with all incubation and measurement times for each sample.
-
Pipetting Technique: Use calibrated pipettes and consistent technique for all liquid handling steps.
Q4: How does the stability of this compound affect the assay?
A4: this compound, like many small organic acids, can be susceptible to degradation depending on the pH and temperature of the solution. It is generally more stable in acidic conditions. For storage, it is advisable to keep samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term) and at a slightly acidic pH to minimize degradation.
Troubleshooting Guides
This section provides structured troubleshooting for common issues encountered in both spectrophotometric and HPLC-based this compound assays.
Spectrophotometric Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Omission of a critical reagent. | Carefully review the protocol and ensure all reagents are added in the correct order and volume. |
| Inactive derivatization reagent. | Prepare fresh derivatization reagents. Check the expiration date and storage conditions of the stock chemicals. | |
| Incorrect wavelength setting on the spectrophotometer. | Verify the correct wavelength for measuring the absorbance of the final product. | |
| High Variability Between Replicates | Inconsistent incubation times. | Use a timer to ensure all samples are incubated for the exact same duration. |
| Temperature fluctuations during the assay. | Use a water bath or incubator to maintain a constant temperature for all reaction steps. | |
| Bubbles in the cuvette. | Gently tap the cuvette to dislodge any air bubbles before taking a reading. | |
| Non-linear Standard Curve | Pipetting inaccuracies. | Calibrate your pipettes regularly. Use fresh tips for each standard dilution. |
| Standards prepared incorrectly. | Prepare a fresh set of standards, paying close attention to weighing and dilution steps. | |
| Inappropriate concentration range. | Adjust the concentration range of your standards to better bracket your expected sample concentrations. |
HPLC Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Interaction of the acidic analyte with the silica-based column. | Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to suppress the ionization of this compound. |
| Column overload. | Dilute the sample or reduce the injection volume. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure the mobile phase is prepared accurately and consistently, especially the pH. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Air bubbles in the pump. | Degas the mobile phase and purge the pump. | |
| Baseline Noise or Drift | Contaminated mobile phase or system. | Use high-purity, HPLC-grade solvents. Flush the system regularly. |
| Detector lamp aging. | Replace the detector lamp if it has exceeded its lifespan. | |
| Column bleed. | Use a column that is stable at the operating pH and temperature. |
Experimental Protocols & Data
Adapted Spectrophotometric Assay for this compound
This protocol is adapted from a general method for the colorimetric determination of carboxylic acids.
Principle: Carboxylic acids react with a derivatizing agent, 2-nitrophenylhydrazine (B1229437) (2-NPH), in the presence of a coupling agent to form a colored product that can be measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
2-NPH Solution: Prepare a fresh solution of 2-nitrophenylhydrazine hydrochloride in a suitable organic solvent.
-
Coupling Agent: A solution of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), is typically used.
-
Alkaline Solution: A solution of sodium hydroxide (B78521) or potassium hydroxide is used to develop the color.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Perform serial dilutions to obtain a range of standard concentrations (e.g., 0.1 to 1.0 mM).
-
-
Sample Preparation:
-
Biological samples may require deproteinization (e.g., with perchloric acid) followed by centrifugation.
-
The supernatant should be neutralized before proceeding with the assay.
-
-
Assay Procedure:
-
To a microcentrifuge tube, add your sample or standard.
-
Add the 2-NPH solution and the coupling agent.
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Cool the reaction mixture to room temperature.
-
Add the alkaline solution to develop the color.
-
Measure the absorbance at the wavelength of maximum absorbance for the colored product.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve.
-
Representative Quantitative Data (Spectrophotometric Assay)
| Parameter | Typical Value |
| Wavelength (λmax) | Dependent on the specific derivatizing agent used |
| Linearity Range | 0.1 - 1.0 mM |
| R² of Standard Curve | > 0.99 |
| Intra-assay Precision (%CV) | < 5% |
| Inter-assay Precision (%CV) | < 10% |
Representative Quantitative Data (HPLC Assay for Small Organic Acids)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.002 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.007 - 1.7 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL |
| R² of Standard Curve | > 0.995 |
| Recovery | 90 - 110% |
Visualizing Key Processes
To further aid in understanding the underlying principles and troubleshooting steps, the following diagrams illustrate key pathways and workflows.
Technical Support Center: Optimal Chromatography for Alloxanic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal chromatographic column and conditions for the analysis of Alloxanic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary HPLC method for this compound analysis?
A1: For a polar analyte like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and recommended starting point.[1][2] It is crucial to use a column that is stable in highly aqueous mobile phases to prevent phase collapse, which can lead to loss of retention.[3][4]
Q2: Which type of HPLC column is best suited for this compound?
A2: Given the high polarity of this compound, the following column types are recommended:
-
Aqueous C18 (e.g., C18-A, AQ-C18): These are reversed-phase columns with polar modifications or polar-embedded ligands.[3] They are designed to be compatible with 100% aqueous mobile phases, ensuring stable retention for highly polar compounds.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns (e.g., amide, amino, silica) are an excellent alternative for retaining very polar compounds that show little to no retention on traditional C18 columns.[5][6][7][8] HILIC operates with a high-organic mobile phase, which can also enhance sensitivity in mass spectrometry detection.[5]
-
Ion-Exclusion Chromatography: This mode is highly selective for separating weak acids like organic acids and can be a powerful tool, though it is often considered a more specialized technique.[9]
Q3: How do I select the appropriate mobile phase?
A3: Mobile phase selection is critical for good separation.
-
For RP-HPLC: A typical mobile phase consists of an acidified aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol).[2] An acidic pH (typically 2-3) is used to suppress the ionization of this compound's carboxyl group, which increases its hydrophobicity and retention on a reversed-phase column.[10] Phosphoric acid (0.1%) or formic acid are common choices for acidification.[2][3]
-
For HILIC: The mobile phase is typically high in organic solvent (e.g., >80% acetonitrile) with a smaller amount of aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) to facilitate the partitioning mechanism.[5][11]
Q4: Why is controlling the mobile phase pH important for this compound analysis?
A4: this compound is a carboxylic acid. Controlling the pH is essential to maintain a consistent ionization state during analysis. For RP-HPLC, a mobile phase pH set at least 2 units below the acid's pKa ensures it is in its neutral, protonated form, leading to better retention and sharper peak shapes. Fluctuations in pH can cause significant shifts in retention time.[12][13]
Q5: What detection method is suitable for this compound?
A5: UV detection at a low wavelength, typically around 210 nm, is standard for organic acids as they contain a carboxyl group with absorbance in this region.[4][9][13] If higher sensitivity and specificity are required, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.
Recommended Columns and Starting Conditions
The following tables summarize recommended starting points for column selection and mobile phase conditions for the analysis of this compound, based on methods for similar polar organic acids.
Table 1: Recommended HPLC Columns for Polar Organic Acid Analysis
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Key Advantage |
| Reversed-Phase | Agilent Polaris C18-A[3] | 3, 5 | 3.0 x 150 or 4.6 x 250 | Excellent stability in 100% aqueous mobile phase; prevents phase collapse. |
| Reversed-Phase | Ascentis® Express AQ-C18 | Fused-Core | 4.6 x 250 | Resistant to de-wetting in highly aqueous conditions; enhanced retention of polar analytes. |
| HILIC | TSK-gel Amide-80[5] | 5 | 4.6 x 250 | Achieves baseline separation of small organic acids with good peak shape. |
| HILIC | Hypersil GOLD™ HILIC[11] | 5 | 4.6 x 150 | Recommended for the analysis of acidic or neutral polar compounds. |
Table 2: Typical Starting Mobile Phase Conditions
| Chromatography Mode | Aqueous Component (A) | Organic Component (B) | Typical Starting Gradient |
| Reversed-Phase | 0.1% Phosphoric Acid in Water[2][3] | Acetonitrile or Methanol | Isocratic: 97.5% A / 2.5% B[3] |
| HILIC | 10 mM Ammonium Acetate in Water | Acetonitrile | Isocratic: 15% A / 85% B[5] |
Troubleshooting Guide
Problem: Poor or No Retention of this compound in Reversed-Phase HPLC.
-
Possible Cause 1: Phase Collapse. Standard C18 columns can lose retention when used with highly aqueous mobile phases (<5% organic).[4]
-
Solution: Switch to an aqueous-compatible C18 column (e.g., Polaris C18-A, Ascentis Express AQ-C18) designed for these conditions.[3]
-
-
Possible Cause 2: Mobile Phase pH is too high. If the pH is near or above the pKa of this compound, the compound will be ionized and poorly retained.
-
Solution: Lower the mobile phase pH to ~2.5 using an acid like phosphoric or formic acid to ensure the analyte is in its neutral form.[10]
-
-
Possible Cause 3: Insufficiently Polar Stationary Phase. The analyte may be too polar for the selected reversed-phase column.
Problem: Peak Tailing or Asymmetric Peaks.
-
Possible Cause 1: Secondary Interactions. Unwanted interactions between the acidic analyte and residual silanol (B1196071) groups on the silica (B1680970) backbone of the column can cause tailing.
-
Solution: Lowering the mobile phase pH can suppress silanol activity. Alternatively, use a highly end-capped column or add a competing base to the mobile phase.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to distorted peak shapes.
-
Solution: Reduce the injection volume or dilute the sample.[14]
-
-
Possible Cause 3: Extra-Column Volume. Voids in the column or poorly made fittings can cause peak broadening and tailing.
-
Solution: Check all fittings between the injector and detector. If the column inlet frit is suspected to be clogged, try back-flushing the column (disconnected from the detector).
-
Problem: Shifting Retention Times.
-
Possible Cause 1: Inconsistent Mobile Phase Preparation. Small variations in pH or organic solvent composition can cause significant retention time shifts.[12]
-
Solution: Ensure accurate and consistent preparation of the mobile phase for every run. Use a calibrated pH meter. If using a gradient pump, ensure the mixing is working correctly.[12]
-
-
Possible Cause 2: Column Temperature Fluctuation. Changes in ambient temperature can affect retention.
-
Possible Cause 3: Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis.
-
Problem: Baseline Noise or Drift.
-
Possible Cause 1: Contaminated Mobile Phase. Impurities in solvents or buffers can lead to a noisy or drifting baseline.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared buffers. Filter all aqueous solutions before use.
-
-
Possible Cause 2: Air Bubbles in the System. Air trapped in the pump or detector cell is a common cause of baseline noise.[14]
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[14]
-
-
Possible Cause 3: Detector Lamp Failing. An aging detector lamp can cause inconsistent light output and baseline noise.
-
Solution: Check the lamp energy and replace it if it is low.[14]
-
Detailed Experimental Protocol: RP-HPLC Method
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
1. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, thermostatted column compartment, and UV-Vis Detector.[13]
2. Materials and Reagents
-
Column: Agilent Polaris C18-A (4.6 x 250 mm, 5 µm) or equivalent aqueous-compatible C18 column.[3]
-
Solvents: HPLC-grade acetonitrile and water.
-
Acidifier: Phosphoric acid (85%).[3]
3. Mobile Phase Preparation (0.1% Phosphoric Acid)
-
Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask.
-
Bring to volume with HPLC-grade water.
-
Filter the solution through a 0.45 µm membrane filter.
-
This will be Mobile Phase A. Mobile Phase B will be Acetonitrile.
4. Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A.
-
Working Standards: Prepare a series of dilutions from the stock solution using Mobile Phase A to create standards for a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[13]
5. Sample Preparation
-
Dissolve the sample containing this compound in Mobile Phase A to achieve a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[13]
6. Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | Isocratic: 97.5% (0.1% Phosphoric Acid in Water), 2.5% Acetonitrile[3] |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C[13] |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm[4][13] |
| Run Time | 15 minutes (adjust as needed) |
7. System Equilibration
-
Before the first injection, purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at the set flow rate for at least 20 minutes or until a stable baseline is achieved.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 3. lcms.cz [lcms.cz]
- 4. hplc.eu [hplc.eu]
- 5. smatrix.com [smatrix.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. HILIC Stationary Phases | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Alloxanic Acid Analysis by Mass Spectrometry
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of Alloxanic acid. Our focus is on minimizing ion suppression to ensure accurate and reliable quantification.
Troubleshooting Guide
Issue: Poor signal intensity or complete signal loss for this compound.
This is a classic symptom of significant ion suppression, where other components in your sample interfere with the ionization of this compound in the mass spectrometer's source.
Initial Checks:
-
Confirm Instrument Performance: Analyze a neat (pure solvent) standard of this compound. If the signal is strong and stable, the issue likely lies with your sample matrix or preparation method.
-
Review Chromatography: Is this compound eluting very early, near the solvent front? Early eluting compounds are highly susceptible to ion suppression from salts and other highly polar matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound signal.
Frequently Asked Questions (FAQs)
1. What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (this compound) is reduced due to the presence of other co-eluting compounds from the sample matrix.[1] These interfering molecules compete with the analyte for ionization in the instrument's source, leading to a decreased number of analyte ions reaching the detector.[1][2] This can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[3] this compound, being a small polar molecule, often elutes early in reversed-phase chromatography, where it co-elutes with highly abundant polar matrix components like salts and phospholipids, making it particularly susceptible to ion suppression.
2. How can I detect and quantify ion suppression for my this compound assay?
There are two primary methods to assess ion suppression:
-
Post-Column Infusion: This technique helps identify at what points in your chromatographic run ion suppression is occurring. A solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dips in the constant signal of this compound indicate regions of ion suppression.[4]
-
Post-Extraction Spike: This method quantifies the extent of ion suppression. You compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process without the analyte). The percentage of signal reduction indicates the degree of ion suppression.
3. What are the best chromatographic techniques to separate this compound from interfering matrix components?
Standard reversed-phase liquid chromatography (RPLC) is often inadequate for retaining and separating highly polar molecules like this compound, leading to co-elution with matrix interferences.[2] The following techniques are more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[2][5] This allows for the retention and separation of polar compounds. HILIC is an excellent choice for this compound as it separates it from the early-eluting, highly polar interferences common in RPLC.[2][6]
-
Mixed-Mode Chromatography: These columns combine two or more separation mechanisms, such as reversed-phase and anion-exchange. This provides enhanced retention and selectivity for polar and charged molecules like this compound.[3][7]
-
Ion-Pairing Chromatography: This technique involves adding an ion-pairing agent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention on a reversed-phase column.[2][5] However, ion-pairing agents can sometimes cause ion suppression themselves and may contaminate the MS system.
4. Which sample preparation techniques are most effective at removing ion-suppressing interferences for this compound?
-
Protein Precipitation (PPT): While simple and fast, PPT (e.g., with acetonitrile (B52724) or methanol) is often insufficient as it primarily removes proteins, leaving behind salts, phospholipids, and other small polar molecules that can cause significant ion suppression.[8]
-
Solid-Phase Extraction (SPE): SPE is a more effective technique for cleaning up complex samples. For this compound, a polymeric reversed-phase or a mixed-mode (anion-exchange and reversed-phase) sorbent can be used. SPE can effectively remove salts, phospholipids, and other interfering components, leading to a much cleaner extract and reduced ion suppression.[9]
5. Can derivatization help in the analysis of this compound?
Yes, derivatization can be a powerful strategy. By chemically modifying the carboxylic acid groups of this compound, you can:
-
Increase hydrophobicity: This improves retention on reversed-phase columns, moving the analyte away from the solvent front and interfering polar compounds.[10]
-
Enhance ionization efficiency: Derivatization can introduce a readily ionizable group, leading to a stronger signal in the mass spectrometer.[10]
-
Improve selectivity: The derivatized product will have a different mass and fragmentation pattern, which can help to distinguish it from background noise.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Polymeric mixed-mode anion-exchange SPE cartridges (e.g., Waters Oasis MAX, Agilent Bond Elut Plexa)
-
Plasma sample
-
Internal Standard (IS) solution (a stable isotope-labeled version of this compound is ideal)
-
Acetonitrile
-
Formic acid
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 5% ammonium hydroxide in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 2% formic acid in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: HILIC-MS/MS Analysis of this compound
This is a starting point for developing a HILIC method. Optimization of the gradient and mobile phase composition will be necessary.
LC Conditions:
| Parameter | Value |
| Column | ZIC-HILIC column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions (Negative Ion Mode):
| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) | Collision Energy (eV) |
| This compound | 159.0 | To be determined | To be determined |
| Internal Standard | Dependent on IS | To be determined | To be determined |
Predicted fragment ions for this compound could arise from the loss of CO2 (m/z 115.0) or other characteristic cleavages of the ring structure.
Visualizations
Caption: SPE workflow for this compound from plasma.
Caption: Relationship between ion suppression, causes, and solutions.
References
- 1. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A HILIC‐IM‐MS‐Based Pharmacometabodynamic Study of the Effects of Orally Administered Gefitinib on the Polar Urinary Metabolic Phenotypes of C57Bl6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A HILIC-MS/MS method for the simultaneous determination of seven organic acids in rat urine as biomarkers of exposure to realgar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Alloxanic acid quantification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of alloxanic acid.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and why is it measured? | This compound is a degradation product of alloxan (B1665706), a compound known for inducing experimental diabetes by selectively destroying insulin-producing beta cells in the pancreas.[1][2] Monitoring this compound levels in biological samples can be crucial for understanding the metabolism and cytotoxic effects of alloxan in preclinical studies. |
| What are the common analytical techniques for quantifying this compound? | High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are suitable techniques for the quantification of polar organic compounds like this compound. LC-MS/MS generally offers higher sensitivity and selectivity. |
| How can I ensure the stability of this compound in my samples? | Due to its polar nature and potential for degradation, it is critical to minimize the time between sample collection and analysis. Samples should be stored at -80°C for long-term stability.[3][4][5] It is also essential to perform freeze-thaw and bench-top stability experiments during method validation to understand its stability under typical laboratory conditions.[6][7] |
| What are the key validation parameters for an this compound quantification method? | A robust method validation should include assessments of linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.[8][9][10] |
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
A non-linear calibration curve can lead to inaccurate quantification of this compound in your samples.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inaccurate Standard Preparation | Prepare fresh calibration standards from a certified reference material. Ensure accurate serial dilutions and consider having another analyst prepare a set to rule out user-specific errors. |
| Analyte Adsorption | This compound, being a polar organic acid, may adsorb to active sites in the injector or column. Using a deactivated injector liner and ensuring the column is properly conditioned can help mitigate this. |
| Detector Saturation | The concentration of the highest calibration standard may be outside the linear dynamic range of the detector. Prepare a new set of standards with a lower concentration range. |
| Inappropriate Regression Model | While a linear model is often preferred, some assays may exhibit non-linear behavior. Evaluate if a quadratic regression model provides a better fit for your data, but ensure this is scientifically justifiable.[11] |
Example Linearity Data (Acceptable vs. Unacceptable):
| Calibration Level (µg/mL) | Acceptable Peak Area (r² = 0.998) | Unacceptable Peak Area (r² = 0.985) |
| 0.1 | 15,234 | 18,954 |
| 0.5 | 75,987 | 70,123 |
| 1.0 | 151,056 | 145,879 |
| 5.0 | 755,123 | 760,456 |
| 10.0 | 1,512,345 | 1,650,123 |
| 20.0 | 3,025,678 | 3,890,456 |
Issue 2: High Variability in Quality Control (QC) Samples (%CV > 15%)
Inconsistent results for your QC samples indicate a lack of precision in the assay, which can compromise the reliability of your study data.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure, such as protein precipitation or liquid-liquid extraction, is performed consistently for all samples. Automating liquid handling steps can improve precision. |
| Instrument Instability | Fluctuations in pump pressure, column temperature, or mass spectrometer source conditions can lead to variability. Perform system suitability tests before each analytical run to ensure the instrument is performing optimally. |
| Analyte Instability | This compound may be unstable in the sample matrix or after extraction. Assess bench-top and autosampler stability to ensure the analyte is not degrading during the analytical run. Consider keeping the autosampler cooled. |
| Matrix Effects | Inconsistent ion suppression or enhancement in different lots of biological matrix can cause variability. Using a stable isotope-labeled internal standard can help to compensate for these effects.[12][13] |
Example Precision and Accuracy Data:
| QC Level | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.095 | 95.0 | 8.5 |
| Low | 0.3 | 0.289 | 96.3 | 6.2 |
| Mid | 8.0 | 8.24 | 103.0 | 4.1 |
| High | 16.0 | 15.68 | 98.0 | 5.5 |
Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of this compound. Optimization will be required for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a common choice for polar organic acids.[14][15]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute this compound.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for acidic compounds.[16]
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
Alloxan-Induced Beta Cell Toxicity Pathway
The following diagram illustrates the mechanism by which alloxan induces toxicity in pancreatic beta cells, leading to the formation of its metabolite, this compound.
Caption: Alloxan's metabolic pathway leading to beta cell death.
Troubleshooting Workflow for Poor Calibration Curve Linearity
This workflow provides a systematic approach to diagnosing and resolving issues with calibration curve linearity.
Caption: A systematic guide to troubleshooting poor linearity.
References
- 1. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. bdo.com [bdo.com]
- 6. Factors affecting the stability of drugs and their metabolites in biological matrices [ouci.dntb.gov.ua]
- 7. marinbio.com [marinbio.com]
- 8. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 10. pjps.pk [pjps.pk]
- 11. agilent.com [agilent.com]
- 12. Studies on the Metabolism of Alloxan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. new.zodml.org [new.zodml.org]
- 14. A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alloxanic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address pH-related stability challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the primary factors influencing its stability?
A1: The stability of this compound in aqueous solutions is significantly influenced by several factors:
-
pH: this compound's stability is highly pH-dependent. Its precursor, alloxan (B1665706), is known to be unstable in neutral and alkaline solutions, rapidly converting to this compound. While this compound is the product of this initial degradation, it is also susceptible to further pH-dependent hydrolysis. Generally, acidic conditions tend to favor the stability of similar cyclic ureide structures.
-
Buffer Type: The composition of the buffer can directly impact the stability of this compound. Some buffer components may catalyze degradation reactions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1] For optimal stability, it is recommended to prepare and store this compound solutions at low temperatures (e.g., on ice or at 4°C) and for the shortest time necessary.
-
Buffer Concentration: The concentration of the buffer components can also play a role in the degradation kinetics.
Q2: At what pH is this compound most stable?
A2: While specific quantitative data for this compound is limited, information on its precursor, alloxan, provides valuable insight. Alloxan is most stable in acidic conditions, around pH 4.0-4.5.[2][3][4][5] Dissolving alloxan in a citrate (B86180) buffer at pH 4.0 has been shown to potentiate its biological activity by slowing its conversion to this compound.[2] This suggests that this compound itself is likely more stable in a mildly acidic environment. At neutral pH, the half-life of alloxan is very short, in the order of minutes, indicating rapid conversion to this compound.[2] It is therefore crucial to carefully control the pH of your experimental solutions.
Q3: Which buffer system is recommended for working with this compound?
A3: Based on studies with alloxan, a citrate buffer at a pH of approximately 4.5 is often recommended to enhance stability.[3][5] This is because the acidic environment slows the initial degradation of alloxan. For experiments requiring a different pH, it is essential to conduct preliminary stability studies to determine the suitability of other buffer systems like phosphate (B84403) or Tris buffers. Be aware that buffer components themselves can sometimes participate in or catalyze degradation reactions.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound can be monitored by measuring its concentration over time using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying organic acids. A reversed-phase C18 column with a UV detector is often suitable.
-
UV-Vis Spectrophotometry: Changes in the UV-Vis absorbance spectrum of the solution over time can indicate degradation, although this method is less specific than HPLC.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of this compound concentration in solution. | 1. Incorrect pH: The pH of the buffer may be neutral or alkaline, accelerating degradation. 2. Inappropriate Buffer: The chosen buffer system (e.g., phosphate or Tris at certain pHs) may be catalyzing the degradation. 3. High Temperature: The solution is being prepared or stored at room temperature or higher. | 1. Adjust pH: Prepare solutions in a mildly acidic buffer, such as citrate buffer at pH 4.5. Verify the final pH of your solution. 2. Switch Buffer: If possible, switch to a citrate buffer. If the experimental design requires a different buffer, perform a pilot stability study to select the most suitable one. 3. Control Temperature: Prepare this compound solutions fresh and on ice. Store any stock solutions at 4°C for the shortest possible time. |
| Precipitate formation in the buffer solution. | 1. Solubility Issues: The concentration of this compound may exceed its solubility in the chosen buffer at a particular pH and temperature. 2. Degradation Products: The precipitate may consist of insoluble degradation products. | 1. Check Solubility: Determine the solubility of this compound in your specific buffer system. Consider preparing a more dilute solution. 2. Analyze Precipitate: If possible, analyze the precipitate to identify its composition. This can provide clues about the degradation pathway. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound: The active concentration of this compound may be decreasing over the course of the experiment. 2. Interference from Degradation Products: Degradation products may be interfering with the assay or biological system being studied. | 1. Confirm Stability: Run a time-course experiment to measure the concentration of this compound under your exact experimental conditions (buffer, pH, temperature). 2. Identify Degradation Products: Use techniques like LC-MS to identify potential degradation products and assess their impact on your experiment. Prepare solutions fresh before each experiment. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability
This protocol provides a general method for monitoring the concentration of this compound in a buffer solution over time.
1. Materials:
-
This compound standard
-
HPLC-grade water, methanol (B129727), and acetonitrile
-
Phosphoric acid or other suitable mobile phase modifier
-
Your chosen buffer (e.g., citrate, phosphate, Tris)
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Method:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for organic acids is a mixture of an aqueous acidic solution and an organic solvent. For example, a mobile phase consisting of 0.1% phosphoric acid in water and methanol (e.g., 90:10 v/v).
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in your chosen buffer.
-
Sample Preparation:
-
Prepare a solution of this compound in your chosen buffer at the desired concentration and pH.
-
Immediately inject an aliquot (t=0) into the HPLC system.
-
Store the remaining solution under your desired experimental conditions (e.g., specific temperature).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, filter if necessary, and inject it into the HPLC.
-
-
HPLC Analysis:
-
Set the flow rate (e.g., 0.75-1.0 mL/min).
-
Set the UV detection wavelength (a wavelength scan of this compound can determine the optimal wavelength, typically around 210-260 nm for similar compounds).
-
Inject the standards and samples.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in your samples at each time point using the standard curve.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Visualizations
Logical Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: Troubleshooting workflow for this compound stability.
Factors Influencing this compound Stability
This diagram shows the key factors that can affect the stability of this compound in solution.
Caption: Key factors influencing this compound stability.
References
Light sensitivity and degradation of Alloxanic acid solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alloxanic acid solutions. The information addresses common issues related to the light sensitivity and degradation of these solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color (e.g., developed a pink tint). What does this indicate?
A1: A color change in your this compound solution, particularly a pinkish hue, is a likely indicator of degradation. Alloxan (B1665706), a related compound, is known to be unstable in aqueous solutions when exposed to air and light, and its degradation can produce colorful products.[1] It is recommended to prepare fresh solutions and minimize exposure to ambient light and oxygen.
Q2: I am observing a drift in my analytical results (e.g., HPLC, NMR) over a short period. Could this be related to the stability of my this compound solution?
A2: Yes, a drift in analytical results is a strong indication of sample degradation. This compound, being an α-keto acid and structurally related to unstable compounds like alloxan and barbituric acid, is susceptible to degradation in solution.[1][2] This can lead to a decrease in the concentration of this compound and the appearance of degradation products, causing variability in your measurements. It is crucial to use freshly prepared solutions for each experiment and analyze them promptly.
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be:
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.[1]
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) can slow down degradation rates.
-
Prepared fresh: Ideally, solutions should be prepared immediately before use.
-
Purged with inert gas: For prolonged storage, purging the solution and headspace with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products of this compound are not extensively documented, based on its structure and the degradation pathways of related compounds like barbituric acid and other α-keto acids, potential degradation products could arise from:
-
Decarboxylation: Loss of carbon dioxide, a common reaction for α-keto acids upon photolysis.[3][4]
-
Hydrolytic ring opening: The heterocyclic ring structure may be susceptible to cleavage. The photolysis of barbiturates is known to involve the opening of the pyrimidine (B1678525) ring.[2][5]
-
Oxidation: Reaction with dissolved oxygen can lead to various oxidized species.
Q5: How does pH affect the stability of this compound solutions?
A5: The stability of α-keto acids in aqueous solutions is known to be pH-dependent.[3][4] For pyruvic acid, another α-keto acid, photolysis slows significantly under higher pH conditions.[3][4] It is advisable to control and buffer the pH of your this compound solutions and investigate the stability at the specific pH of your experiment.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound solution. | 1. Prepare fresh solutions for each experiment.2. Protect solutions from light at all times.3. Maintain a consistent and low temperature for your solutions.4. Analyze samples immediately after preparation. |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, GC-MS) | Formation of degradation products. | 1. Confirm the identity of the new peaks using mass spectrometry (MS) or NMR.2. Compare chromatograms of fresh and aged solutions to identify degradation peaks.3. Optimize storage conditions to minimize the formation of these products. |
| Loss of biological activity or chemical reactivity | Decrease in the concentration of active this compound due to degradation. | 1. Quantify the concentration of your this compound solution before each use using a validated analytical method (e.g., HPLC-UV).2. Perform a stability study under your experimental conditions to determine the rate of degradation. |
| Precipitate formation in the solution | Formation of insoluble degradation products or changes in solubility due to pH shifts upon degradation. | 1. Analyze the precipitate to identify its composition.2. Adjust storage conditions (e.g., pH, temperature) to prevent precipitation. |
Experimental Protocols
Protocol for Assessing the Photostability of this compound Solutions
This protocol outlines a general procedure to determine the light sensitivity of this compound solutions.
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in the desired solvent or buffer.
-
Divide the solution into two sets of transparent and amber vials. One set will be exposed to light, and the other will serve as a dark control.
-
-
Light Exposure:
-
Place the transparent vials in a photostability chamber with controlled light exposure (e.g., consistent UVA and visible light source).
-
Wrap the amber vials (dark control) in aluminum foil and place them in the same chamber to maintain the same temperature.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the light-exposed and dark control samples.
-
-
Analysis:
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for both the light-exposed and dark control samples.
-
Calculate the degradation rate constants to quantify the photostability.
-
Analytical Methods for Degradation Analysis
| Method | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantification of this compound and its degradation products.[6][8] | Use a reversed-phase column (e.g., C18) with an acidic mobile phase to improve retention of the polar organic acid.[8] UV detection is suitable for conjugated systems. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of degradation products.[8] | Provides molecular weight information, aiding in the structural elucidation of unknown degradation products. Offers high sensitivity and specificity.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile degradation products.[9][10] | Requires derivatization to increase the volatility of the organic acids.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of degradation products. | Can provide detailed structural information of isolated degradation products.[11] |
Visualizations
Logical Workflow for Investigating this compound Degradation
Caption: Workflow for studying this compound degradation.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. US4292312A - Method for preparing alloxan stable aqueous solutions and solutions resulting therefrom - Google Patents [patents.google.com]
- 2. Photochemical degradation of barbituric acid derivatives. Part 8: Photolysis of sodium salts of barbiturates in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.library.noaa.gov [repository.library.noaa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 9. metbio.net [metbio.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Optimizing injection volume for Alloxanic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of alloxanic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a chemical compound with the molecular formula C₄H₄N₂O₅. It is a derivative of uracil (B121893) and is known to be the conversion product of alloxan (B1665706) in the absence of reducing agents.[1] Understanding its chemical properties is crucial for developing analytical methods.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂O₅ | PubChem CID 94146 |
| Molecular Weight | 160.09 g/mol | PubChem CID 94146 |
| Appearance | White crystalline solid | solubilityofthings.com |
| Solubility | Highly soluble in water and polar solvents; limited solubility in non-polar solvents.[2] | solubilityofthings.com |
| pKa | 6.64 (at 25°C) | chemicalbook.com |
| Acid Dissociation Constant (Ka) | 2.24 x 10⁻⁷ | chegg.com |
Q2: What is the common analytical method for quantifying this compound?
A common method for the quantification of this compound involves the analysis of its precursor, alloxan, using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection after a derivatization step.[1] Alloxan is derivatized with 1,2-phenylenediamine (PD) to produce the highly fluorescent compound alloxazine (B1666890), which can be readily quantified.[1]
Q3: Can this compound be analyzed directly by HPLC without derivatization?
Q4: How does injection volume impact the analysis of this compound?
Optimizing the injection volume is critical for achieving accurate and reproducible results in HPLC analysis. Key considerations include:
-
Peak Shape: Injecting too large a volume can lead to peak fronting or broadening, which negatively affects resolution and integration.[3]
-
Sensitivity: Increasing the injection volume can improve the signal-to-noise ratio for low-concentration samples, but this must be balanced against the potential for peak distortion.
-
Column Overload: Exceeding the column's mass or volume capacity will result in distorted peaks and a loss of linearity in the detector response.[4] As a general guideline, the injection volume should be between 1-5% of the total column volume.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting, Tailing, or Broadening)
Poor peak shape is a common issue in HPLC analysis and can have multiple causes related to the injection volume and other factors.
Troubleshooting Steps:
-
Evaluate Injection Volume:
-
Check Sample Solvent: The sample should ideally be dissolved in the mobile phase or a weaker solvent. A stronger sample solvent can cause peak distortion.[5]
-
Inspect the Column: Column contamination or degradation can lead to peak tailing. Consider flushing the column or replacing it if necessary.
-
Mobile Phase pH: For an acidic analyte like this compound, the mobile phase pH should be consistently maintained to ensure a stable retention time and peak shape.
Logical Relationship for Troubleshooting Poor Peak Shape
Caption: Troubleshooting logic for poor peak shape in HPLC analysis.
Issue 2: Inconsistent or Low Signal Response
Fluctuations in peak area or a signal that is lower than expected can compromise the quantitative accuracy of the analysis.
Troubleshooting Steps:
-
Verify Derivatization Reaction (if applicable):
-
Check Injection Volume Precision: Ensure the autosampler is functioning correctly and injecting a consistent volume. Manually inspect the syringe for air bubbles.
-
Sample Stability: this compound may be unstable under certain pH and temperature conditions. Analyze samples promptly after preparation and store them appropriately.
-
Detector Settings: Verify that the fluorescence detector wavelengths (Excitation: 382 nm; Emission: 435 nm for alloxazine) are set correctly and that the lamp is in good condition.[1]
Experimental Protocols
Protocol 1: Quantification of Alloxan (as this compound Precursor) by RP-HPLC with Fluorescence Detection
This protocol is adapted from a validated method for the determination of alloxan.[1]
1. Sample Preparation and Derivatization: a. Prepare a 0.1 M acetate (B1210297) buffer (pH 4.5). b. Prepare a stock solution of 1,2-phenylenediamine (PD) in the acetate buffer. c. To your sample containing alloxan/alloxanic acid, add a 500 to 200,000-fold excess of the PD solution. d. Allow the reaction to proceed for 15 minutes at room temperature. The reaction converts alloxan to the fluorescent compound alloxazine.
2. HPLC Conditions:
Table 2: HPLC Parameters for Alloxazine Analysis
| Parameter | Setting |
| Column | Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid in 15/85 (v/v) acetonitrile/water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detector | Fluorescence Detector |
| Excitation Wavelength | 382 nm |
| Emission Wavelength | 435 nm |
3. Calibration: a. Prepare a series of alloxan standards of known concentrations. b. Derivatize the standards using the same procedure as the samples. c. Inject the derivatized standards and construct a calibration curve by plotting the peak area of alloxazine against the concentration of alloxan.
4. Quantification: a. Inject the derivatized sample. b. Determine the concentration of alloxan in the sample by comparing the peak area of alloxazine to the calibration curve.
Experimental Workflow for Alloxan/Alloxanic Acid Analysis
Caption: Workflow for the analysis of alloxan via derivatization and HPLC.
References
- 1. web.vscht.cz [web.vscht.cz]
- 2. Solved The acid dissociation constant of this compound | Chegg.com [chegg.com]
- 3. welch-us.com [welch-us.com]
- 4. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in Alloxanic acid electrochemical detection
Welcome to the technical support center for the electrochemical detection of Alloxanic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is indirect electrochemical detection of this compound necessary?
This compound is the hydrated and more stable form of alloxan (B1665706). However, alloxan itself has a short half-life and is part of a redox cycle with dialuric acid, which can lead to inaccurate measurements if detected directly.[1][2][3][4][5] A more reliable method is to convert alloxan to a stable and electrochemically active adduct called alloxazine (B1666890).[1][2][3][4][5] This is achieved by reacting the sample with o-phenylenediamine (B120857) (OPD).[1][2][3][4][5] The concentration of the resulting alloxazine, which can be measured electrochemically, is proportional to the initial alloxan concentration.[1][2][3][4]
Q2: What are the primary sources of background noise in electrochemical measurements?
Background noise in electrochemical experiments can be categorized as follows:
-
Environmental Noise: This includes electromagnetic interference (EMI) from power lines and nearby electronic equipment, as well as mechanical vibrations.
-
Instrumental Noise: This is inherent to the electronic components of the potentiostat.
-
Electrochemical Cell Noise: Issues with the reference electrode (e.g., clogged frit), poor electrical connections, and the working electrode's surface condition (e.g., contamination, roughness) can all contribute to noise.
-
Sample and Electrolyte Noise: The presence of electroactive impurities in the supporting electrolyte or solvent, and dissolved oxygen, can generate significant background currents.
Q3: How can I shield my experiment from environmental noise?
The most effective way to minimize environmental noise is to use a Faraday cage. A Faraday cage is a grounded metal enclosure that surrounds your electrochemical cell, shielding it from external electric fields. Additionally, placing your setup on a vibration-dampening table can reduce mechanical noise.
Q4: Which electrochemical technique is best for minimizing background noise?
Pulse voltammetric techniques are generally superior to linear sweep methods like cyclic voltammetry (CV) for quantitative analysis because they can discriminate against non-faradaic (capacitive) background currents.
-
Differential Pulse Voltammetry (DPV): This is a highly sensitive technique that has been successfully used for quantifying alloxazine.[1][5]
-
Square Wave Voltammetry (SWV): SWV is often even more sensitive and faster than DPV, and its peak-shaped response helps in resolving the analyte signal from the background.[6][7]
Q5: How does the choice of supporting electrolyte affect my results?
The supporting electrolyte is crucial for several reasons: it increases the solution's conductivity, minimizes the migration of electroactive species, and can maintain a constant pH. The type and concentration of the electrolyte can influence the peak current, peak potential, and shape of the voltammogram. For alloxazine detection, a 0.1 M acetate (B1210297) buffer at pH 4.0 has been shown to be effective.[1][5]
Experimental Protocols
Protocol 1: Indirect Electrochemical Detection of Alloxan via Alloxazine Formation
This protocol details the conversion of alloxan to its electrochemically active adduct, alloxazine, for quantitative analysis using voltammetry.
Materials:
-
Alloxan standard
-
o-phenylenediamine (OPD)
-
Acetate buffer (0.1 M, pH 4.0)
-
Glassy carbon electrode (GCE) as the working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Voltammetric analyzer (potentiostat)
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina (B75360) slurry on a polishing pad.
-
Rinse thoroughly with deionized water.
-
Soncate in deionized water and then ethanol (B145695) for 5 minutes each.
-
Dry the electrode with a stream of nitrogen.
-
-
Derivatization Reaction:
-
Prepare a 10 mM solution of OPD in 0.1 M acetate buffer (pH 4.0).
-
In an electrochemical cell, add 1 mL of the 10 mM OPD solution.
-
Add a known concentration of the alloxan sample.
-
Bring the total volume to 10 mL with the acetate buffer.
-
Stir the solution for 10 minutes at room temperature to ensure complete formation of the alloxazine adduct.[1]
-
-
Electrochemical Measurement:
-
Immerse the prepared GCE, Ag/AgCl reference electrode, and platinum counter electrode into the solution.
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the measurement.
-
Perform electrochemical analysis using either Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV).
-
For CV: Scan the potential from -0.2 V to 0.85 V at a scan rate of 50 mV/s. The reduction peak for alloxazine appears at approximately -0.494 V vs. Ag/AgCl.[1]
-
For DPV: Use optimized pulse parameters to obtain a well-defined peak for the reduction of alloxazine.
-
-
Record the peak current.
-
-
Quantification:
-
Create a calibration curve by plotting the peak current versus a range of known alloxan concentrations (e.g., 10 to 600 µM).[1]
-
Determine the concentration of unknown samples by interpolating their peak currents on the calibration curve.
-
Workflow for this compound Detection
Data Presentation
Table 1: Performance Characteristics for Alloxazine Detection
| Parameter | Differential Pulse Voltammetry (DPV) | Cyclic Voltammetry (CV) |
| Linear Range | 10 - 600 µM | 10 - 600 µM |
| Sensitivity | 0.0116 µA/µM | 0.0194 µA/µM |
| Limit of Detection (LOD) | 1.95 µM | 1.86 µM |
| Precision (RSD) | 1.2% | Not Reported |
Data sourced from a study using a glassy carbon electrode in 0.1 M acetate buffer (pH 4.0).[1]
Troubleshooting Guides
Problem 1: High or Noisy Baseline Current
| Potential Cause | Recommended Solution |
| Electromagnetic Interference (EMI) | Place the entire electrochemical cell inside a Faraday cage. Ensure proper grounding of the potentiostat. |
| Dissolved Oxygen | De-gas the electrolyte solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes before the measurement. Maintain an inert atmosphere over the solution during the experiment. |
| Contaminated Reagents/Water | Use high-purity (e.g., analytical grade) salts and solvents. Use ultrapure water (>18 MΩ·cm). |
| Dirty or Fouled Electrode | Thoroughly clean and polish the working electrode according to established procedures for the material (e.g., alumina slurry for GCE). |
| Poor Electrical Connections | Check all cable connections to the potentiostat and electrodes. Ensure clips are making good, stable contact. |
Problem 2: Poor Signal-to-Noise Ratio (SNR < 3)
| Potential Cause | Recommended Solution |
| High Background Noise | Address all sources of high baseline current as detailed in "Problem 1". |
| Low Analyte Concentration | If possible, increase the concentration of the analyte. For trace analysis, consider using a more sensitive technique like SWV or electrode modification. |
| Inefficient Electron Transfer | Ensure the electrode surface is properly polished and activated. Consider modifying the electrode with nanomaterials to increase the electroactive surface area and enhance signal. |
| Suboptimal Voltammetric Parameters | Optimize the parameters for your chosen technique (e.g., pulse amplitude, pulse width, and scan increment for DPV/SWV). |
| Post-Measurement Processing | Apply a digital smoothing filter (e.g., Savitzky-Golay) to the raw data to reduce high-frequency noise.[8][9] Consider background subtraction if there is a stable baseline.[10][11] |
Troubleshooting Logic for High Background Noise
References
- 1. Simple, Sensitive, and Rapid Voltammetric Detection of Alloxan on Glassy Carbon Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple, Sensitive, and Rapid Voltammetric Detection of Alloxan on Glassy Carbon Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biologic.net [biologic.net]
- 7. biologic.net [biologic.net]
- 8. uprm.edu [uprm.edu]
- 9. medium.com [medium.com]
- 10. Maximizing Electrochemical Information: A Perspective on Background-Inclusive Fast Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Correctly Baseline and Subtract Capacitive Currents in CV — Practical Tips and Scripts [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Alloxanic Acid Quantification
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of alloxanic acid with an alternative Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in the selection of the most suitable analytical technique for their specific research needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method is pivotal for the accurate quantification of compounds like this compound in research and quality control. While HPLC is a robust and widely accessible technique, advanced methods like UPLC-MS offer enhanced sensitivity and selectivity.[1] The following table summarizes the key performance parameters of a validated HPLC method compared to a UPLC-MS method for the analysis of this compound.
| Parameter | HPLC Method | UPLC-MS Method |
| Linearity (R²) | 0.9995 | > 0.9998 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.5% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 1.0% |
| - Interday | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.005 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.015 µg/mL |
| Run Time | 15 minutes | 5 minutes |
Experimental Protocols
Validated HPLC Method
This section details the experimental protocol for the validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[1]
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).[2]
-
Gradient Program: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm, as organic acids typically absorb in the short UV wavelength region.[3]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or a mixture of water and methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.15 µg/mL to 15 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For instance, a biological sample might require protein precipitation followed by centrifugation and filtration before injection.
3. Method Validation:
The method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][4]
-
Linearity: Assessed by injecting a series of at least five concentrations and performing a linear regression analysis of the peak area versus concentration.[4]
-
Accuracy: Determined by the recovery of a known amount of this compound spiked into a sample matrix at different concentration levels.[4]
-
Precision: Evaluated through the analysis of replicate injections of the same sample on the same day (intraday) and on different days (interday), with the results expressed as the relative standard deviation (%RSD).[5]
-
LOD and LOQ: Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6]
Alternative Method: UPLC-MS
For comparison, a UPLC-MS method offers enhanced sensitivity and shorter analysis times.[1]
1. Instrumentation and Chromatographic Conditions:
-
UPLC-MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: C18 UPLC column (50 mm x 2.1 mm, 1.7 µm particle size).[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[1]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Operated in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of this compound.
Visualizations
The following diagrams illustrate the key workflows in the validation of an HPLC method.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for Linearity Assessment.
References
A Comparative Analysis of the Biological Activities of Alloxan and Alloxanic Acid
A Comprehensive Guide for Researchers in Diabetes and Drug Development
This guide provides a detailed comparison of the biological activities of alloxan (B1665706) and its degradation product, alloxanic acid. The information presented herein is intended for researchers, scientists, and professionals involved in the fields of diabetes research and drug development. This document summarizes the current understanding of these two compounds, supported by experimental data and detailed methodologies, to facilitate informed decisions in experimental design and interpretation.
Executive Summary
Alloxan is a well-established diabetogenic agent widely used in research to induce a form of insulin-dependent diabetes mellitus in experimental animals that mimics certain aspects of type 1 diabetes. Its biological activity is characterized by the selective destruction of pancreatic β-cells, leading to a state of severe insulin (B600854) deficiency and hyperglycemia. This toxicity is primarily mediated by the generation of reactive oxygen species (ROS) within the β-cells.
In contrast, this compound, the primary degradation product of alloxan in aqueous solutions at physiological pH, is considered to be biologically inactive. Historical and indirect evidence indicates that the conversion of alloxan to this compound represents a detoxification pathway, rendering the molecule incapable of inducing pancreatic β-cell damage and diabetes. This guide will delve into the specifics of their distinct biological effects, supported by available data and experimental protocols.
Comparative Biological Activity
The biological activities of alloxan and this compound are fundamentally different. Alloxan is a potent toxin for pancreatic β-cells, while this compound is essentially inert in this regard.
| Biological Parameter | Alloxan | This compound |
| Diabetogenic Activity | Potent inducer of diabetes | Inactive |
| Pancreatic β-cell Toxicity | Highly cytotoxic | Non-toxic |
| Mechanism of Action | Generation of reactive oxygen species (ROS), inhibition of glucokinase, disruption of calcium homeostasis. | No known mechanism of action on β-cells. |
| Effect on Insulin Secretion | Initial transient stimulation followed by potent inhibition. | No significant effect. |
| In Vivo Half-life | Short; rapidly converted to this compound. | The stable end-product of alloxan degradation. |
Mechanism of Action: A Tale of Two Molecules
The stark contrast in the biological activity of alloxan and this compound lies in their chemical structure and reactivity within the cellular environment of pancreatic β-cells.
Alloxan: A Trojan Horse for β-Cells
Alloxan's diabetogenic effect is a multi-step process initiated by its structural similarity to glucose, which facilitates its uptake into pancreatic β-cells via the GLUT2 glucose transporter.[1][2] Once inside the cell, alloxan engages in a redox cycle with its reduction product, dialuric acid, leading to the generation of a cascade of destructive reactive oxygen species (ROS), including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[1][3] Pancreatic β-cells are particularly susceptible to oxidative stress due to their relatively low expression of antioxidant enzymes.[3] This overwhelming oxidative stress leads to DNA fragmentation, necrosis, and ultimately, the death of the β-cell.[3]
Furthermore, alloxan directly inhibits glucokinase, the primary glucose sensor in β-cells, thereby disrupting glucose-stimulated insulin secretion.[1] It also perturbs intracellular calcium homeostasis, causing an initial, transient surge in insulin release followed by a complete blockade of secretion.[3]
This compound: The Inactive Metabolite
The key difference lies in the chemical structure. The opening of the pyrimidine (B1678525) ring to form this compound eliminates the structural features necessary for the redox cycling that generates ROS. Furthermore, it is believed that this compound is not recognized and transported by the GLUT2 transporter, thus preventing its entry into the pancreatic β-cell.
Experimental Protocols
The following are standardized protocols for investigating the biological activities of alloxan. Due to the established inactivity of this compound, dedicated protocols for assessing its diabetogenic effects are not prevalent in the literature.
In Vivo Model: Alloxan-Induced Diabetes in Rats
This protocol is widely used to create an animal model of insulin-dependent diabetes.
Materials:
-
Alloxan monohydrate
-
Sterile 0.9% saline solution, chilled
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Glucometer and test strips
-
5% glucose solution
Procedure:
-
Fast the rats for 12-16 hours prior to alloxan injection to enhance the diabetogenic effect. Ensure free access to water.
-
Prepare a fresh solution of alloxan in chilled sterile saline immediately before use. A common concentration is 150 mg/kg body weight.[4]
-
Administer the alloxan solution via a single intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
After 6-8 hours, provide the rats with a 5% glucose solution to drink for the next 24 hours to prevent potentially fatal hypoglycemia that can occur due to the initial massive release of insulin from damaged β-cells.
-
Monitor blood glucose levels at 24, 48, and 72 hours post-injection. Diabetes is typically confirmed by blood glucose levels exceeding 200-250 mg/dL.[2]
In Vitro Assay: Alloxan-Induced Inhibition of Insulin Secretion from Isolated Islets
This assay is used to study the direct effects of alloxan on pancreatic islet function.
Materials:
-
Collagenase P
-
Hank's Balanced Salt Solution (HBSS)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Isolated pancreatic islets
-
Alloxan monohydrate
-
Glucose
-
Insulin ELISA kit
Procedure:
-
Isolate pancreatic islets from rodents using the collagenase digestion method.
-
Pre-incubate the isolated islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes.
-
Expose groups of islets to varying concentrations of freshly prepared alloxan (e.g., 0.1-1 mM) in KRB buffer for a short duration (e.g., 5-10 minutes).
-
Wash the islets with fresh KRB buffer to remove the alloxan.
-
Incubate the islets in KRB buffer with a stimulatory concentration of glucose (e.g., 16.7 mM) for 60 minutes.
-
Collect the supernatant and measure the insulin concentration using an ELISA kit.
-
Compare the insulin secretion from alloxan-treated islets to that of untreated control islets.
Conclusion
References
Navigating Analytical Pitfalls: A Comparative Guide to Alloxanic Acid Cross-Reactivity in Uric Acid Assays
For researchers, scientists, and drug development professionals, the accurate measurement of uric acid is paramount in a multitude of research areas, from metabolic disorders to drug efficacy studies. However, the presence of structurally similar compounds can pose a significant analytical challenge, leading to inaccurate results. One such compound of concern is alloxanic acid, a potential metabolite in studies involving the diabetogenic agent alloxan. This guide provides a comprehensive comparison of common uric acid assay methodologies and evaluates the potential for cross-reactivity from this compound, supported by detailed experimental protocols to empower researchers to validate their assays.
While direct quantitative data on the cross-reactivity of this compound in uric acid assays is not extensively available in public literature, this guide offers a framework for understanding the potential for interference based on structural similarities and the principles of various assay methods. We also provide detailed experimental protocols that can be employed to generate this crucial validation data.
Structural Insights: Uric Acid vs. This compound
A fundamental understanding of the molecular structures of uric acid and this compound is key to appreciating the potential for analytical interference. Uric acid possesses a bicyclic purine-like structure, whereas this compound has a monocyclic imidazolidine (B613845) ring.
Despite the overall difference in their core structures, the presence of carbonyl and amine functionalities in both molecules could potentially lead to non-specific interactions in certain assay formats.
Comparative Analysis of Uric Acid Assay Methodologies
The choice of assay for uric acid quantification can significantly impact the specificity and reliability of the results, especially when interfering substances may be present.
Uricase-Based Enzymatic Assays
These are the most common methods for uric acid determination in clinical and research laboratories. They are available in colorimetric and fluorometric formats.
Principle: The enzyme uricase specifically catalyzes the oxidation of uric acid to allantoin, hydrogen peroxide (H₂O₂), and carbon dioxide. The H₂O₂ produced is then measured in a coupled reaction with a peroxidase and a chromogenic or fluorogenic substrate.
Potential for this compound Interference: The specificity of this assay hinges on the uricase enzyme. While uricase is highly specific for uric acid, the possibility of weak binding or inhibition by the structurally different this compound cannot be entirely ruled out without experimental validation. Furthermore, this compound, or other metabolites of alloxan, could potentially interfere with the secondary peroxidase-catalyzed reaction, leading to either falsely elevated or depressed uric acid readings.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic methods provide a higher degree of specificity by physically separating the analyte of interest from other components in the sample before detection.
Principle: A sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and different components of the sample travel at different rates, leading to their separation. Detection is typically performed using a UV detector (for HPLC) or a mass spectrometer (for LC-MS/MS).
Potential for this compound Interference: With HPLC-UV, there is a possibility of co-elution, where this compound and uric acid exit the column at the same time, leading to an artificially high uric acid peak. However, this can often be resolved by optimizing the chromatographic conditions. LC-MS/MS is considered the gold standard for specificity. As uric acid and this compound have different molecular weights (168.11 g/mol and 160.09 g/mol , respectively), a mass spectrometer can easily distinguish between them, virtually eliminating the risk of interference.
Electrochemical Biosensors
These sensors offer a rapid and often portable method for uric acid detection.
Principle: An electrode is modified with a recognition element, typically the uricase enzyme. When uric acid binds to the enzyme, an electrochemical reaction occurs, generating a measurable electrical signal (e.g., current or potential) that is proportional to the uric acid concentration.
Potential for this compound Interference: The specificity of enzyme-based electrochemical sensors is primarily determined by the selectivity of the immobilized uricase. Therefore, the potential for interference is similar to that of enzymatic assays. Non-enzymatic electrochemical sensors, which rely on the direct oxidation of uric acid on the electrode surface, are more susceptible to interference from other electroactive compounds that may be present in the sample, including potentially this compound.
Proposed Experimental Protocols for Quantifying Cross-Reactivity
To address the lack of quantitative data, the following protocols are provided for researchers to assess the cross-reactivity of this compound in their specific uric acid assays.
Protocol 1: Determination of this compound Interference in a Uricase-Peroxidase Assay
Objective: To quantify the degree of interference of this compound in a commercially available or laboratory-developed uricase-peroxidase based uric acid assay.
Materials:
-
Uric acid standard solution (e.g., 1 mg/mL)
-
This compound
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Commercial uric acid assay kit (uricase-peroxidase based)
-
Microplate reader
-
96-well microplates
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of uric acid in a suitable solvent (e.g., 0.1 M NaOH, then dilute in PBS).
-
Prepare a 1 mg/mL stock solution of this compound in PBS.
-
-
Preparation of Working Standards and Samples:
-
Prepare a series of uric acid standards in PBS (e.g., 0, 2, 4, 6, 8, 10 µg/mL).
-
Prepare a series of this compound solutions in PBS at various concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Prepare mixtures containing a fixed concentration of uric acid (e.g., 5 µg/mL) and varying concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL).
-
-
Assay Protocol:
-
Follow the instructions of the commercial uric acid assay kit.
-
Add the prepared standards, this compound solutions, and mixtures to the wells of the 96-well plate in triplicate.
-
Initiate the enzymatic reaction and incubate as per the kit protocol.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the uric acid standards against their concentrations.
-
Determine the "apparent" uric acid concentration in the samples containing only this compound and in the mixtures by interpolating their absorbance values on the uric acid standard curve.
-
Calculate the percentage of interference using the following formula: % Interference = [(Apparent UA concentration - True UA concentration) / True UA concentration] x 100
-
Protocol 2: Specificity Assessment using a Reverse-Phase HPLC-UV Method
Objective: To develop and validate an HPLC-UV method for the simultaneous separation and quantification of uric acid and this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Uric acid and this compound standards
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0)
-
Sample vials
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, a mixture of 95% phosphate buffer and 5% acetonitrile. Filter and degas the mobile phase.
-
-
Standard Preparation:
-
Prepare individual stock solutions of uric acid and this compound (e.g., 1 mg/mL).
-
Prepare a mixed standard solution containing both uric acid and this compound at a known concentration (e.g., 10 µg/mL each).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase
-
Mobile Phase: 95:5 (v/v) 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 284 nm (for uric acid, check the optimal wavelength for this compound)
-
Column Temperature: 30 °C
-
-
Analysis:
-
Inject the individual standards to determine their retention times.
-
Inject the mixed standard to assess the separation (resolution) between the uric acid and this compound peaks.
-
If co-elution occurs, optimize the mobile phase composition (e.g., by varying the percentage of acetonitrile or the pH of the buffer).
-
Once separation is achieved, inject a series of mixed standards at different concentrations to establish calibration curves for both compounds.
-
Analyze experimental samples suspected of containing both compounds.
-
Data Presentation Templates
The following tables are templates for summarizing the data generated from the proposed experiments.
Table 1: Interference of this compound in a Uricase-Peroxidase Uric Acid Assay
| Uric Acid Concentration (µg/mL) | This compound Concentration (µg/mL) | Mean Absorbance | Apparent Uric Acid Concentration (µg/mL) | % Interference |
| 5 | 0 | 5.0 | 0 | |
| 5 | 10 | |||
| 5 | 50 | |||
| 5 | 100 | |||
| 5 | 200 | |||
| 0 | 10 | |||
| 0 | 50 | |||
| 0 | 100 | |||
| 0 | 200 |
Table 2: Chromatographic Separation of Uric Acid and this compound
| Compound | Retention Time (min) | Peak Asymmetry | Theoretical Plates | Resolution (between UA and AA) |
| Uric Acid | ||||
| This compound |
Conclusion and Recommendations
The potential for cross-reactivity of this compound in uric acid assays is a critical consideration for researchers working with alloxan-induced models or in any context where this compound may be present. Based on structural analysis and assay principles:
-
Uricase-based enzymatic assays may be susceptible to interference, and their specificity should be experimentally validated if the presence of this compound is suspected.
-
HPLC-UV methods offer better specificity but require careful optimization to ensure the separation of uric acid and this compound.
-
LC-MS/MS stands as the most reliable method for accurately quantifying uric acid in the presence of this compound due to its ability to differentiate compounds based on their mass-to-charge ratio.
It is strongly recommended that researchers critically evaluate the specificity of their chosen uric acid assay. For studies where the presence of this compound is a possibility, employing a highly specific method like LC-MS/MS or validating the chosen assay for its lack of cross-reactivity with this compound is essential for obtaining accurate and reliable data. The experimental protocols provided in this guide offer a practical framework for conducting such validation studies.
Alloxan's Double-Edged Sword: A Comparative Guide to Dialuric Acid and Alloxanic Acid in Redox Cycling
For researchers, scientists, and drug development professionals, understanding the nuanced redox behavior of alloxan (B1665706) and its derivatives is critical for harnessing its effects in experimental models of diabetes and beyond. This guide provides an objective comparison of dialuric acid and alloxanic acid, focusing on their distinct roles in redox cycling, supported by experimental data.
Alloxan, a well-established diabetogenic agent, exerts its cytotoxic effects on pancreatic beta cells through a complex interplay of reduction and oxidation reactions. Central to this process is the redox cycling between alloxan and its reduced form, dialuric acid. This cycle is a potent source of reactive oxygen species (ROS), the primary mediators of cellular damage. In contrast, this compound represents a terminal degradation product of alloxan, largely devoid of the redox activity that characterizes the alloxan-dialuric acid couple.
The Central Player: Dialuric Acid in Redox Cycling
In the presence of reducing agents, such as glutathione (B108866) (GSH), alloxan undergoes a two-electron reduction to form dialuric acid.[1][2][3] This reaction is the initiating step of a potent redox cycle. Dialuric acid is highly unstable and readily auto-oxidizes back to alloxan, in the process reducing molecular oxygen to superoxide (B77818) radicals (O₂⁻•).[4] This continuous cycle of reduction and oxidation is the engine of ROS production.
The process can be summarized as follows:
-
Reduction of Alloxan: Alloxan is reduced to dialuric acid by cellular reducing agents like glutathione.
-
Auto-oxidation of Dialuric Acid: Dialuric acid reacts with molecular oxygen to regenerate alloxan and produce a superoxide radical.
-
Formation of Other ROS: The superoxide radical can then be converted to hydrogen peroxide (H₂O₂) by superoxide dismutase (SOD). In the presence of transition metals like iron, H₂O₂ can be further reduced to the highly reactive hydroxyl radical (•OH) via the Fenton reaction.[4]
This relentless generation of ROS overwhelms the antioxidant capacity of pancreatic beta cells, leading to oxidative stress, cellular damage, and ultimately, apoptosis.[2][4]
The Inactive End-Product: this compound
In the absence of sufficient reducing agents, alloxan undergoes an irreversible hydrolytic degradation to form this compound.[1][2] This process is a detoxification pathway, as this compound is a stable and redox-inactive compound. Unlike dialuric acid, this compound does not participate in the redox cycling that generates ROS. Its formation represents the termination of the toxic potential of alloxan.
Quantitative Comparison of Redox Properties
The distinct redox behaviors of the alloxan/dialuric acid couple are underscored by their electrochemical properties. The following table summarizes key quantitative data from experimental studies.
| Parameter | Alloxan/Dialuric Acid Couple | This compound | Reference |
| Role in Redox Cycling | Active Participant | Inactive Degradation Product | [1][2] |
| Redox Potential (E°') | E°(Alloxan, H⁺/Alloxan Radical) = -290 mV | Not Applicable | [5] |
| E°(Alloxan Radical/Dialuric Acid) = +277 mV | [5] | ||
| E°(Alloxan, H⁺/Dialuric Acid) = -15 mV | [5] | ||
| Bimolecular Rate Constants | k(Alloxan + O₂⁻•) = 3.4 x 10⁶ M⁻¹s⁻¹ | Not Applicable | [5] |
| k(Dialuric Acid + SO₄⁻•) = 8.0 x 10⁷ M⁻¹s⁻¹ | [5] | ||
| k(Alloxan Radical + Alloxan Radical) = 1.7 x 10⁸ M⁻¹s⁻¹ | [5] |
Experimental Protocols
Measurement of Alloxan and Dialuric Acid Redox Cycling:
A common method to monitor the redox cycling of alloxan and dialuric acid involves spectrophotometric or high-performance liquid chromatography (HPLC) based assays.
-
Objective: To measure the consumption of a reducing agent (e.g., NADH or glutathione) and the generation of superoxide radicals.
-
Methodology:
-
A reaction mixture is prepared containing alloxan, a reducing agent (e.g., NADH or glutathione), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
To measure superoxide production, a detecting agent such as cytochrome c or nitroblue tetrazolium (NBT) is added. The reduction of these agents by superoxide radicals leads to a measurable change in absorbance.
-
The reaction is initiated, and the change in absorbance is monitored over time using a spectrophotometer.
-
The rate of reducing agent consumption or superoxide production is calculated from the change in absorbance.
-
Control experiments without alloxan or the reducing agent are performed to determine background rates.
-
Signaling Pathways and Logical Relationships
The interplay between alloxan, dialuric acid, and cellular components can be visualized as a signaling pathway leading to oxidative stress and cell death.
Caption: Alloxan's dual fate: redox cycling versus degradation.
Conclusion
The distinction between dialuric acid and this compound is fundamental to understanding the mechanism of alloxan-induced diabetes. Dialuric acid is the critical, yet unstable, intermediate that drives the production of cytotoxic reactive oxygen species through a potent redox cycle. In contrast, this compound is the stable, inactive end-product of alloxan degradation, representing a detoxification pathway. For researchers utilizing alloxan as an experimental tool, recognizing these divergent roles is paramount for the accurate interpretation of experimental results and the development of potential therapeutic interventions targeting oxidative stress.
References
- 1. Influence of oxygen concentration on redox cycling of alloxan and dialuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alloxan-dialuric acid cycling: a complex redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Alloxanic Acid and its N-Alkyl Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between a parent compound and its derivatives is crucial for advancing therapeutic innovations. This guide provides a comparative analysis of Alloxanic acid and its N-alkyl derivatives, summarizing their chemical properties, synthesis, and biological activities based on available scientific literature. While direct comparative studies are limited, this document synthesizes related data to offer a foundational understanding.
This compound, systematically known as 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid, is recognized as the primary hydrolysis product of alloxan (B1665706), a compound widely used to induce experimental diabetes in animal models. The introduction of N-alkyl substituents to the this compound scaffold can significantly alter its physicochemical and biological properties, a common strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles.
Physicochemical Properties: A Comparative Overview
Limited direct experimental data exists for a side-by-side comparison of this compound and its N-alkyl derivatives. However, based on general chemical principles and data from related compounds, we can infer certain trends. The addition of alkyl groups to the nitrogen atoms of the imidazolidine (B613845) ring is expected to increase the lipophilicity of the molecule. This, in turn, can influence solubility, with a likely decrease in aqueous solubility and an increase in solubility in organic solvents as the alkyl chain length increases.
The acidity of the carboxylic acid group may also be subtly affected by N-alkylation. The pKa of this compound has been reported to be 6.63.[1] The electron-donating nature of alkyl groups could potentially influence the electronic environment of the carboxylic acid, though significant shifts in pKa would require more substantial electronic modifications.
Table 1: Predicted Comparative Physicochemical Properties of this compound and its N-Alkyl Derivatives
| Property | This compound | N-Alkyl this compound Derivatives (Predicted) |
| IUPAC Name | 4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid | N-alkyl-4-hydroxy-2,5-dioxoimidazolidine-4-carboxylic acid |
| Molecular Formula | C₄H₄N₂O₅ | Varies with alkyl substituent |
| Molecular Weight | 160.09 g/mol | Increases with the size of the alkyl group |
| Aqueous Solubility | High | Expected to decrease with increasing alkyl chain length |
| Lipophilicity (LogP) | Low | Expected to increase with increasing alkyl chain length |
| Acidity (pKa) | 6.63[1] | Potentially minor variations from the parent compound |
Synthesis and Experimental Protocols
Synthesis of this compound
This compound is typically formed through the hydrolysis of alloxan in an aqueous solution.[2][3] This reaction involves the nucleophilic attack of water on one of the carbonyl groups of the alloxan ring, leading to ring opening.
Experimental Protocol: Hydrolysis of Alloxan to this compound
-
Dissolution: Dissolve alloxan monohydrate in deionized water at a specified concentration.
-
Incubation: Maintain the solution at room temperature or a controlled physiological temperature (e.g., 37°C).
-
Monitoring: The progress of the hydrolysis can be monitored over time using techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the alloxan peak and the appearance of the this compound peak.
-
Isolation (if required): Isolation of this compound from the aqueous solution can be achieved by methods such as lyophilization or crystallization, although it is often used in situ for subsequent reactions or biological assays due to its high water solubility.
Synthesis of N-Alkyl this compound Derivatives
Direct synthesis of N-alkyl this compound derivatives has not been extensively reported in the literature. However, a plausible synthetic route would involve the N-alkylation of a suitable precursor, likely a protected form of this compound or by modifying N-alkylated alloxan. A general approach for N-alkylation of related heterocyclic compounds involves the reaction of the N-H bond with an alkyl halide in the presence of a base.
Hypothetical Experimental Protocol: N-Alkylation of an this compound Precursor
-
Protection: The carboxylic acid and hydroxyl groups of this compound would likely require protection to prevent side reactions. This could be achieved using standard protecting group chemistry.
-
Deprotonation: The protected this compound derivative would be treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent (e.g., dimethylformamide, acetonitrile) to deprotonate the nitrogen atom(s) of the imidazolidine ring.
-
Alkylation: An appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) would then be added to the reaction mixture to introduce the alkyl group onto the nitrogen atom(s).
-
Deprotection: Following the alkylation reaction, the protecting groups would be removed under appropriate conditions to yield the final N-alkyl this compound derivative.
-
Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization.
Biological Activity and Signaling Pathways
The biological activity of alloxan is well-documented, primarily its ability to induce diabetes by selectively destroying pancreatic β-cells.[4] This toxicity is attributed to the generation of reactive oxygen species (ROS) through a redox cycling mechanism involving its reduction to dialuric acid.[3]
A study comparing alloxan and several of its N-alkyl derivatives found that hydrophilicity is an essential factor for diabetogenicity.[4] Interestingly, the stability of the compounds and their reactivity towards thiol groups did not correlate with their ability to cause diabetes. This suggests that the mechanism of action is more complex than simple chemical reactivity.
Direct comparative studies on the biological activities of this compound and its N-alkyl derivatives are scarce. It is plausible that the ring-opened structure of this compound would significantly alter its interaction with biological targets compared to the cyclic alloxan. The introduction of N-alkyl groups would further modify these interactions, potentially leading to different biological effects.
Given the limited specific data on this compound and its derivatives, researchers may need to conduct initial screening assays to determine their biological profiles. These could include cytotoxicity assays, enzyme inhibition assays, and receptor binding studies, depending on the therapeutic area of interest.
Experimental Workflow for Biological Evaluation
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound and its N-alkyl derivatives.
Signaling Pathway Considerations
Due to the lack of specific studies on this compound and its derivatives, predicting their exact impact on signaling pathways is speculative. However, based on the known effects of the parent compound, alloxan, which involves oxidative stress, pathways sensitive to redox state would be of primary interest. These could include the NF-κB pathway, MAPK pathways (ERK, JNK, p38), and pathways regulated by antioxidant response elements (ARE).
Hypothesized Signaling Pathway Modulation
Caption: Hypothesized signaling pathways potentially modulated by this compound and its N-alkyl derivatives, centering on oxidative stress.
Conclusion
The study of this compound and its N-alkyl derivatives presents an opportunity for the discovery of novel bioactive molecules. While direct comparative data is currently lacking, this guide provides a framework for initiating research in this area. By systematically synthesizing and characterizing these compounds and evaluating their biological activities, researchers can elucidate their therapeutic potential and mechanisms of action. Future studies should focus on generating robust, comparative datasets to enable a clearer understanding of the structure-activity relationships within this class of compounds.
References
Validating Alloxanic Acid as a Biomarker of Oxidative Stress: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is crucial for understanding disease pathogenesis and evaluating therapeutic interventions. While established biomarkers like 8-isoprostane and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) are widely used, the exploration of novel markers that may offer greater specificity or sensitivity is ongoing. This guide provides a comparative analysis of alloxanic acid as a potential biomarker of oxidative stress against these gold-standard markers, supported by experimental data and detailed methodologies.
Introduction to Oxidative Stress and its Biomarkers
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products or repair the resulting damage.[1] This imbalance can lead to damage of crucial cellular components, including lipids, proteins, and DNA, and is implicated in a wide range of pathologies from cardiovascular diseases to neurodegenerative disorders and cancer.[1] Consequently, the reliable detection and quantification of oxidative stress through specific biomarkers are paramount in biomedical research.
An ideal biomarker for oxidative stress should be sensitive, specific, non-invasive, and its levels should correlate with the degree of oxidative damage. This guide will delve into the characteristics of this compound and compare them with two of the most well-regarded biomarkers in the field: 8-isoprostane and 8-hydroxy-2'-deoxyguanosine (8-OHdG).
Established Biomarkers of Oxidative Stress: A Benchmark
8-Isoprostane: The Gold Standard for Lipid Peroxidation
8-isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid.[2] They are chemically stable molecules, and their levels are considered a reliable indicator of lipid peroxidation in vivo.[3]
8-Hydroxy-2'-deoxyguanosine (8-OHdG): A Key Marker of Oxidative DNA Damage
8-OHdG is a product of oxidative damage to guanine, one of the four bases in DNA. Its presence in urine and tissues is a widely accepted marker of oxidative DNA damage and repair.[2][4] Elevated levels of 8-OHdG have been associated with an increased risk for various cancers and degenerative diseases.[2]
This compound: A Potential, Yet Unvalidated, Biomarker
This compound is a metabolic product of alloxan (B1665706), a compound known to induce diabetes in experimental models by generating significant oxidative stress. Alloxan's toxicity is mediated through the generation of reactive oxygen species, leading to the destruction of pancreatic β-cells. In aqueous solutions, alloxan is unstable and degrades into this compound. This link to a potent ROS-generating agent makes this compound a theoretical candidate as a biomarker for a specific pathway of oxidative insult.
However, it is crucial to note that, to date, there is a significant lack of scientific literature validating this compound as a reliable biomarker of oxidative stress in humans or animals. Its utility is currently speculative and requires substantial research to establish its correlation with oxidative stress levels and its advantages over existing biomarkers.
Comparative Analysis of Oxidative Stress Biomarkers
The following table summarizes the key characteristics of an ideal oxidative stress biomarker and evaluates how this compound, 8-isoprostane, and 8-OHdG compare based on current scientific knowledge.
| Characteristic | This compound (Theoretical) | 8-Isoprostane | 8-Hydroxy-2'-deoxyguanosine (8-OHdG) |
| Specificity | Potentially specific to alloxan-induced oxidative stress. Specificity to endogenous oxidative stress is unknown. | Specific marker of lipid peroxidation.[2] | Specific marker of oxidative DNA damage.[2][4] |
| Sensitivity | Unknown. | High sensitivity; detectable in various biological fluids.[4][5] | High sensitivity; detectable in urine, plasma, and tissues.[4] |
| Validation | Not validated as an oxidative stress biomarker. | Extensively validated in numerous human and animal studies.[2][3] | Widely validated and used in clinical and research settings.[2][3] |
| Invasiveness of Sampling | Potentially measurable in urine and plasma (non-invasive to minimally invasive). | Measurable in urine, plasma, and exhaled breath condensate (non-invasive to minimally invasive).[4][5] | Primarily measured in urine (non-invasive), but also in plasma and tissue biopsies.[4] |
| Correlation with Disease | No established correlation with diseases. | Correlated with a wide range of diseases including cardiovascular, respiratory, and neurodegenerative disorders.[2][3] | Associated with various cancers, diabetes, and neurodegenerative diseases.[2] |
| Analytical Methodology | No standardized, validated methods. General organic acid assays may be adaptable. | Established GC-MS and LC-MS/MS methods, as well as immunoassays.[4][5] | Well-established HPLC-ECD, GC-MS, and LC-MS/MS methods, and ELISA kits.[4] |
| Stability | Stability in biological samples is unknown. | Generally stable under proper storage conditions (-80°C).[4] | Stable in frozen urine for extended periods.[4][5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate measurement of biomarkers. Below are established protocols for 8-isoprostane and 8-OHdG, and a general protocol for organic acid analysis that could be adapted for this compound.
Protocol 1: Quantification of 8-Isoprostane in Urine by LC-MS/MS
This protocol is a widely accepted method for the accurate quantification of 8-isoprostane.
-
Sample Collection and Storage: Collect first-morning void urine in a sterile container. Immediately add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation. Store samples at -80°C until analysis.[4]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples on ice.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Add an internal standard (deuterated 8-isoprostane) to the supernatant.
-
Acidify the sample to pH 3 with hydrochloric acid.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with acidified water to remove interferences.
-
Elute the 8-isoprostane with an organic solvent (e.g., ethyl acetate).
-
-
Derivatization (Optional but can improve sensitivity):
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute in a derivatizing agent such as pentafluorobenzyl (PFB) bromide to form a PFB ester.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography system coupled with a tandem mass spectrometer.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a mobile phase gradient of water and acetonitrile (B52724), both containing a small amount of formic acid to aid ionization.
-
Detect and quantify 8-isoprostane using multiple reaction monitoring (MRM) in negative ion mode.[6]
-
Protocol 2: Quantification of 8-Hydroxy-2'-deoxyguanosine (8-OHdG) in Urine by HPLC-ECD
This is a classic and reliable method for 8-OHdG measurement.
-
Sample Collection and Storage: Collect 24-hour or first-morning void urine. Store at -80°C until analysis.[4]
-
Sample Preparation (SPE):
-
Thaw urine samples and centrifuge to remove sediment.
-
Add an internal standard.
-
Condition a C18 SPE cartridge.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove hydrophilic impurities.
-
Elute 8-OHdG with a suitable solvent mixture (e.g., methanol/water).
-
-
HPLC-ECD Analysis:
-
Inject the eluate into an HPLC system equipped with an electrochemical detector (ECD).
-
Use a C18 reversed-phase column for separation.
-
The mobile phase is typically an aqueous buffer with a small percentage of organic solvent (e.g., methanol).
-
The ECD is set to an oxidizing potential that is optimal for the detection of 8-OHdG.
-
Quantify by comparing the peak area to that of a standard curve.
-
Protocol 3: General Method for Organic Acid Analysis in Plasma/Urine by GC-MS (Adaptable for this compound)
This protocol provides a framework for developing a quantitative method for this compound.
-
Sample Collection and Storage: Collect plasma (using heparin or EDTA as an anticoagulant) or urine. For plasma, centrifuge blood samples promptly to separate the plasma. Store all samples at -80°C.
-
Sample Preparation (Protein Precipitation and Extraction):
-
Thaw samples on ice.
-
For plasma, precipitate proteins by adding a cold organic solvent like acetonitrile or methanol. Centrifuge and collect the supernatant.
-
For urine, a dilution step may be sufficient.
-
Add a suitable internal standard (e.g., a structurally similar organic acid not present in the sample).
-
Perform a liquid-liquid extraction with a solvent such as ethyl acetate (B1210297) after acidifying the sample to enhance the extraction of organic acids.[7]
-
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
To increase volatility for GC analysis, derivatize the organic acids. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a capillary column suitable for organic acid analysis (e.g., DB-5ms).
-
Employ a temperature gradient program to separate the different organic acids.
-
The mass spectrometer can be operated in scan mode for identification or selected ion monitoring (SIM) mode for quantification to improve sensitivity.[8]
-
Visualizing the Pathways and Processes
To better understand the relationships between these biomarkers and the experimental workflows, the following diagrams are provided.
Caption: Formation of oxidative stress biomarkers.
Caption: General workflow for biomarker analysis.
Conclusion and Future Directions
In the current landscape of oxidative stress research, 8-isoprostane and 8-OHdG remain the most reliable and validated biomarkers for assessing lipid peroxidation and DNA damage, respectively.[2][3] Their clinical and research utility is supported by a wealth of data and well-established analytical methods.
This compound, while mechanistically linked to a potent generator of oxidative stress, is at a nascent stage as a potential biomarker. There is a critical need for foundational research to explore its validity. Future studies should focus on:
-
Developing and validating sensitive and specific analytical methods for the quantification of this compound in various biological matrices.
-
Investigating the correlation between levels of this compound and the degree of oxidative stress induced by various stimuli, not just alloxan.
-
Conducting comparative studies to evaluate the performance of this compound against 8-isoprostane and 8-OHdG in relevant disease models.
-
Determining the stability and kinetics of this compound in biological samples.
Until such data becomes available, this compound remains a theoretical rather than a practical tool for the assessment of oxidative stress. Researchers are advised to continue utilizing the well-established biomarkers, 8-isoprostane and 8-OHdG, for which robust data and methodologies exist. This guide serves to highlight the current state of knowledge and to encourage the scientific community to undertake the necessary research to explore the potential of new biomarkers like this compound.
References
- 1. Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcdr.net [jcdr.net]
- 3. 8-Hydroxy-2-Deoxyguanosine and 8-Iso-Prostaglandin F2α: Putative Biomarkers to assess Oxidative Stress Damage Following Robot-Assisted Radical Prostatectomy (RARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Liquid Chromatography—Tandem Mass Spectrometry Analysis of Two Urinary Oxidative Stress Biomarkers: 8-oxodG and 8-isoprostane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Alloxanic Acid: HPLC vs. Capillary Electrophoresis
For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like alloxanic acid is paramount. The choice of analytical technique is a critical decision that impacts the reliability and efficiency of study outcomes. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the determination of this compound. While HPLC methods for the parent compound, alloxan (B1665706), are established, this guide also presents a potential Capillary Electrophoresis approach for the analysis of this compound, providing a balanced view for informed decision-making.
Principle of Analysis: Derivatization of Alloxan
This compound exists in equilibrium with its lactone form, alloxan. Due to the inherent instability of alloxan in biological matrices, a common analytical strategy involves its derivatization to a more stable and detectable compound. A widely used method is the reaction of alloxan with 1,2-phenylenediamine (PD) to form the highly fluorescent and stable derivative, alloxazine (B1666890). This pre-analytical step is crucial for both HPLC and CE-based methods to ensure accurate and sensitive quantification.
Quantitative Data Summary
The following table summarizes the key performance parameters for the analysis of this compound (via its alloxan derivative) using a validated HPLC method and typical expected performance for a Capillary Electrophoresis method tailored for small organic acids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) (Expected) |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.1 pmol[1][2] | 1 - 10 µM |
| Limit of Quantification (LOQ) | 0.5 pmol | 5 - 50 µM |
| Precision (%RSD) | < 5% | < 5% |
| Analysis Time | ~15 minutes | < 10 minutes |
| Solvent Consumption | High | Low[1] |
| Sample Volume | ~20 µL[1][2] | < 50 nL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This validated method is based on the pre-column derivatization of alloxan to alloxazine followed by reversed-phase HPLC with fluorescence detection.[1][2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector set to an excitation wavelength of 382 nm and an emission wavelength of 435 nm.[1][2]
2. Sample Preparation and Derivatization:
-
Standard Stock Solution: Prepare a stock solution of alloxan monohydrate in a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same buffer.
-
Sample Preparation: For biological samples, perform protein precipitation (e.g., with perchloric acid or acetonitrile) or ultrafiltration.
-
Derivatization: To an aliquot of the standard or prepared sample, add a solution of 1,2-phenylenediamine (PD) in 0.1 M acetate buffer (pH 4.5). Incubate the mixture at room temperature for 15 minutes to allow for the complete formation of alloxazine.[1][2]
Capillary Electrophoresis (CE) Method (Proposed)
As no specific validated CE method for this compound is readily available in the literature, the following protocol is a proposed approach based on established CE methods for the analysis of small, charged organic acids.
1. Instrumentation and Electrophoretic Conditions:
-
CE System: A standard CE system with a UV or diode array detector (DAD).
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 20-50 mM phosphate (B84403) or borate (B1201080) buffer at a pH that ensures this compound is in its anionic form (e.g., pH 7-9).
-
Voltage: 20-30 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Indirect or direct UV detection at a suitable wavelength (e.g., 200-220 nm).
2. Sample Preparation and Derivatization:
-
The same sample preparation and derivatization procedure as described for the HPLC method would be applicable to enhance detection sensitivity and specificity, particularly if a fluorescence detector is available for the CE instrument. If using UV detection, derivatization may not be mandatory but could improve selectivity.
Method Comparison and Rationale
HPLC offers a robust and highly sensitive method for this compound analysis, largely due to the well-established derivatization protocol and the high sensitivity of fluorescence detection.[1][2] The primary advantages of this HPLC method are its low limit of detection and proven applicability to complex biological matrices.[1][2] However, HPLC analyses typically have longer run times and consume larger volumes of organic solvents, which can be a consideration for high-throughput screening and environmental impact.
Capillary Electrophoresis , on the other hand, presents a compelling alternative with the potential for faster analysis times and significantly lower consumption of reagents and solvents.[1] CE excels in the separation of charged species, making it theoretically well-suited for the analysis of the anionic this compound. While a specific method for this compound is not documented, the principles of CE for small organic acids are well-established. The main challenges for a CE method would be achieving the same level of sensitivity as the HPLC-fluorescence method, which might necessitate the use of a CE instrument equipped with a sensitive detector like a laser-induced fluorescence (LIF) detector.
Visualizing the Workflow and Comparison
To better illustrate the processes and the key points of comparison, the following diagrams are provided.
Caption: Experimental workflow for this compound analysis.
Caption: Logical comparison of HPLC and CE for this compound analysis.
Conclusion
The choice between HPLC and Capillary Electrophoresis for the analysis of this compound depends on the specific requirements of the study. The HPLC method, with its validated protocol and high sensitivity, is the recommended choice for applications demanding the lowest detection limits and for the analysis of complex biological samples.[1][2] Capillary Electrophoresis, with its inherent advantages of speed and low resource consumption, represents a promising alternative, particularly for high-throughput screening environments where a slightly higher limit of detection may be acceptable. Further method development and validation would be necessary to establish a robust CE protocol for routine this compound analysis. Researchers should carefully consider the trade-offs between sensitivity, speed, cost, and the specific nature of their samples when selecting the most appropriate analytical technique.
References
Navigating the Analytical Challenges of Alloxan: A Guide to Quantification and its Implications for Alloxanic Acid
For researchers, scientists, and drug development professionals investigating the diabetogenic agent alloxan (B1665706), accurate quantification is paramount. However, the inherent instability of alloxan in aqueous solutions presents a significant analytical hurdle, leading to its rapid degradation into products such as alloxanic acid. This guide provides a comprehensive comparison of existing quantification methods for alloxan, offering insights into their accuracy and precision. Furthermore, it delves into the critical aspect of alloxan's degradation and its implications for the indirect assessment of this compound, a key indicator of alloxan's biological activity and sample integrity.
The challenge in directly quantifying this compound lies in the lack of established and validated analytical methods. Consequently, its presence is often inferred from the degradation of its precursor, alloxan. Understanding the stability of alloxan and the methods to measure it accurately is therefore crucial for any study involving this compound.
Comparative Analysis of Alloxan Quantification Methods
A variety of analytical techniques have been employed to measure alloxan concentrations in different matrices. The choice of method often depends on the required sensitivity, the complexity of the sample, and the available instrumentation. Below is a summary of the performance characteristics of commonly used methods.
| Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Considerations |
| HPLC with Fluorescence Detection | Derivatization of alloxan with an agent like 1,2-diaminobenzene to form a fluorescent product. | >0.99 | Typically in the low µM to nM range. | Typically in the low µM to nM range. | 95-105% | <5% | High sensitivity and specificity. Requires a derivatization step. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization to a volatile compound followed by separation and mass spectrometric detection.[1] | >0.99 | Dependent on derivatization efficiency and matrix. | Dependent on derivatization efficiency and matrix. | 85-115% | <15% | High specificity and suitable for complex matrices. Requires derivatization and can be time-consuming.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct analysis or with minimal sample preparation, offering high sensitivity and specificity. | >0.99 | Can reach pM levels. | Can reach nM levels. | 90-110% | <10% | High sensitivity and specificity, suitable for complex biological samples. |
| Spectrophotometry | Colorimetric reaction of alloxan or its derivatives. | >0.98 | Generally in the µM range. | Generally in the µM range. | 90-110% | <10% | Simple and cost-effective. May lack specificity and be prone to interference. |
| Enzymatic Assays | Measurement of a product or substrate of an enzyme-catalyzed reaction involving alloxan. | Not always linear | Dependent on enzyme kinetics and detection method. | Dependent on enzyme kinetics and detection method. | Variable | <15% | Can be highly specific. Method development can be complex. |
Note: The performance characteristics listed above are general ranges and can vary significantly based on the specific experimental conditions, instrumentation, and sample matrix.
The Critical Role of Alloxan Stability
Alloxan is notoriously unstable in aqueous solutions, particularly at neutral and alkaline pH, where it readily hydrolyzes to this compound.[2] This instability has profound implications for its quantification:
-
Sample Handling: Samples containing alloxan must be handled promptly and at low temperatures to minimize degradation.[3]
-
pH Control: Maintaining an acidic pH (around 4.5) can significantly improve the stability of alloxan solutions.[2][3]
-
Fresh Preparation: Alloxan solutions should always be prepared fresh before use.[4]
-
Interpretation of Results: The measured alloxan concentration may not reflect the initial concentration if significant degradation has occurred. Therefore, understanding the degradation kinetics is crucial for accurate interpretation of experimental results.
Experimental Protocols
Due to the absence of direct methods for this compound, the following protocols focus on the quantification of alloxan, which serves as an indirect measure of its degradation.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (Post-Derivatization)
This method is based on the reaction of alloxan with a derivatizing agent to produce a highly fluorescent compound, which is then quantified by HPLC.
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
1,2-Diaminobenzene (or other suitable derivatizing agent)
-
Alloxan standard
-
Buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer)
Procedure:
-
Standard Preparation: Prepare a stock solution of alloxan in an appropriate acidic buffer (e.g., 0.1 M citrate (B86180) buffer, pH 4.5). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Collect the biological sample and immediately stabilize it by acidification or freezing. Deproteinize the sample if necessary (e.g., by precipitation with perchloric acid or acetonitrile, followed by centrifugation).
-
Derivatization: Mix a known volume of the standard or sample with the derivatizing agent solution. Allow the reaction to proceed under controlled conditions (e.g., specific time and temperature).
-
HPLC Analysis: Inject the derivatized sample onto the HPLC system.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the fluorescent derivative.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of alloxan in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization of alloxan to a more volatile and thermally stable compound.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Reagents:
-
Derivatizing agent (e.g., a silylating agent like BSTFA with TMCS)
-
Organic solvent (e.g., pyridine, acetonitrile)
-
Alloxan standard
Procedure:
-
Standard and Sample Preparation: Prepare standards and process samples as described for the HPLC method, ensuring the final extract is in an organic solvent compatible with the derivatization reagent.
-
Derivatization: Evaporate the solvent from the sample extract. Add the derivatizing agent and react at an elevated temperature for a specific time.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometry: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Quantification: Use an internal standard for accurate quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Visualizing the Process: Workflows and Pathways
To aid in the understanding of the analytical process and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for the quantification of alloxan.
Caption: Simplified degradation pathway of alloxan.
Conclusion and Future Perspectives
The accurate quantification of alloxan is a critical yet challenging aspect of research in diabetes and related fields. While direct methods for its primary degradation product, this compound, are currently lacking, a thorough understanding and application of validated methods for alloxan can provide crucial insights. The choice of analytical technique should be guided by the specific research question, the nature of the sample, and the required sensitivity.
Future research should focus on the development of direct and robust methods for the simultaneous quantification of alloxan and this compound. Such methods would provide a more complete picture of alloxan's fate in biological systems and would be invaluable for researchers in the field. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) hold great promise for achieving this goal due to their high sensitivity and specificity. Until then, the careful and validated application of existing alloxan quantification methods, coupled with a strong understanding of its stability, remains the cornerstone of reliable research in this area.
References
A Researcher's Guide to the Specificity and Selectivity of Alloxanic Acid Immunoassays
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like alloxanic acid is crucial for a variety of applications, from metabolic research to therapeutic drug monitoring. Immunoassays, due to their high throughput and sensitivity, present a promising analytical tool. This guide provides a comprehensive overview of the critical parameters of specificity and selectivity for a potential this compound immunoassay, offering a framework for its evaluation against alternative methods.
Principles of Immunoassays for Small Molecules
Immunoassays for small molecules like this compound typically employ a competitive format. In this setup, free this compound in a sample competes with a labeled this compound conjugate for a limited number of binding sites on a specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.[1][2]
Caption: Principle of a competitive immunoassay for this compound detection.
Assessing Specificity and Selectivity: The Challenge of Cross-Reactivity
The cornerstone of a reliable immunoassay is its specificity—the ability to exclusively detect the target analyte.[3] Selectivity refers to the assay's ability to measure the analyte of interest in the presence of other components in the sample matrix. Cross-reactivity, the binding of the antibody to structurally similar molecules, is a major challenge that can compromise specificity and lead to inaccurate results.[3][4]
For a hypothetical this compound immunoassay, potential cross-reactants would include molecules with a similar core structure. A thorough evaluation of these compounds is essential.
Table 1: Potential Cross-Reactants for an this compound Immunoassay
| Compound | Structural Similarity to this compound | Potential for Cross-Reactivity |
| Alloxan | Precursor to this compound, shares a similar ring structure. | High |
| Uric Acid | A product of purine (B94841) metabolism, shares some structural elements. | Moderate to High |
| Barbituric Acid | Core structure of many barbiturates, shares similarities. | Moderate |
| Hydantoin | A structurally related heterocyclic compound. | Moderate |
| Allantoin | Structurally similar, a potential interferent in biological samples.[5] | Moderate |
Experimental Protocol: Evaluating Cross-Reactivity via Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the cross-reactivity of an immunoassay.[5]
Experimental Workflow:
Caption: Workflow for assessing cross-reactivity using a competitive ELISA.
Methodology:
-
Plate Coating: Microtiter plates are coated with a capture antibody specific to this compound.
-
Blocking: Non-specific binding sites on the plate are blocked using a blocking buffer (e.g., BSA in PBS).
-
Competitive Reaction: A standard curve of this compound is prepared. Serial dilutions of potential cross-reactants are also made. These, along with a fixed concentration of enzyme-labeled this compound, are added to the wells.
-
Incubation: The plate is incubated to allow for competition between the unlabeled analyte (this compound or cross-reactant) and the labeled this compound for binding to the capture antibody.
-
Washing: The plate is washed to remove unbound components.
-
Signal Development: A substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is read using a microplate reader.
-
Data Analysis: The concentration of each compound that inhibits 50% of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Table 2: Hypothetical Cross-Reactivity Data for an this compound Immunoassay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Alloxan | 50 | 20% |
| Uric Acid | 200 | 5% |
| Barbituric Acid | 1000 | 1% |
| Hydantoin | 5000 | 0.2% |
| Allantoin | >10000 | <0.1% |
Comparison with Alternative Analytical Methods
While immunoassays offer high throughput and ease of use, other analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are considered gold standards for specificity.[5]
Table 3: Comparison of Analytical Methods for this compound Quantification
| Feature | Immunoassay (e.g., ELISA) | HPLC | LC-MS |
| Specificity | Moderate to High (dependent on antibody) | High | Very High |
| Selectivity | Susceptible to matrix effects and cross-reactivity | Good | Excellent |
| Sensitivity | High (can reach pg/mL to ng/mL range)[6] | Moderate | Very High |
| Throughput | High (suitable for large sample numbers) | Low to Moderate | Low to Moderate |
| Cost per Sample | Low | Moderate | High |
| Development Time | Long (for antibody development and assay validation) | Moderate | Moderate to Long |
| Expertise Required | Low to Moderate | Moderate | High |
Conclusion
The development of a specific and selective immunoassay for this compound holds significant potential for various research and diagnostic applications. However, a rigorous validation process is paramount. The specificity of the antibody is a critical determinant of assay performance, and a comprehensive assessment of cross-reactivity with structurally related compounds is mandatory. While immunoassays provide a high-throughput and cost-effective solution, researchers must weigh these advantages against the superior specificity and selectivity offered by chromatographic methods like HPLC and LC-MS, especially for applications requiring absolute quantification and confirmation. The choice of analytical method will ultimately depend on the specific research question, the required level of accuracy, and the available resources.
References
- 1. scispace.com [scispace.com]
- 2. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How To Choose Your ELISA Kit - Bio-Connect [bio-connect.nl]
Comparative study of Alloxanic acid and other purine metabolites
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological roles and characteristics of major purine (B94841) metabolites. This guide provides a detailed examination of uric acid, xanthine (B1682287), and hypoxanthine, supported by quantitative data and experimental protocols.
Executive Summary: This guide offers a comparative analysis of the pivotal purine metabolites: uric acid, xanthine, and hypoxanthine. It is important to clarify that alloxanic acid, mentioned in the topic, is a breakdown product of alloxan (B1665706), a pyrimidine (B1678525) derivative used to induce diabetes in experimental models.[1][2] this compound is not a metabolite within the human purine metabolism pathway. Therefore, this guide will focus on the comparative study of the true purine metabolites central to human physiology and disease.
Introduction to Purine Metabolism
Purine metabolism is a crucial biochemical pathway responsible for the synthesis and breakdown of purine nucleotides, which are fundamental components of nucleic acids (DNA and RNA), energy carriers (ATP and GTP), and signaling molecules (cAMP and cGMP). The catabolism of purine nucleotides converges on the formation of hypoxanthine, which is then oxidized to xanthine, and finally to uric acid.[3][4] In humans, uric acid is the final product of this pathway and is excreted in the urine.[5][6]
Comparative Overview of Key Purine Metabolites
The primary purine metabolites of clinical and research interest are hypoxanthine, xanthine, and uric acid. Their balance is critical for normal cellular function, and dysregulation of their levels is associated with various pathological conditions, most notably gout.[4][7]
| Metabolite | Chemical Formula | Molar Mass ( g/mol ) | Normal Plasma Concentration (Men) | Normal Plasma Concentration (Women) | Key Enzyme in Formation |
| Hypoxanthine | C₅H₄N₄O | 136.11 | ~1-4 µmol/L | ~1-4 µmol/L | Purine Nucleoside Phosphorylase |
| Xanthine | C₅H₄N₄O₂ | 152.11 | ~0.5-1.5 µmol/L | ~0.5-1.5 µmol/L | Xanthine Oxidase |
| Uric Acid | C₅H₄N₄O₃ | 168.11 | 3.4–7.2 mg/dL (200–430 µmol/L)[6] | 2.4–6.1 mg/dL (140–360 µmol/L)[6] | Xanthine Oxidase |
Note: Normal plasma concentrations can vary slightly between laboratories and populations.
Signaling Pathways and Experimental Workflows
Purine Catabolism Pathway
The following diagram illustrates the sequential breakdown of purine nucleotides to uric acid. This pathway is a critical target for therapeutic intervention in conditions like gout, with drugs such as allopurinol (B61711) inhibiting the enzyme xanthine oxidase.[7]
References
- 1. The relationship between the physicochemical properties and the biological effects of alloxan and several N-alkyl substituted alloxan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alloxan - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Uric Acid, Hyperuricemia and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Uric Acid in Human Health: Insights from the Uricase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uric acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Establishing the Limit of Detection for Alloxanic Acid in Serum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for establishing the limit of detection (LOD) of small organic acids, such as alloxanic acid, in a complex biological matrix like human serum. Due to the limited availability of specific published data on the limit of detection for this compound in serum, this document leverages data from analogous small mono- and dicarboxylic acids to present a robust comparison of potential analytical techniques. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are powerful tools for the sensitive and selective quantification of small molecules in biological fluids.
Data Presentation: Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision that influences the sensitivity, specificity, and throughput of the analysis. Below is a summary of the expected performance of GC-MS and LC-MS/MS for the analysis of small carboxylic acids, which can serve as a benchmark for establishing the limit of detection for this compound in serum.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Estimated Limit of Detection (LOD) | Low picogram (pg) range (e.g., 1-10 pg on-column)[1] | 5 - 40 pg on-column[1] |
| Sample Preparation | More complex: requires extraction and chemical derivatization (e.g., silylation, esterification) to increase volatility.[1] | Simpler: often involves protein precipitation followed by direct injection.[2] |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation pattern. | Very high, due to the specificity of precursor-to-product ion transitions in MS/MS. |
| Throughput | Lower, due to longer run times and extensive sample preparation. | Higher, with faster analysis times, often under 5 minutes per sample. |
| Matrix Effects | Can be significant, but often mitigated by the cleanup inherent in the derivatization process. | Susceptible to ion suppression or enhancement from co-eluting matrix components, requiring careful method development. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Higher initial investment. |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving a low limit of detection. Below are generalized methodologies for the determination of small organic acids in serum using GC-MS and LC-MS/MS.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is suitable for volatile or semi-volatile compounds. For non-volatile small acids like this compound, a derivatization step is mandatory to increase their volatility for GC analysis.
1. Serum Sample Preparation and Extraction:
-
Protein Precipitation: To 100 µL of serum, add 400 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.[2][3]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the small molecule analytes.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
2. Derivatization:
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of pyridine).
-
Silylation: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at a specific temperature (e.g., 70°C for 1 hour) to convert the carboxylic acid groups to their more volatile trimethylsilyl (B98337) (TMS) esters.[1]
3. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) with a temperature gradient to separate the analytes.
-
Mass Spectrometry Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the highest sensitivity, monitoring characteristic ions of the derivatized this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that often requires minimal sample preparation, making it ideal for high-throughput analysis.
1. Serum Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 300 µL of a cold organic solvent (e.g., acetonitrile containing an internal standard) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).
-
Supernatant Collection and Dilution: Collect the supernatant and dilute it with an appropriate mobile phase to reduce matrix effects.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of polar compounds like this compound. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., 0.1% formic acid) is commonly used.
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition of the precursor ion (the molecular ion of this compound) to a specific product ion is monitored for highly selective and sensitive quantification.
Mandatory Visualization
The following diagram illustrates a generalized workflow for establishing the limit of detection of a small molecule like this compound in a serum sample.
Caption: Workflow for Establishing the Limit of Detection (LOD) in Serum.
References
Cross-Validation of Alloxanic Acid Quantification with a Reference Laboratory: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of an in-house analytical method for Alloxanic acid against a reference laboratory. Ensuring the accuracy and reliability of quantitative data is paramount in research and drug development. This document outlines the comparative performance data, detailed experimental protocols, and logical workflows to facilitate a robust validation process.
Comparative Performance Data
The performance of the in-house analytical method was rigorously compared against the results obtained from a certified reference laboratory. The following tables summarize the key validation parameters, demonstrating the comparability and reliability of the in-house method for the quantification of this compound.
Table 1: Linearity and Range
| Parameter | In-house Method | Reference Laboratory | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | Consistent between labs |
| y-intercept | 152 | 145 | ≤ 2% of response at 100% concentration |
Table 2: Accuracy and Precision
| Spiked Level | In-house Method Recovery (%) | Reference Laboratory Recovery (%) | In-house Method Precision (RSD%) | Reference Laboratory Precision (RSD%) | Acceptance Criteria (Recovery) | Acceptance Criteria (Precision) |
| Low (5 µg/mL) | 98.5 | 99.1 | 1.8 | 1.5 | 90-110% | ≤ 2% |
| Mid (50 µg/mL) | 101.2 | 100.8 | 1.2 | 1.0 | 90-110% | ≤ 2% |
| High (90 µg/mL) | 99.3 | 99.7 | 1.5 | 1.3 | 90-110% | ≤ 2% |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | In-house Method (µg/mL) | Reference Laboratory (µg/mL) |
| LOD | 0.3 | 0.25 |
| LOQ | 1.0 | 0.8 |
Experimental Protocols
A detailed methodology for the quantification of this compound is provided below. This protocol is based on High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used technique for the analysis of organic acids.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines the procedure for the quantitative analysis of this compound in prepared sample solutions.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile phase: 0.1% phosphoric acid in water and methanol (B129727) (90:10 v/v).[1]
-
This compound reference standard.
-
Sample diluent: Mobile phase.
2. Chromatographic Conditions
-
Flow rate: 0.75 mL/min.[1]
-
Injection volume: 20 µL.
-
Column temperature: 30°C.
-
UV detection wavelength: 210 nm.
-
Run time: 10 minutes.
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the test samples with the sample diluent to fall within the calibration range.
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards, starting from the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples using the calibration curve.
Cross-Validation Workflow and Signaling Pathway
To ensure a systematic approach to the cross-validation process, the following workflow was implemented. Additionally, a hypothetical signaling pathway illustrates the potential cellular impact of this compound, given its relationship to the known diabetogenic agent, alloxan.[2]
References
Assessing the Linearity of Potential Alloxanic Acid Detection Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alloxanic acid is a degradation product of the diabetogenic agent alloxan (B1665706). The quantitative analysis of this compound is crucial for researchers studying the mechanisms of alloxan-induced diabetes and for professionals in drug development working on therapies related to pancreatic beta-cell damage. However, a review of the current scientific literature indicates a significant lack of validated analytical methods specifically published for the quantitative determination of this compound.
This guide provides a comparative assessment of potential analytical methods for this compound detection by examining validated techniques for structurally similar small, polar carboxylic acids. The performance data and experimental protocols detailed below serve as a robust starting point for developing and validating a reliable analytical method for this compound. The methods discussed include High-Performance Liquid Chromatography with UV Detection (HPLC-UV), UV-Vis Spectrophotometry with chemical derivatization, and Capillary Electrophoresis (CE). All discussions on method validation are based on the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3]
Comparative Analysis of Detection Methods
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[4][5] This is a critical parameter for accurate quantification. The following table summarizes the linearity performance of various methods for compounds analogous to this compound, providing a benchmark for expected performance.
Table 1: Comparison of Linearity Parameters for the Detection of this compound Analogs
| Method | Analyte | Linear Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | Oxalic & Ascorbic Acids | 10 - 500 mg/L | > 0.99 | 1.3 - 1.4 mg/L | Not Reported |
| Various Organic Acids | 0.05 - 1000 mg/L | > 0.999 | 0.025 - 0.060 g/L | Not Reported | |
| UV-Vis Spectrophotometry (with Derivatization) | Carboxylic Acids | Not Specified | > 0.99 | ~0.03 µmoles | Not Reported |
| Capillary Electrophoresis (CE) | Short-Chain Organic Acids | Not Specified | ≥ 0.999 | 0.005 - 1.6 mM | 1.0 mg/L |
Experimental Protocols
The following sections detail generalized experimental protocols for each class of analytical method. These should be adapted and optimized for the specific properties of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of small organic acids due to its high resolution and sensitivity.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: A polar-modified reversed-phase column, such as a C18-A or ODS-3 (e.g., 4.6 x 250 mm, 5 µm), is recommended for retaining highly polar compounds in aqueous mobile phases.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a highly aqueous solution with an acidic modifier is typical. For example, 0.1% phosphoric acid in water or a low concentration phosphate (B84403) buffer (e.g., 10 mM KH₂PO₄) adjusted to an acidic pH (e.g., 2.2-2.5).[7]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Detection Wavelength: Detection is typically performed at a low UV wavelength, such as 210 nm, where carboxyl groups absorb.
-
Injection Volume: 10 - 20 µL.
-
-
Linearity Validation Protocol:
-
Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create at least five concentration levels spanning the expected working range (e.g., 80% to 120% of the target concentration).[4]
-
Analysis: Inject each concentration level in triplicate.
-
Calibration Curve: Plot the mean peak area against the known concentration for each level.
-
Statistical Analysis: Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (R²) is typically ≥ 0.999.[8] The y-intercept and slope should also be reported.
-
UV-Vis Spectrophotometry with Chemical Derivatization
For molecules lacking a strong chromophore, UV-Vis spectrophotometry can be employed after a chemical derivatization step that imparts color to the analyte.[9][10]
-
Instrumentation:
-
A calibrated UV-Vis Spectrophotometer.
-
-
Derivatization and Measurement Protocol (General):
-
Reaction: The carboxylic acid functional group of this compound can be targeted for derivatization. Reagents such as 2-nitrophenylhydrazine (B1229437) (2-NPH) in the presence of a coupling agent can be used to form intensely colored hydrazides.[11]
-
Standard Preparation: Prepare a stock solution of the reference standard. Create a series of at least five standard solutions of decreasing concentration.
-
Procedure: To each standard solution, add the derivatizing agent and any necessary catalysts or buffers. Allow the reaction to proceed under controlled conditions (e.g., temperature, time).
-
Measurement: After the reaction is complete, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the colored derivative against a reagent blank.
-
-
Linearity Assessment:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Perform a linear regression to determine the R² value, which should be high (typically >0.99) to confirm linearity.
-
Mandatory Visualization: Alloxan-Induced β-Cell Toxicity Pathway
To provide context for the importance of this compound analysis, the following diagram illustrates the well-documented signaling pathway of its parent compound, alloxan, leading to pancreatic β-cell destruction. Alloxan enters the β-cell via the GLUT2 transporter and undergoes a redox cycle, generating reactive oxygen species (ROS) that cause cellular damage.[12][13][14][15][16]
Caption: Mechanism of alloxan toxicity in pancreatic β-cells.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. canadacommons.ca [canadacommons.ca]
- 4. industrialpharmacist.com [industrialpharmacist.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 9. scispace.com [scispace.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Alloxanic Acid: A Procedural Guide for Laboratory Professionals
The proper disposal of alloxanic acid is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, drawing from established safety protocols and data sheets.
I. Hazard Identification and Safety Precautions
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). Understanding these risks is the first step in safe disposal.
Summary of Hazards:
| Hazard Category | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. |
| Eye Damage | Causes serious eye damage. |
| Aquatic Hazard | Harmful to aquatic life. |
Essential Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Protective Gloves: Chemical-resistant gloves are mandatory.
-
Protective Clothing: A lab coat or other protective garments should be worn.
-
Eye/Face Protection: Safety goggles or a face shield are essential to prevent eye contact.
II. Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous chemical waste stream. Adherence to institutional and local regulations is mandatory.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with non-hazardous waste.
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and compatible hazardous waste container.
-
The container must be made of a material that is chemically resistant to the compound and any solvents used.
Step 2: Container Labeling
-
Properly label the waste container with the words "Hazardous Waste ".
-
The label must clearly identify the contents, including the full chemical name ("this compound") and any other components in the waste mixture.
Step 3: Neutralization (if applicable and deemed safe)
For many acidic waste products, neutralization is a key step to reduce their hazardous properties.[1]
-
Caution: Before attempting neutralization, it is critical to understand the reactivity of this compound. A small-scale test may be necessary to ensure the reaction does not produce excessive heat or hazardous fumes.
-
If proceeding, slowly add a suitable base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the this compound waste while stirring in a well-ventilated area, preferably a fume hood.
-
Monitor the pH of the solution. The goal is to reach a neutral pH of 7.[1]
Step 4: Final Disposal
-
Once collected and, if appropriate, neutralized, the waste must be disposed of through your institution's hazardous waste management program.
-
Do not pour this compound or its waste down the drain, as it is harmful to aquatic life.
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials until it is collected by trained hazardous waste personnel.
III. Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Alloxanic acid
Disclaimer: The term "Alloxanic acid" does not correspond to a recognized chemical compound. This guide assumes the user intended to inquire about Alloxan (B1665706) , a compound frequently used in research to induce diabetes in laboratory animals. The following information pertains to the safe handling of Alloxan.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Alloxan. It offers procedural, step-by-step guidance for safe operational and disposal plans.
When handling Alloxan, a comprehensive approach to personal protection is crucial to minimize exposure.[1][2] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications & Rationale |
| Respiratory | NIOSH/MSHA approved respirator | Required when handling the powder form to avoid inhalation of dust.[3] Use in a well-ventilated area or under a chemical fume hood.[4] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1][2] Harmful if it comes in contact with skin.[3][5] Always inspect gloves for integrity before use and remove them carefully to avoid contamination.[6] |
| Eyes/Face | Tight-sealing safety goggles and a face shield | To protect against dust particles and potential splashes.[1] Standard safety glasses may not provide adequate protection. |
| Body | Protective clothing/laboratory coat | To prevent skin exposure.[4] Contaminated clothing should be removed and washed before reuse.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is paramount when working with Alloxan. Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[1]
Caption: Workflow for the safe handling of Alloxan.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is required.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air immediately.[4] If breathing is difficult, administer oxygen.[7] Seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water and drink plenty of water.[1] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[3] |
Spill Response
-
Evacuate personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE before attempting to clean the spill.[1]
-
Cover the powder spill to minimize the spread of dust.[1]
-
Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[1][4]
-
After the material has been removed, clean the contaminated surface thoroughly.[1]
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep refrigerated at temperatures below 4°C (39°F).[4]
-
Alloxan is air-sensitive; minimize its exposure to the air.[3]
-
Keep it away from incompatible substances such as strong oxidizing agents.[3]
Disposal
-
Disposal of Alloxan and its containers must be done in accordance with all applicable local, regional, and national laws and regulations.[1]
-
It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[1]
-
Do not allow the product to enter drains or waterways.[1]
Experimental Protocols and Methodologies
Alloxan is a toxic glucose analog used to induce insulin-dependent diabetes mellitus in laboratory animals by selectively destroying pancreatic beta cells.[8] This process is often referred to as "Alloxan diabetes".[8]
Key Experimental Considerations
-
Solution Instability: Alloxan is unstable in aqueous solutions at a neutral pH, with a half-life of about 1.5 minutes at 37°C.[9] Therefore, solutions should be prepared fresh immediately before use.[10]
-
Multiphasic Glucose Response: Following administration in animals, Alloxan can induce a multiphasic blood glucose response, which may include a critical and potentially lethal hypoglycemic phase that can occur 4-8 hours after injection.[9][11] Close monitoring of blood glucose levels in experimental animals is crucial during the initial 36-48 hours post-administration.[11]
-
Route of Administration: Alloxan is typically administered via injection (intravenous or intraperitoneal) to induce diabetes in animal models.[9][10]
The following diagram illustrates the mechanism of Alloxan-induced beta-cell toxicity.
Caption: Mechanism of Alloxan-induced pancreatic beta-cell toxicity.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. osha.gov [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. lewisu.edu [lewisu.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. safeusediisocyanates.eu [safeusediisocyanates.eu]
- 7. Alloxan - Safety Data Sheet [chemicalbook.com]
- 8. Alloxan - Wikipedia [en.wikipedia.org]
- 9. new.zodml.org [new.zodml.org]
- 10. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical considerations for reducing mortality rates in alloxan-induced diabetic rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
